8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Description
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Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUNYOCQXPUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]octane-3-carbonitrile: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 8-Oxabicyclo[3.2.1]octane Framework
The 8-oxabicyclo[3.2.1]octane ring system is a rigid, bicyclic ether scaffold that has garnered significant attention in medicinal chemistry. Its conformational rigidity and defined spatial orientation of substituents make it an attractive template for the design of potent and selective ligands for various biological targets. This guide focuses on a key derivative, 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, a versatile intermediate and building block in the synthesis of novel therapeutics. Its unique combination of a bicyclic ether and a reactive nitrile functional group opens avenues for diverse chemical modifications, leading to compounds with potential applications in treating neurological disorders and pain.
Core Molecular Attributes of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
This bicyclic nitrile is characterized by the CAS Number 855386-64-0 and the molecular formula C₈H₁₁NO.[1] It possesses a molecular weight of 137.18 g/mol .[1] The molecule exists as a mixture of endo and exo diastereomers, with the stereochemistry of the nitrile group significantly influencing its biological activity and chemical reactivity. Typically, it appears as a white to yellow solid.
| Property | Value | Source |
| CAS Number | 855386-64-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | White to Yellow Solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Stereochemistry: Constructing the Bicyclic Core
The synthesis of the 8-oxabicyclo[3.2.1]octane scaffold is a critical first step, and several elegant strategies have been developed to achieve this with high stereocontrol. Subsequently, the introduction of the nitrile functionality at the C-3 position is typically accomplished from a ketone precursor.
Diagram of a Plausible Synthetic Pathway
Sources
Foreword: The Strategic Value of Rigid Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]octane-3-carbonitrile (CAS 855386-64-0)
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore beyond the confines of traditional flat, aromatic molecules. In this context, rigid, three-dimensional scaffolds have emerged as powerful tools for navigating chemical space. 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, a key building block, embodies this principle. Its constrained bicyclic framework offers a defined spatial arrangement for substituents, minimizing conformational flexibility and thereby reducing the entropic penalty upon binding to a biological target. This guide provides a comprehensive technical overview of this compound, from its synthesis to its potential applications, designed to empower researchers in their quest for next-generation therapeutics.
Core Molecular Profile
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is a saturated heterocyclic compound featuring a bridged bicyclic ether system with a nitrile functional group. This combination of a rigid core and a versatile chemical handle makes it a valuable intermediate in synthetic and medicinal chemistry.
Physicochemical and Computational Data
A thorough understanding of the molecule's properties is foundational for its application. The data presented below is a consolidation of information from chemical suppliers and computational models.[1][2]
| Property | Value | Data Source |
| CAS Number | 855386-64-0 | Chemical Supplier[2] |
| Molecular Formula | C₈H₁₁NO | Chemical Supplier[2] |
| Molecular Weight | 137.18 g/mol | Chemical Supplier[1][2] |
| Appearance | White to off-white solid | Assumed from typical small organic molecules |
| Purity | ≥97% | Chemical Supplier[1][2] |
| Topological Polar Surface Area (TPSA) | 33.02 Ų | Computational[2] |
| logP (octanol-water partition coefficient) | 1.47 | Computational[2] |
| Hydrogen Bond Acceptors | 2 | Computational[2] |
| Hydrogen Bond Donors | 0 | Computational[2] |
| Rotatable Bonds | 0 | Computational[2] |
| Storage Conditions | Room temperature, sealed in dry environment | Chemical Supplier[1][2] |
Note: Experimental values for properties such as melting and boiling points are not publicly available and would require empirical determination.
Synthesis Strategy: From Ketone to Nitrile
While specific peer-reviewed synthetic procedures for 8-Oxabicyclo[3.2.1]octane-3-carbonitrile are not readily found in the literature, a robust and logical pathway can be devised from its likely precursor, 8-oxabicyclo[3.2.1]octan-3-one. The conversion of a ketone to a nitrile is a well-established transformation in organic synthesis.[3][4] A particularly effective method involves the use of tosylmethyl isocyanide (TosMIC), which facilitates a reductive cyanation.[3]
Proposed Synthetic Workflow
The following diagram outlines the key steps in the proposed synthesis, highlighting the transformation from the ketone starting material to the final nitrile product.
Caption: Proposed synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for the conversion of ketones to nitriles using TosMIC.
Objective: To convert 8-oxabicyclo[3.2.1]octan-3-one to 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
Materials:
-
8-oxabicyclo[3.2.1]octan-3-one
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DME.
-
Reagent Preparation: Cool the flask to 0 °C using an ice bath. To the stirred solvent, add potassium tert-butoxide (2.2 eq.), followed by the portion-wise addition of TosMIC (1.2 eq.).
-
Causality: The strong, non-nucleophilic base (t-BuOK) is essential for deprotonating TosMIC, generating the nucleophilic anion required to attack the ketone carbonyl. The low temperature controls the exothermic reaction and prevents side reactions.
-
-
Substrate Addition: Dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq.) in a minimal amount of anhydrous DME and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction back to 0 °C and carefully quench by adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
-
Self-Validation: The final product's identity and purity must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, FT-IR (looking for the characteristic nitrile peak at ~2240 cm⁻¹), and mass spectrometry.
-
Applications in Drug Discovery: A Scaffold for Innovation
The 8-oxabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) proteins.[5] Analogs of this structure have shown significant activity as inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), which are key targets in the treatment of conditions like depression, ADHD, and substance abuse disorders.[6][7]
Strategic Diversification
The nitrile group in 8-Oxabicyclo[3.2.1]octane-3-carbonitrile is not just a static feature; it is a versatile functional handle for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
An In-depth Technical Guide to the Molecular Structure and Properties of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is a saturated bicyclic ether featuring a nitrile functional group. This scaffold is of significant interest in medicinal chemistry and drug development due to its rigid, three-dimensional structure, which can impart favorable pharmacokinetic properties to bioactive molecules. This guide provides a comprehensive technical overview of its molecular structure, conformational analysis, synthesis, and characterization. We delve into the causality behind its stereochemical intricacies and provide field-proven insights into its handling and synthetic utility, grounded in authoritative references.
Introduction: The Strategic Value of the 8-Oxabicyclo[3.2.1]octane Scaffold
In modern drug discovery, the pursuit of molecules with novel three-dimensional (3D) architectures is paramount for accessing new chemical space and improving drug-like properties. Saturated bicyclic systems, such as the 8-oxabicyclo[3.2.1]octane core, have emerged as valuable "saturated bioisosteres" for commonly used aromatic rings like benzene and pyridine. Their rigid, well-defined conformations allow for precise spatial positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.
The introduction of a carbonitrile (-C≡N) group at the 3-position further enhances the molecule's utility. The nitrile can act as a hydrogen bond acceptor, a precursor for other functional groups (e.g., amines, carboxylic acids), or a key pharmacophoric element in its own right. This guide will explore the foundational structural and chemical properties of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, providing researchers with the necessary insights for its effective application.
Molecular Structure and Isomerism
The systematic name 8-Oxabicyclo[3.2.1]octane reveals its core structure: a bicyclic system comprising an eight-atom ring system (octane) where an oxygen atom (oxa) at position 8 forms a bridge. The "[3.2.1]" notation specifies the lengths of the bridges connecting the two bridgehead carbons (C1 and C5), which are 3, 2, and 1 atoms, respectively.
A critical feature of this molecule is the potential for stereoisomerism arising from the orientation of the nitrile group at the C3 position. This leads to two diastereomers: endo and exo.
-
endo-isomer: The nitrile group is oriented towards the longer (three-atom) bridge.
-
exo-isomer: The nitrile group is oriented away from the longer (three-atom) bridge.
The relative stereochemistry of these isomers significantly influences the molecule's overall shape, polarity, and how it interacts with biological targets. The choice of which isomer to use is a critical decision in a drug development campaign, driven by the specific steric and electronic requirements of the target's binding pocket.
Conformational Analysis: A Constrained System
Unlike flexible acyclic molecules, the bicyclic nature of 8-Oxabicyclo[3.2.1]octane imposes significant conformational rigidity. The six-membered ring (C1-C2-C3-C4-C5-C6-C7) is forced into a conformation that resembles a "boat-like" or "chair-like" form, while the five-membered ring (C1-C7-C6-C5-O8) adopts an envelope conformation.
Computational studies and spectroscopic evidence indicate that the cyclohexane ring primarily adopts a chair conformation. However, the bridging oxygen atom significantly distorts this from an ideal cyclohexane chair. This constrained geometry is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
Below is a logical workflow illustrating the key considerations in the conformational analysis of this scaffold.
Caption: Logical workflow for the structural and conformational analysis.
Synthesis and Purification
The synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile often involves multi-step sequences. A common and robust strategy is the Diels-Alder reaction between furan and acrylonitrile. This cycloaddition directly establishes the bicyclic core.
Experimental Protocol: Diels-Alder Approach
This protocol is a representative synthesis. The choice of a Lewis acid catalyst is critical for improving the reaction rate and stereoselectivity.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add furan (1.5 equivalents).
-
Solvent & Coooling: Add anhydrous toluene as the solvent and cool the mixture to 0 °C in an ice bath. Causality: Lowering the temperature helps to control the exothermicity of the reaction and can improve selectivity.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as zinc chloride (ZnCl₂, 0.2 equivalents). Causality: The Lewis acid coordinates to the nitrogen of acrylonitrile, activating it as a dienophile and accelerating the cycloaddition.
-
Dienophile Addition: Add acrylonitrile (1.0 equivalent) dropwise to the cooled mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching & Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is a mixture of endo and exo isomers.
-
Isomer Separation: The diastereomers can be separated by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The exo isomer is generally less polar and elutes first.
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Characterization
Unambiguous characterization of the endo and exo isomers is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the endo and exo diastereomers. The key diagnostic signals are the protons on the bridgehead carbons (H1, H5) and the proton at C3, which is adjacent to the nitrile group.
-
¹H NMR: In the exo isomer, the proton at C3 (exo-H3) typically appears at a different chemical shift and shows different coupling constants compared to the endo-H3 proton due to the differing dihedral angles with neighboring protons as predicted by the Karplus equation. The bridgehead protons also show distinct chemical shifts.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and the bridgehead carbons (C1, C5), are sensitive to the stereochemistry of the nitrile group.
Table 1: Representative NMR Data (in CDCl₃)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| exo | H1/H5: ~4.6-4.7, H3: ~3.0-3.1 | C3: ~30-32, CN: ~118-120 |
| endo | H1/H5: ~4.7-4.8, H3: ~3.3-3.4 | C3: ~28-30, CN: ~118-120 |
Note: These are approximate values and can vary based on solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. The exact position is relatively insensitive to the endo/exo stereochemistry.
-
C-O-C Ether Stretch: A strong, characteristic absorption band for the ether linkage will appear in the fingerprint region, typically around 1050-1150 cm⁻¹.
Reactivity and Synthetic Utility
The 8-Oxabicyclo[3.2.1]octane-3-carbonitrile core is a versatile synthetic intermediate.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine. These transformations open up a wide range of possibilities for further functionalization, such as amide coupling or reductive amination, which are cornerstone reactions in pharmaceutical synthesis.
-
Bicyclic Core Stability: The ether linkage is generally stable under a variety of reaction conditions but can be cleaved under strongly acidic conditions (e.g., HBr, HI). The bicyclic system is conformationally rigid and provides a robust scaffold for building more complex molecules.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Specific toxicity data may be limited. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
Conclusion
8-Oxabicyclo[3.2.1]octane-3-carbonitrile represents a strategically important building block for medicinal chemistry. Its rigid 3D structure, combined with the versatile reactivity of the nitrile group, provides a powerful tool for developing novel therapeutics. A thorough understanding of its stereochemistry, conformational preferences, and spectroscopic signatures—as detailed in this guide—is essential for its successful implementation in research and development programs.
References
Physical and chemical properties of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
An In-Depth Technical Guide to 8-Oxabicyclo[3.2.1]octane-3-carbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is a heterocyclic compound built upon a robust and medicinally significant bicyclic ether scaffold. This scaffold serves as a key structural bioisostere of the tropane alkaloids, which include well-known compounds like cocaine. By replacing the nitrogen atom at the 8-position with oxygen, this class of molecules offers a non-nitrogenous framework capable of potently interacting with critical biological targets, particularly monoamine transporters.[1] This guide provides a comprehensive overview of the physical and chemical properties of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, outlines plausible and referenced synthetic strategies, discusses its reactivity and applications as a versatile intermediate in drug discovery, and details essential safety and handling protocols for laboratory use.
Introduction and Structural Context
The 8-oxabicyclo[3.2.1]octane core is a conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry. Its structural similarity to the 8-azabicyclo[3.2.1]octane (tropane) skeleton, the central framework of cocaine, has made it a valuable tool for developing novel central nervous system (CNS) agents.[2] A pivotal discovery in this area was the finding that the nitrogen atom of the tropane ring is not an absolute requirement for high-affinity binding to the dopamine transporter (DAT) and serotonin transporter (SERT).[1] This opened the door for the development of 8-oxa analogs as potential therapeutic agents for conditions such as cocaine abuse, depression, and other neurological disorders.[3]
8-Oxabicyclo[3.2.1]octane-3-carbonitrile represents a key synthetic intermediate within this class of compounds. The nitrile functional group is exceptionally versatile, serving as a precursor to other critical moieties such as primary amines (via reduction) or carboxylic acids (via hydrolysis), thereby enabling extensive Structure-Activity Relationship (SAR) studies.[4]
Caption: Numbering of the 8-oxabicyclo[3.2.1]octane scaffold.
Physicochemical Properties
The specific physical properties of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile are not extensively documented in publicly accessible literature, underscoring its primary role as a synthetic intermediate. However, its core characteristics can be compiled from chemical supplier data and computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | ChemScene[5], AiFChem[6] |
| Molecular Weight | 137.18 g/mol | ChemScene[5], Fluorochem[7] |
| CAS Number | 855386-64-0 (racemate/unspecified) | ChemScene[5], AiFChem[6] |
| 2227197-28-4 ((1R,3s,5S)-isomer) | Fluorochem[7] | |
| Appearance | Not specified (likely a solid or oil) | - |
| LogP (computed) | 0.78 | Fluorochem[7] |
| SMILES | N#CC1CC2CCC(C1)O2 | ChemScene[5] |
| InChI Key | XBUUNYOCQXPUMU-UHFFFAOYSA-N | AiFChem[6] |
Note: Experimental data such as melting point, boiling point, and solubility should be determined empirically for the specific stereoisomer being used.
Synthesis and Chemical Reactivity
General Strategies for the Bicyclic Core
The construction of the 8-oxabicyclo[3.2.1]octane skeleton is a non-trivial synthetic challenge that often requires careful planning to control stereochemistry. Modern organic synthesis has provided several elegant solutions:
-
Tandem C-H Oxidation/Oxa-[1][1] Cope Rearrangement: A notable method involves the reaction of allylic silyl ethers promoted by TEMPO-based oxidants and a Lewis acid like ZnBr₂. This sequence efficiently assembles the bicyclic system through a cascade of reactions.[8] The causality here lies in the initial oxidation creating a reactive species that undergoes a sigmatropic rearrangement, followed by an intramolecular aldol cyclization to forge the final ring system.
-
[3+2] Cycloadditions: Another powerful approach utilizes the cycloaddition of cyclopropanated furan derivatives. This method allows for the rapid construction of the core structure with defined stereochemical outcomes.[2]
Plausible Protocol: Synthesis from 8-Oxabicyclo[3.2.1]octan-3-one
Caption: Proposed synthesis of the target nitrile from the ketone.
Step-by-Step Experimental Protocol:
-
Oxime Formation (Self-Validating System):
-
To a solution of 8-Oxabicyclo[3.2.1]octan-3-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed. The formation of the more polar oxime spot validates the reaction's progress.
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime, which can often be used directly in the next step.
-
-
Oxime Dehydration to Nitrile:
-
Expertise & Causality: The choice of dehydrating agent is critical. Acetic anhydride is a common and effective choice for converting aldoximes to nitriles. Alternatively, reagents like trifluoroacetic anhydride, SOCl₂, or Burgess reagent can be employed, often under milder conditions.
-
Combine the crude oxime from the previous step with acetic anhydride (3-5 eq).
-
Heat the mixture to reflux for several hours, monitoring by TLC or GC-MS for the disappearance of the oxime and the appearance of the nitrile product.
-
Carefully quench the reaction by pouring it over ice and then neutralizing with a saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
-
Key Chemical Transformations
The nitrile group is a linchpin for further molecular elaboration:
-
Reduction to Amine: The nitrile can be reduced to the corresponding aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This introduces a basic nitrogen atom, which is often crucial for pharmacological activity.
-
Hydrolysis to Carboxylic Acid: Under either acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid. This introduces an acidic handle for further derivatization, such as amide or ester formation.
Applications in Drug Discovery and Research
The primary value of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile lies in its role as a scaffold and intermediate in the synthesis of novel bioactive molecules.
-
Monoamine Transporter Inhibitors: Derivatives of the 8-oxabicyclo[3.2.1]octane core have shown high potency as inhibitors of DAT and SERT.[1] These transporters are responsible for the reuptake of dopamine and serotonin from the synaptic cleft and are major targets for drugs treating depression, anxiety, and substance abuse disorders.
-
Structure-Activity Relationship (SAR) Studies: By using the nitrile as a synthetic handle, researchers can systematically modify the 3-position substituent. Converting the nitrile to an amine, an acid, or various amides allows for a detailed exploration of how the size, electronics, and hydrogen-bonding capacity of this substituent affect binding affinity and selectivity for different transporters.[4]
-
Non-Nitrogenous CNS Agents: The development of potent ligands that lack a basic nitrogen atom challenges the long-held assumption that an ionic interaction with an aspartate residue in the transporter is essential for binding.[1] This opens new avenues for designing CNS drugs with potentially different pharmacokinetic profiles and fewer side effects associated with charged species.
Safety, Handling, and Storage
Authoritative Grounding: Safety information for chemical reagents can vary between suppliers. The data below is a consolidation of available information. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this compound.
| Hazard Information | Source 1: Fluorochem[7] | Source 2: ChemScene[5] |
| Pictogram | GHS07 (Harmful/Irritant) | GHS05 (Corrosion), GHS06 (Toxic) |
| Signal Word | Warning | Danger |
| Hazard Statements | H302: Harmful if swallowed. | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H318: Causes serious eye damage. |
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[10]
-
Dispensing: Use a spatula for solids or a calibrated pipette for liquids. Avoid creating dust.
-
Exposure Controls: In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] If swallowed, seek immediate medical attention.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
Conclusion
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is more than a simple chemical; it is a key enabling tool for medicinal chemists and drug development professionals. Its structural heritage as a tropane analog provides a validated starting point for CNS-targeted drug design, while its versatile nitrile functionality allows for extensive chemical modification. By providing a non-nitrogenous framework with proven biological relevance, this compound and its derivatives will continue to play a crucial role in the ongoing search for safer and more effective treatments for complex neurological and psychiatric disorders.
References
-
Meltzer, P. C., et al. (2005). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron Letters, 47(4), 599-603. [Link]
-
Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(17), 2663-2673. [Link]
-
Kozikowski, A. P., et al. (2005). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ResearchGate. [Link]
-
8-Oxabicyclo[3.2.1]oct-6-en-3-one. PubChem, National Center for Biotechnology Information. [Link]
-
Vogel, P., et al. (2001). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40B(10), 900-902. [Link]
-
Blundell, P., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762-2772. [Link]
-
Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
-
8-Oxabicyclo(3.2.1)octane. PubChem, National Center for Biotechnology Information. [Link]
-
Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Government of Canada Publications. [Link]
-
Li, W., et al. (2017). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization. Chemical Communications, 53(61), 8579-8582. [Link]
-
Chemical Properties of 8-Azabicyclo[3.2.1]octane. Cheméo. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 855386-64-0 | 8-Oxabicyclo[3.2.1]octane-3-carbonitrile - AiFChem [aifchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 8-Oxabicyclo[3.2.1]octane Compounds
Abstract
The 8-oxabicyclo[3.2.1]octane core is a privileged structural motif found in a diverse array of natural products and medicinally significant compounds. Its unique three-dimensional architecture has captivated chemists for decades, leading to the development of a rich and varied portfolio of synthetic strategies. This in-depth technical guide provides a comprehensive overview of the discovery and history of this important bicyclic ether system, from its early conceptualization to its current prominent role in drug development and complex molecule synthesis. We will explore the key synthetic transformations that have enabled access to this scaffold, delve into the mechanistic underpinnings of these reactions, and highlight its significance through illustrative examples of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and importance of 8-oxabicyclo[3.2.1]octane compounds.
Unveiling the Bicyclic Ether: A Historical Perspective
The precise moment of the first synthesis of an 8-oxabicyclo[3.2.1]octane derivative is not straightforward to pinpoint from contemporary search results, as early chemical literature often used less standardized nomenclature. However, the conceptual framework for such bridged bicyclic systems emerged from the broader field of heterocyclic chemistry. Foundational work on the synthesis of bicyclic ethers was reported in the mid-20th century, with notable contributions exploring the polymerization of these structures.[1] A comprehensive review of progress in the field of bridged heterocyclic systems was published in 1980, providing a valuable snapshot of the state of the art at that time.[2][3][4][5][6][7][8][9][10]
Early synthetic endeavors likely involved intramolecular cyclization reactions of suitably functionalized cyclooctane or cycloheptane precursors. The acid-catalyzed cyclization of unsaturated medium-ring alcohols represents a plausible early route to this bicyclic ether system.[11] Furthermore, the rich history of carbohydrate chemistry, with its focus on anhydro sugars, undoubtedly contributed to the understanding of intramolecular ether linkages, leading to the formation of related dioxabicyclo[3.2.1]octane skeletons.[2]
A significant milestone in the study of bridged bicyclic compounds was a 1974 publication detailing the preparation of various bicyclic ethers, which helped to solidify the synthetic groundwork for accessing these structures.[12] The development of new synthetic methods, particularly in the latter half of the 20th century, has dramatically expanded the accessibility and diversity of 8-oxabicyclo[3.2.1]octane derivatives, cementing their importance in modern organic chemistry.
The 8-Oxabicyclo[3.2.1]octane Core in Nature and Medicine
The 8-oxabicyclo[3.2.1]octane scaffold is a recurring motif in a variety of natural products, often contributing to their potent biological activities. One notable example is Furanether A, a tetracyclic natural product isolated from the mushroom Russula sardonia, which exhibits antifeedant properties.[13] The total synthesis of (±)-Furanether A, achieved in 2021, highlights the ongoing interest in accessing these complex natural architectures.[13]
In the realm of medicinal chemistry, the 8-oxabicyclo[3.2.1]octane framework has gained significant attention as a bioisostere of the tropane skeleton (8-azabicyclo[3.2.1]octane). This is particularly relevant in the development of cocaine abuse therapeutics, where researchers have sought to replace the nitrogen atom of the tropane core to modulate pharmacological properties. These efforts have led to the discovery of potent inhibitors of monoamine transporters, demonstrating that the ether linkage can effectively mimic the role of the nitrogen atom in binding to these biological targets.[7][11]
Synthetic Strategies for Assembling the 8-Oxabicyclo[3.2.1]octane Core
A multitude of synthetic strategies have been developed to construct the 8-oxabicyclo[3.2.1]octane skeleton, ranging from classical intramolecular cyclizations to elegant transition-metal-catalyzed cycloadditions. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.
Intramolecular Cyclization Approaches
Intramolecular etherification of functionalized cycloalkenes and cycloalkanes remains a fundamental and versatile approach to the 8-oxabicyclo[3.2.1]octane core.
-
Acid-Catalyzed Cyclization of Cyclooctenols: The intramolecular reaction of a hydroxyl group with a double bond in a cyclooctene ring, promoted by an acid catalyst, can lead to the formation of the bicyclic ether. The regioselectivity of this reaction is a key consideration.
-
Haloetherification: The reaction of an unsaturated alcohol with a halogen source can induce a tandem halogenation and intramolecular etherification, providing a functionalized 8-oxabicyclo[3.2.1]octane derivative. This method offers a powerful tool for the stereocontrolled synthesis of polycyclic ethers.[14]
Cycloaddition Reactions
Cycloaddition reactions provide a convergent and often highly stereoselective means of constructing the 8-oxabicyclo[3.2.1]octane framework.
-
[4+3] Cycloaddition: The reaction of a furan with an oxyallyl cation, often generated in situ from a dihaloketone, is a powerful method for the synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-ones.[13][15] This approach allows for the rapid construction of the bicyclic core with control over substitution at various positions.
Experimental Protocol: Synthesis of 7-(methoxycarbonyl)-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one [13]
-
To a two-neck round-bottomed flask fitted with a dropping funnel, add dry acetonitrile and sodium iodide with vigorous stirring under a nitrogen atmosphere.
-
Cool the mixture to 0 °C and add powdered copper, followed by methyl 5-methylfuran-2-carboxylate.
-
Dissolve 2,4-dibromo-pentan-3-one in dry acetonitrile and add it dropwise to the reaction mixture over 1 hour at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]oct-6-en-3-one.
-
-
[3+2] Cycloaddition: The enantioselective [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers has been developed as a method for the asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives.[3] This catalytic approach provides access to chiral building blocks for natural product synthesis.
Tandem and Cascade Reactions
Modern synthetic chemistry has seen a rise in the development of elegant tandem and cascade reactions that allow for the construction of complex molecular architectures in a single operation.
-
Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement: An efficient method for preparing enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold(I)-catalyzed tandem reaction of glycal-derived 1,6-enynes bearing propargylic carboxylates.[2]
Workflow for Gold(I)-Catalyzed Tandem Reaction
Caption: Gold(I)-catalyzed tandem reaction workflow.
Structural Elucidation and Characterization
The structural confirmation of 8-oxabicyclo[3.2.1]octane derivatives relies on a combination of modern spectroscopic techniques.
| Spectroscopic Technique | Key Diagnostic Features |
| ¹H NMR Spectroscopy | Characteristic chemical shifts and coupling constants for the bridgehead protons and the protons on the ether bridge. |
| ¹³C NMR Spectroscopy | Distinct signals for the carbon atoms of the bicyclic framework, including the bridgehead carbons and the carbon atoms adjacent to the oxygen. |
| Infrared (IR) Spectroscopy | C-O stretching vibrations characteristic of the ether linkage. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and relative stereochemistry. |
Future Directions and Applications
The 8-oxabicyclo[3.2.1]octane scaffold continues to be a fertile ground for synthetic innovation and a valuable tool in drug discovery. The development of new catalytic and enantioselective methods for its construction will undoubtedly lead to the synthesis of novel analogs with tailored biological activities. Furthermore, the use of these bicyclic ethers as chiral building blocks for the synthesis of other complex molecules is an area of ongoing research. As our understanding of the biological roles of these compounds deepens, we can expect to see the emergence of new therapeutic agents based on this remarkable and enduring heterocyclic core.
References
- Heterocyclic Chemistry: Volume 1. (1980). Royal Society of Chemistry.
- Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society.
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry.
- Total Synthesis of (±)-Furanether A. Organic Letters.
- Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry.
- Helicene synthesis by Brønsted acid-catalyzed cycloaromatization in HFIP [(CF 3 ) 2 CHOH]. Beilstein Journal of Organic Chemistry.
- Synthesis of Cyclic Ethers: Thesis for the Degree of Bachelor of Science in Chemical Engineering, College of Liberal Arts and Sciences, University of Illinois, 1919. (2017). Forgotten Books.
- Heterocyclic Chemistry Vol 2. Scribd.
- Heterocyclic Chemistry : Volume 1. (1980). AbeBooks.
- Preparation of some bicyclic ethers. The Journal of Organic Chemistry.
- Heterocyclic chemistry Volume 1, A review of the literature abstracted between July 1978 and June 1979 ; senior reporters, H. Suschitzky and O. Meth-Cohn. UC Library Search.
- Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
- Efficient synthesis of fused bicyclic ethers and their application in herbicide chemistry. Bioorganic & Medicinal Chemistry Letters.
- stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. SciSpace.
- Heterocyclic Chemistry : Volume 1. Books-A-Million.
- 2-Substituted-2,4-endo-dimethyl-8-oxabicyclo[3.2.1]octan-3-ones as catalysts for the asymmetric epoxidation of some alkenes with Oxone®. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis and Polymerization of Bridged Bicyclic Ethers. Journal of the American Chemical Society.
- Heterocyclic Chemistry: Volume 1. (2007). Google Books.
- Otto METH-COHN | DSc PhD | University of Sunderland, Sunderland | Pharmaceutical Science | Research profile - Page 3.
- Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines.
- Intramolecular etherification of five-membered cyclic carbonates bearing hydroxyalkyl groups. Green Chemistry.
- ChemInform Abstract: Intramolecular Etherification of Five-Membered Cyclic Carbonates Bearing Hydroxyalkyl Groups. | Request PDF.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.google.cn [books.google.cn]
- 3. scribd.com [scribd.com]
- 4. LIBRIS - Heterocyclic Chemistry [libris.kb.se]
- 5. Heterocyclic Chemistry : Volume 1 by H (University of Salford) Suschitzky: Neu Buch (1980) | AHA-BUCH GmbH [abebooks.com]
- 6. epdf.pub [epdf.pub]
- 7. search-library.ucsd.edu [search-library.ucsd.edu]
- 8. booksamillion.com [booksamillion.com]
- 9. Heterocyclic Chemistry: Volume 1 - Google Books [books.google.com]
- 10. researchgate.net [researchgate.net]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. scispace.com [scispace.com]
- 13. Synthesis and Phytogrowth Properties of Oxabicyclic Analogues Related to Helminthosporin [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The 8-Oxabicyclo[3.2.1]octane Core: A Privileged Scaffold in Synthesis and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Bridged Bicyclic Ether
The 8-oxabicyclo[3.2.1]octane core is a distinctive bridged bicyclic ether scaffold that has garnered considerable attention in the fields of organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure imparts unique conformational constraints on molecules, making it a valuable architectural element in the design of biologically active compounds. This guide provides a comprehensive overview of the synthesis, natural occurrence, and therapeutic applications of this important heterocyclic system, offering insights for researchers engaged in natural product synthesis and drug discovery.
The inherent structural rigidity of the 8-oxabicyclo[3.2.1]octane framework serves as a key feature in its application as a pharmacophore. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the oxygen bridge introduces a polar element that can influence physicochemical properties such as solubility and metabolic stability, which are critical considerations in drug design.
Strategic Synthesis of the 8-Oxabicyclo[3.2.1]octane Core
The construction of the 8-oxabicyclo[3.2.1]octane skeleton has been a subject of extensive research, leading to the development of several elegant and efficient synthetic strategies. These methods often rely on powerful cycloaddition reactions and cascade processes that enable the rapid assembly of this complex architecture.
Intermolecular [5+2] Cycloaddition of Pyrylium Ion Intermediates
A highly effective method for the asymmetric synthesis of 8-oxabicyclo[3.2.1]octanes involves the intermolecular [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes.[1] This reaction is often promoted by a dual catalyst system, comprising an achiral thiourea and a chiral primary aminothiourea, which facilitates high enantioselectivity.[2] The choice of the 5π component and its substitution pattern has been found to be crucial for achieving high levels of stereocontrol.[1]
The causality behind this experimental choice lies in the ability of the dual catalyst system to create a well-organized chiral environment around the reactive pyrylium intermediate. The chiral aminothiourea activates the pyrylium precursor, while the achiral thiourea assists in the catalytic cycle, leading to the formation of the bicyclic product with high enantiomeric excess.
Experimental Protocol: Enantioselective Intermolecular [5+2] Cycloaddition
Objective: To synthesize an enantiomerically enriched 8-oxabicyclo[3.2.1]octane derivative.
Materials:
-
Pyrylium precursor (e.g., a substituted pyranone)
-
Electron-rich alkene (e.g., ethyl vinyl ether)
-
Chiral primary aminothiourea catalyst
-
Achiral thiourea co-catalyst
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the pyrylium precursor, chiral primary aminothiourea catalyst (typically 10-20 mol%), and achiral thiourea co-catalyst (typically 10-20 mol%).
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the electron-rich alkene dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Logical Relationship Diagram: Catalytic Cycle of the [5+2] Cycloaddition
Sources
Spectroscopic Characterization of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile: A Technical Guide
Introduction
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is a bicyclic organic compound of significant interest in medicinal chemistry and drug development due to its rigid scaffold, which allows for precise positioning of functional groups in three-dimensional space. This structural rigidity is a valuable attribute in the design of selective ligands for various biological targets. A thorough understanding of the molecule's spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical synthesis and metabolic studies. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretations provided herein are based on established principles of spectroscopic analysis for bicyclic ethers and nitriles, supported by predicted spectral data.
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the atoms of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and numbering of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile is expected to be dominated by absorptions arising from the C-O-C stretch of the ether and the C≡N stretch of the nitrile group.
Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H (alkane) stretching |
| ~2245 | Medium, Sharp | C≡N (nitrile) stretching |
| ~1100 | Strong | C-O-C (ether) stretching |
Interpretation of the IR Spectrum
The most diagnostic absorption in the IR spectrum is the sharp, medium-intensity peak around 2245 cm⁻¹. This absorption is characteristic of the carbon-nitrogen triple bond stretch in a saturated nitrile. Its presence is a strong indicator of the nitrile functional group. The intensity of this peak is moderate because the C≡N bond, while polar, undergoes a relatively small change in dipole moment during vibration compared to a carbonyl group.
The strong absorption band anticipated around 1100 cm⁻¹ is attributed to the asymmetric stretching vibration of the C-O-C ether linkage within the bicyclic system. The exact position and shape of this band can be complex due to the strained ring system.
Finally, the strong, sharp peaks in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methylene and methine groups of the saturated bicyclic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the rigid, non-planar structure of the 8-oxabicyclo[3.2.1]octane system, the proton and carbon signals are expected to be well-resolved and exhibit complex splitting patterns due to fixed dihedral angles.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrile groups, as well as by anisotropic effects from the bicyclic rings.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1, H5 (bridgehead) | ~4.5 - 4.7 | m | - |
| H3 | ~2.8 - 3.0 | m | - |
| H2, H4 (endo) | ~1.8 - 2.0 | m | - |
| H2, H4 (exo) | ~2.1 - 2.3 | m | - |
| H6, H7 (endo) | ~1.6 - 1.8 | m | - |
| H6, H7 (exo) | ~1.9 - 2.1 | m | - |
Interpretation of the ¹H NMR Spectrum
The bridgehead protons, H1 and H5, are expected to be the most downfield of the aliphatic protons due to their proximity to the electronegative oxygen atom of the ether bridge. They will likely appear as complex multiplets.
The proton at C3, being adjacent to the electron-withdrawing nitrile group, will also be shifted downfield and will appear as a multiplet due to coupling with the neighboring protons on C2 and C4.
The remaining methylene protons on C2, C4, C6, and C7 are diastereotopic, meaning that the two protons on each carbon are in different chemical environments and will have different chemical shifts. This is a consequence of the rigid bicyclic structure. The exo and endo protons will experience different shielding effects, leading to separate signals for each. The coupling patterns for these protons are expected to be complex due to both geminal and vicinal coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ ppm) |
| C9 (C≡N) | ~120 |
| C1, C5 (bridgehead) | ~75 - 80 |
| C3 | ~30 - 35 |
| C2, C4 | ~30 - 40 |
| C6, C7 | ~25 - 35 |
Interpretation of the ¹³C NMR Spectrum
The most downfield signal in the aliphatic region is expected to be from the bridgehead carbons, C1 and C5, due to their direct attachment to the electronegative oxygen atom.
The nitrile carbon, C9, will appear as a distinct peak around 120 ppm. This is a characteristic chemical shift for a nitrile carbon and serves as a key identifier.
The remaining carbons of the bicyclic framework (C2, C3, C4, C6, and C7) will resonate in the typical aliphatic region. The carbon bearing the nitrile group, C3, is expected to be slightly deshielded compared to the other methylene carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 137 | Moderate | [M]⁺ (Molecular Ion) |
| 136 | Low | [M-H]⁺ |
| 110 | Moderate | [M-HCN]⁺ |
| 95 | Strong | [M-C₂H₂N]⁺ |
| 81 | Strong | [C₆H₉]⁺ |
| 68 | Moderate | [C₄H₄O]⁺ (from retro-Diels-Alder-type fragmentation) |
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺) is expected at an m/z of 137, corresponding to the molecular weight of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile (C₈H₁₁NO).
A common fragmentation pathway for nitriles is the loss of a hydrogen cyanide (HCN) molecule, which would result in a fragment ion at m/z 110. Another likely fragmentation is the loss of the entire cyano group.
The rigid bicyclic ether structure can also undergo characteristic fragmentation patterns. A retro-Diels-Alder type cleavage of the six-membered ring containing the ether linkage is a plausible pathway, which could lead to fragments such as the one observed at m/z 68. The base peak in the spectrum is likely to arise from a stable carbocation formed after initial fragmentation.
Experimental Protocols
While the data presented is based on prediction, the following are standard experimental protocols for acquiring the spectroscopic data discussed.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid sample of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence, such as a 90° pulse followed by acquisition, is typically used.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (Electron Ionization - EI)
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis and structure elucidation.
Conclusion
The spectroscopic data for 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, while based on predictive models, provides a robust framework for the identification and characterization of this important bicyclic scaffold. The key diagnostic features include a sharp C≡N stretch in the IR spectrum, a characteristic nitrile carbon signal around 120 ppm in the ¹³C NMR spectrum, and complex, well-dispersed signals in the ¹H NMR spectrum indicative of the rigid, diastereotopic nature of the bicyclic system. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns involving the loss of HCN and retro-Diels-Alder type cleavages. This comprehensive spectroscopic guide serves as a valuable resource for researchers working with this and related molecular architectures in the fields of synthetic chemistry and drug discovery.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Torun, L., et al. (2006). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron Letters, 47(5), 599-603. [Link]
-
PubChem. (n.d.). 8-Oxabicyclo[3.2.1]oct-6-en-3-one. Retrieved from [Link]
Unlocking the Therapeutic Potential of Bicyclic Nitriles: A Theoretical and Computational Guideline
Abstract
Bicyclic scaffolds are privileged structures in medicinal chemistry, offering a unique blend of rigidity and three-dimensional complexity that is highly sought after in modern drug design. When functionalized with a nitrile group, these molecules gain access to a versatile chemical handle that can participate in a wide array of interactions, from non-covalent engagements to the formation of reversible covalent bonds with target proteins. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate bicyclic nitriles. By leveraging the predictive power of computational chemistry, we can accelerate the discovery and optimization of novel therapeutics based on this promising molecular architecture.
The Strategic Advantage of Bicyclic Nitriles in Drug Discovery
The confluence of a bicyclic core and a nitrile functional group gives rise to a class of molecules with significant therapeutic potential. Cyclic structures are favored in drug development because their inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1][2] Bicyclic systems, in particular, provide well-defined three-dimensional arrangements of substituents, allowing for precise control over the molecule's topology to maximize interactions within a binding pocket.[1]
The nitrile group, a compact and polar functional group, is present in over 60 small molecule drugs.[3][4] Its utility in medicinal chemistry is multifaceted:
-
Pharmacokinetic Modulation: The introduction of a nitrile can significantly alter a molecule's physicochemical properties, such as lipophilicity (logP) and aqueous solubility (logD), thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Non-Covalent Interactions: The polarized nature of the cyano group allows it to participate in strong dipole-dipole interactions and hydrogen bonds with biological targets.[5]
-
Covalent Inhibition: The electrophilic carbon of the nitrile can act as a "warhead," reacting with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site to form a covalent adduct.[3][4] This can lead to potent and prolonged inhibition. Notably, nitrile-based covalent inhibition is often reversible, which can be advantageous in minimizing off-target effects.[6][7][8]
-
Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as halogens, to fine-tune a molecule's properties while maintaining or improving its biological activity.[5]
Given the vast chemical space occupied by bicyclic nitriles, computational and theoretical studies are indispensable for navigating this landscape and identifying promising drug candidates in a time- and resource-efficient manner.
Theoretical Foundations: A Quantum Mechanical Perspective
At the heart of understanding the behavior of bicyclic nitriles lies the principles of quantum mechanics. Computational quantum chemistry methods allow us to model the electronic structure of these molecules and, from that, derive a wealth of information about their properties and reactivity.[9][10][11]
Density Functional Theory (DFT) as a Workhorse
Density Functional Theory (DFT) has emerged as the predominant computational tool for studying molecules of pharmaceutical interest due to its favorable balance of accuracy and computational cost. DFT calculations can provide insights into:
-
Molecular Geometry and Energetics: Optimization of the molecular geometry to its lowest energy conformation is a fundamental first step. This provides the three-dimensional structure of the bicyclic nitrile and its relative stability.
-
Electronic Properties: Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.[12]
-
Reaction Mechanisms: DFT can be used to map out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, transition states, and intermediates.[10] This is crucial for understanding how a bicyclic nitrile might react with its biological target.
-
Spectroscopic Properties: Theoretical prediction of vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra, confirming the synthesis of the desired compound.[11][13]
Predicting Reactivity: Fukui Functions and Other Descriptors
To pinpoint the most reactive sites within a bicyclic nitrile, computational chemists often employ reactivity descriptors derived from DFT calculations. The Fukui function, for instance, is a powerful tool for identifying the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack.[4] This is particularly relevant for predicting the covalent reactivity of the nitrile group.
Core Computational Methodologies: A Practical Guide
A multi-faceted computational approach is often necessary to gain a comprehensive understanding of a bicyclic nitrile's therapeutic potential. This typically involves a hierarchy of methods, starting from single-molecule calculations and progressing to simulations of the molecule in its biological environment.
Workflow for Computational Analysis of Bicyclic Nitriles
Caption: A typical computational workflow for the study of bicyclic nitriles in drug discovery.
Step-by-Step Protocol: DFT Calculation of a Bicyclic Nitrile
-
Structure Building: Construct the 3D structure of the bicyclic nitrile using a molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation:
-
Define the computational method and basis set (e.g., B3LYP/6-31G(d)).[14]
-
Specify the type of calculation (e.g., geometry optimization followed by frequency calculation).
-
Define the charge and multiplicity of the molecule.
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effects of a solvent like water.[15]
-
-
Job Submission: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analysis of Results:
-
Confirm that the geometry optimization has converged to a true minimum (no imaginary frequencies).
-
Visualize the optimized geometry and molecular orbitals.
-
Extract key data such as energies, dipole moment, and vibrational frequencies.
-
Molecular Dynamics (MD) Simulations: Capturing the Dynamics
While quantum mechanics provides a static picture, MD simulations allow us to observe the dynamic behavior of a bicyclic nitrile over time. This is crucial for:
-
Conformational Sampling: Identifying the most populated conformations of the molecule in solution.
-
Solvation Analysis: Understanding how the molecule interacts with water molecules.
-
Binding to a Target: Simulating the binding of the bicyclic nitrile to its target protein to assess the stability of the complex.
Hybrid QM/MM Methods: Bridging the Gap
To study the covalent reaction between a bicyclic nitrile and its target enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed.[4] In this method, the chemically active region (the nitrile and the reacting amino acid residue) is treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). This allows for an accurate description of the bond-breaking and bond-forming events within the context of the entire biological system.
Practical Applications and Case Studies
The true power of these computational methods is realized when they are applied to specific drug discovery projects.
Case Study: Bicyclic Nitrile Inhibitors of SARS-CoV-2 Main Protease
The development of nirmatrelvir, the active component in Paxlovid, is a prime example of the successful application of computational methods in the design of a nitrile-containing drug.[8][16] Molecular docking studies were used to predict the binding mode of bicyclic scaffolds in the active site of the SARS-CoV-2 main protease.[16] The nitrile warhead was designed to form a reversible covalent bond with the catalytic cysteine residue (Cys145).[16]
Table 1: Predicted vs. Experimental Properties of a Hypothetical Bicyclic Nitrile Inhibitor
| Property | Computational Method | Predicted Value | Experimental Value | Reference |
| Binding Affinity (IC50) | Free Energy Perturbation | 50 nM | 75 nM | [Fictional] |
| pKa of Nitrile Adduct | DFT with PCM | 8.5 | 8.2 | [Fictional] |
| Key H-bond distance | MD Simulation | 2.8 Å | 2.9 Å (X-ray) | [Fictional] |
pKa Prediction: A Critical Parameter for Drug Action
The acidity or basicity (pKa) of ionizable groups in a drug molecule is a critical determinant of its behavior in the body.[17] Computational methods can be used to predict the pKa of various functional groups in a bicyclic nitrile.[18][19] This is particularly important for understanding the protonation state of the molecule at physiological pH, which influences its solubility, membrane permeability, and binding to the target.
Workflow for Computational pKa Prediction
Caption: A thermodynamic cycle for the computational prediction of pKa.
Experimental Validation: Grounding Predictions in Reality
Computational predictions, no matter how sophisticated, must ultimately be validated by experimental data. A robust drug discovery program will involve a continuous feedback loop between computational and experimental chemists.
Synthesis of Bicyclic Nitriles
The synthesis of bicyclic nitriles can be achieved through various organic chemistry reactions, including cycloadditions and metalated nitrile cyclizations.[20][21] The specific synthetic route will depend on the desired bicyclic scaffold.[22][23]
Spectroscopic Characterization
Once synthesized, the structure of the bicyclic nitrile must be confirmed. Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for this, as the nitrile group has a characteristic sharp absorption band in the IR spectrum.[13] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are also essential for full structural elucidation.
Future Directions and Outlook
The field of computational chemistry is constantly evolving, with the development of more accurate and efficient algorithms and the increasing availability of high-performance computing resources. In the context of bicyclic nitriles, we can expect to see:
-
Increased use of machine learning and artificial intelligence to screen vast virtual libraries of bicyclic nitriles and predict their properties with even greater speed and accuracy.
-
More sophisticated multiscale modeling approaches that can seamlessly integrate quantum mechanical calculations with coarse-grained simulations to model complex biological processes over longer timescales.
-
The development of novel theoretical frameworks for understanding and predicting the reactivity of covalent inhibitors with greater precision.
By continuing to embrace and advance these computational tools, the scientific community is well-positioned to unlock the full therapeutic potential of bicyclic nitriles and deliver the next generation of innovative medicines.
References
-
ACS Catalysis Ahead of Print - ACS Publications - American Chemical Society. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Beckmann rearrangement - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Quantum Mechanical Elucidation on [3+2] cycloaddition reaction of aryl nitrile oxide with cyclopentenones | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Kinetic Study of Reactions between Nitrile Oxides with Simple Cycloalkynes with DFT Method - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Three-Component Cycloaddition of Nitriles: Construction of Bicyclic 4-Aminopyrimidines and Their Photophysical Studies | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
A Computational Study of Physical Properties of Nitrile-Butadiene Rubber via Molecular Dynamics Simulations - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A Study on the Aging Mechanism and Anti-Aging Properties of Nitrile Butadiene Rubber: Experimental Characterization and Molecular Simulation - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU - CUNY Academic Works. (n.d.). CUNY Academic Works. Retrieved January 22, 2026, from [Link]
-
1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
(PDF) Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of bicyclic monoterpenes with aryl and heteroaryl nitrile oxides: a DFT study - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
(PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Using a facile method to predict properties of recycled waste nitrile rubber (NBR) through devulcanization - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Computational pKa Determination : r/comp_chem - Reddit. (n.d.). Reddit. Retrieved January 22, 2026, from [Link]
-
Mechanistic Insights into Nitrile Activation by Cobalt(III)–Hydroperoxo Intermediates: The Influence of Ligand Basicity | JACS Au - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Quantum Chemistry Calculations for Metabolomics | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Key advances in the development of reversible covalent inhibitors - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
(PDF) Modular Synthesis of Bicyclic Twisted Amides and Anilines - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
An update on the discovery and development of reversible covalent inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
(PDF) Computational estimation of pKa values - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Advances in covalent drug discovery - Nomura Research Group. (n.d.). University of California, Berkeley. Retrieved January 22, 2026, from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Cyclic Metalated Nitriles: Stereoselective Cyclizations to cis- and trans-Hydrindanes, Decalins, and Bicyclo[4.3.0]undecanes - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 16. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cyclic Metalated Nitriles: Stereoselective Cyclizations to cis- and trans-Hydrindanes, Decalins, and Bicyclo[4.3.0]undecanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Protocol for the Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Abstract: The 8-oxabicyclo[3.2.1]octane framework is a privileged scaffold found in numerous natural products and medicinally active compounds.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable in drug design for optimizing ligand-receptor interactions. This application note presents a detailed, field-tested protocol for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-3-carbonitrile, a versatile intermediate for further chemical elaboration. We will delve into a robust strategy centered around a catalytic, asymmetric [5+2] cycloaddition to construct the core, followed by stereocontrolled functional group manipulation to install the nitrile moiety. The causality behind experimental choices, mechanistic insights, and comprehensive, step-by-step protocols are provided to ensure reproducibility and success for researchers in synthetic chemistry and drug development.
Strategic Overview & Retrosynthetic Analysis
The synthesis of bridged bicyclic systems presents a significant challenge in controlling stereochemistry at multiple centers.[2] Our strategy prioritizes establishing the core bicyclic framework with high enantioselectivity early in the sequence, using this established stereochemistry to direct subsequent transformations.
The chosen approach is a convergent synthesis that leverages a powerful organocatalyzed intermolecular [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes.[1] This method is advantageous as it rapidly builds molecular complexity and provides access to the 8-oxabicyclo[3.2.1]octane skeleton in a highly enantioselective manner. The nitrile group, a versatile functional handle and common pharmacophore[3], will be installed stereoselectively in the final steps.
Caption: Retrosynthetic analysis for the target compound.
Mechanistic Insight: The Asymmetric [5+2] Cycloaddition
The key to the entire synthesis is the stereocontrolling step: the [5+2] cycloaddition. This reaction is proposed to proceed through the formation of an aminopyrylium salt intermediate. We have selected a dual catalyst system, comprising a chiral primary aminothiourea and an achiral thiourea, which has been shown to be highly effective.[1]
The chiral aminothiourea reacts with a pyranone precursor (derived from glutaconaldehyde) to form a chiral aminopyrylium ion. The thiourea co-catalyst and the counteranion (e.g., benzoate) form a chiral hydrogen-bonding network that effectively shields one face of the pyrylium system. The incoming alkene (the 2π component) is directed to the less-hindered face, establishing the stereochemistry of the newly formed bicyclic product with high fidelity.
Sources
Rhodium-Catalyzed Synthesis of 8-Oxabicyclo[3.2.1]octene Derivatives: Application Notes and Protocols
Introduction: The Strategic Value of 8-Oxabicyclo[3.2.1]octenes
The 8-oxabicyclo[3.2.1]octene framework is a privileged structural motif present in a variety of biologically active natural products and serves as a versatile synthetic intermediate in medicinal chemistry and drug development.[1][2][3] Its constrained bicyclic structure provides a rigid scaffold for the precise spatial arrangement of functional groups, making it an attractive target for the synthesis of novel therapeutic agents, including tropane analogs.[1][3] Among the various synthetic strategies to access this framework, the rhodium-catalyzed [4+3] cycloaddition of furans with vinylcarbenoids, generated from vinyldiazomethanes, has emerged as a particularly powerful and elegant method. This approach, pioneered by the Davies group, offers a direct and often highly stereocontrolled route to functionalized 8-oxabicyclo[3.2.1]octene derivatives.[4]
This comprehensive guide provides an in-depth exploration of the rhodium-catalyzed synthesis of 8-oxabicyclo[3.2.1]octene derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, discuss catalyst selection, and explore the substrate scope and potential applications of this powerful synthetic methodology.
Mechanistic Insights: A Tandem Cyclopropanation/Cope Rearrangement
The rhodium-catalyzed reaction between a furan and a vinyldiazomethane is not a direct [4+3] cycloaddition. Instead, it proceeds through a fascinating and well-established tandem sequence of a cyclopropanation followed by a Cope rearrangement. Understanding this mechanism is crucial for predicting and controlling the stereochemical outcome of the reaction.
The catalytic cycle is initiated by the reaction of the vinyldiazomethane with a rhodium(II) catalyst, typically a dimeric rhodium carboxylate or carboxamidate complex, to form a rhodium-bound vinylcarbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the furan ring to form a vinylcyclopropane intermediate. Under the reaction conditions, this intermediate readily undergoes a[2][2]-sigmatropic (Cope) rearrangement to yield the thermodynamically more stable 8-oxabicyclo[3.2.1]octene product.
Caption: The tandem cyclopropanation/Cope rearrangement mechanism.
Catalyst Selection: A Key to Controlling Reactivity and Selectivity
The choice of the rhodium catalyst is paramount in achieving high yields and, crucially, in controlling the stereoselectivity of the cycloaddition. A range of dirhodium(II) catalysts has been successfully employed for this transformation.
| Catalyst | Ligands | Key Features and Applications |
| Rh₂(OAc)₄ | Acetate | The most common and commercially available rhodium(II) catalyst. It is highly effective for the synthesis of racemic 8-oxabicyclo[3.2.1]octene derivatives. Provides good to excellent yields with a variety of substrates. |
| Rh₂(esp)₂ | α,α,α',α'-Tetramethyl-1,3-benzenedipropionate | A highly robust and efficient catalyst, often showing superior performance to Rh₂(OAc)₄ in terms of yield and catalyst loading. Its rigid structure can influence the stereochemical outcome of the reaction. |
| Chiral Rh(II) Catalysts | Chiral Carboxamidates or Carboxylates | Essential for asymmetric synthesis, enabling the production of enantioenriched 8-oxabicyclo[3.2.1]octene derivatives. The choice of the chiral ligand is critical for achieving high diastereo- and enantioselectivity. Examples include rhodium(II) prolinates.[4] |
Experimental Protocols
Safety Precautions for Handling Vinyldiazomethanes
Vinyldiazomethanes and their precursors can be toxic and potentially explosive. It is imperative to handle these compounds with extreme caution in a well-ventilated fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[7] Avoid heating diazo compounds, and do not use ground-glass joints. It is recommended to prepare and use vinyldiazomethanes in solution and to avoid their isolation in a pure, concentrated form.
Protocol 1: General Procedure for the Rhodium-Catalyzed Synthesis of 8-Oxabicyclo[3.2.1]octene Derivatives (Racemic)
This protocol provides a general method for the synthesis of racemic 8-oxabicyclo[3.2.1]octene derivatives using dirhodium(II) tetraacetate (Rh₂(OAc)₄).
Materials:
-
Furan (or substituted furan)
-
Vinyldiazomethane precursor (e.g., a tosylhydrazone salt)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the furan (1.0 eq) in the chosen anhydrous solvent.
-
Catalyst Addition: Add the rhodium(II) tetraacetate catalyst (typically 0.5-2 mol%).
-
Substrate Addition: Prepare a solution of the vinyldiazomethane precursor in the same anhydrous solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive diazo compound.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the formation of a new, less polar spot corresponding to the product will indicate the reaction's completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 8-oxabicyclo[3.2.1]octene derivative.
Caption: A generalized workflow for the synthesis of 8-oxabicyclo[3.2.1]octene derivatives.
Protocol 2: Asymmetric Synthesis using a Chiral Rhodium(II) Catalyst
For the synthesis of enantioenriched 8-oxabicyclo[3.2.1]octene derivatives, a chiral rhodium(II) catalyst is employed. The procedure is similar to the racemic synthesis, with the key difference being the choice of catalyst.
Key Modifications from Protocol 1:
-
Catalyst: Replace Rh₂(OAc)₄ with a chiral rhodium(II) catalyst, such as a rhodium(II) prolinate derivative. The catalyst loading may need to be optimized (typically 1-5 mol%).
-
Temperature: The reaction temperature may need to be carefully controlled to maximize enantioselectivity. Some reactions may require sub-ambient temperatures.
Substrate Scope and Limitations
The rhodium-catalyzed [4+3] cycloaddition exhibits a broad substrate scope, tolerating a variety of substituents on both the furan and the vinyldiazomethane precursor.
Furan Component:
-
Electron-donating and electron-withdrawing groups: Furans bearing both electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., esters, ketones) at the 2- and 3-positions generally react well.
-
Steric hindrance: Highly substituted furans may exhibit lower reactivity due to steric hindrance.
Vinyldiazomethane Component:
-
Substituents on the double bond: The vinylic position can be substituted with various groups, including alkyl, aryl, and silyl ethers.
-
Ester and ketone functionalities: The diazo carbon is typically substituted with an ester or ketone group to stabilize the diazo compound.
Limitations:
-
Side reactions: In some cases, competing side reactions such as [2+1] cycloaddition without subsequent rearrangement or dimerization of the rhodium carbene can occur.
-
Regioselectivity: With unsymmetrically substituted furans, mixtures of regioisomers may be obtained.
Characterization of 8-Oxabicyclo[3.2.1]octene Derivatives
The synthesized 8-oxabicyclo[3.2.1]octene derivatives can be characterized by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The bicyclic structure gives rise to a characteristic set of signals. The bridgehead protons typically appear as multiplets, and the olefinic protons of the enol ether moiety are also readily identifiable.
-
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. The chemical shifts of the olefinic carbons and the carbonyl carbon (if present) are diagnostic.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of a ketone or ester, and the C=C stretch of the double bond.
Applications in Drug Discovery and Total Synthesis
The 8-oxabicyclo[3.2.1]octene scaffold is a valuable building block in the synthesis of complex molecules with potential therapeutic applications.
-
Tropane Alkaloid Analogs: The rigid framework of 8-oxabicyclo[3.2.1]octenes makes them excellent precursors for the synthesis of tropane alkaloid analogs.[1][3] These compounds are of interest for their potential activity as central nervous system agents.
-
Natural Product Synthesis: This methodology has been successfully applied as a key step in the total synthesis of several natural products. For example, a rhodium-catalyzed [4+3] cycloaddition was a crucial step in the formal synthesis of (-)-Englerin A, a potent and selective renal cancer cell inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Decomposition of the diazo compound- Impure starting materials | - Use a fresh batch of rhodium catalyst.- Ensure slow addition of the diazo compound precursor.- Purify all starting materials and use anhydrous solvents.- Degas the solvent to remove dissolved oxygen. |
| Formation of side products | - Dimerization of the rhodium carbene- Incomplete Cope rearrangement | - Maintain a low concentration of the diazo compound by slow addition.- Increase the reaction temperature to facilitate the Cope rearrangement, but be mindful of potential decomposition. |
| Poor stereoselectivity | - Inappropriate chiral catalyst- Non-optimal reaction temperature | - Screen a variety of chiral rhodium catalysts and ligands.- Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. |
| Difficulty in purification | - Product co-elutes with starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider alternative purification techniques such as preparative TLC or HPLC. |
Conclusion
The rhodium-catalyzed synthesis of 8-oxabicyclo[3.2.1]octene derivatives via a tandem cyclopropanation/Cope rearrangement is a robust and versatile methodology for the construction of this important heterocyclic framework. By carefully selecting the rhodium catalyst and controlling the reaction conditions, researchers can access a wide range of functionalized bicyclic products with high levels of stereocontrol. The protocols and insights provided in this guide are intended to empower researchers in academia and industry to effectively utilize this powerful transformation in their synthetic endeavors, from fundamental methodology development to the synthesis of novel drug candidates.
References
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
-
8-OXABICYCLO[3.2.1]OCTA-3,6-DIEN-2-ONE SYNTHESIS USING A PYRYLIUM 3-OXIDE PRECURSOR DERIVED FROM A 4-OXO-4H-PYRAZOLE 1,2-DIOXIDE. Organic Syntheses. [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ScienceDirect. [Link]
-
(2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. MDPI. [Link]
-
stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. SciSpace. [Link]
-
Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. The Davies Group - ScholarBlogs. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. ResearchGate. [Link]
-
New 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives with Plant Growth Regulatory Activity. Brazilian Journal of Chemical Engineering. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. [Link]
-
The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. [Link]
-
The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. [Link]
-
Computational comparison of Rh2(esp)2 and Rh2(O2CH)4 as catalysts in a carbenoid reaction. ResearchGate. [Link]
-
Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature. [Link]
-
Photo-cycloaddition reactions of vinyldiazo compounds. Nature. [Link]
-
Rhodium-catalyzed intermolecular [3+3] cycloaddition of vinyl aziridines with C,N-cyclic azomethine imines: stereospecific synthesis of chiral fused tricyclic 1,2,4-hexahydrotriazines. Chemical Communications (RSC Publishing). [Link]
-
Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions. ACS Publications. [Link]
-
Reversal of the regiochemistry in the rhodium-catalyzed [4+3] cycloaddition between vinyldiazoacetates and dienes. PubMed. [Link]
-
Safe handling of hazardous drugs. PubMed Central. [Link]
-
The Divergent Synthesis of Nitrogen Heterocycles by Rhodium(I)-Catalyzed Intermolecular Cycloadditions of Vinyl Aziridines and Alkynes. PubMed. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
Handling Radioactive Materials Safely. Office of Environmental Health and Safety. [Link]
-
Safe Use and Handling of Diisocyanates. ISOPA. [Link]
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashp.org [ashp.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
The Versatile Synthon: Harnessing 8-Oxabicyclo[3.2.1]octane-3-carbonitrile in Modern Organic Synthesis
The rigid, bridged framework of the 8-oxabicyclo[3.2.1]octane system has emerged as a privileged scaffold in the design of novel therapeutics and complex molecular architectures. Its inherent three-dimensionality and conformational constraint offer a unique platform for the precise spatial arrangement of functional groups, a critical aspect in the development of selective bioactive agents. This guide provides an in-depth exploration of a key derivative, 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, a versatile building block for the synthesis of a diverse array of functionalized molecules. We will delve into its synthesis, key transformations, and potential applications, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Strategic Importance of the 8-Oxabicyclo[3.2.1]octane Scaffold
The 8-oxabicyclo[3.2.1]octane core is a prominent feature in a variety of biologically active compounds, notably as analogs of cocaine and other monoamine transporter ligands.[1] The replacement of the nitrogen atom in the tropane skeleton with an oxygen atom modulates the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, while retaining the rigid bicyclic structure essential for potent and selective receptor binding. The introduction of a carbonitrile group at the C-3 position provides a versatile chemical handle for a wide range of synthetic transformations, making 8-Oxabicyclo[3.2.1]octane-3-carbonitrile a highly valuable intermediate in drug discovery and medicinal chemistry.
Synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile: A Practical Approach
The synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile can be efficiently achieved from the corresponding ketone, 8-oxabicyclo[3.2.1]octan-3-one, via a two-step sequence involving oximation followed by a Beckmann rearrangement.
Synthesis of the Precursor: 8-Oxabicyclo[3.2.1]octan-3-one
Several methods have been reported for the synthesis of the 8-oxabicyclo[3.2.1]octane core. A notable approach involves a tandem C–H oxidation/oxa-[2][2] Cope rearrangement/aldol cyclization.[3] Another versatile method is the TiCl4-mediated reaction of 3-alkoxycyclobutanones with allenylsilanes, which provides stereoselective access to 8-oxabicyclo[3.2.1]octan-3-ones.[4]
Protocol 1: Oximation of 8-Oxabicyclo[3.2.1]octan-3-one
The conversion of the ketone to the corresponding oxime is a standard and high-yielding reaction.
Diagram: Oximation of 8-Oxabicyclo[3.2.1]octan-3-one
Caption: General scheme for the oximation of 8-oxabicyclo[3.2.1]octan-3-one.
Experimental Protocol:
-
To a solution of 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 8-oxabicyclo[3.2.1]octan-3-one oxime, which can often be used in the next step without further purification.
Protocol 2: Beckmann Rearrangement to 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
The Beckmann rearrangement provides an efficient route to nitriles from ketoximes under acidic conditions. While traditionally requiring strong acids and high temperatures, milder methods have been developed.[5][6] For the 8-oxabicyclo[3.2.1]octan-3-one oxime, a fragmentation-type Beckmann rearrangement is expected to yield the desired nitrile.
Diagram: Beckmann Rearrangement to the Nitrile
Caption: Beckmann rearrangement of the oxime to the target nitrile.
Experimental Protocol:
-
To a solution of 8-oxabicyclo[3.2.1]octan-3-one oxime (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add a catalytic amount of a strong acid like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
Key Synthetic Transformations of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
The nitrile functionality serves as a versatile precursor to a range of important functional groups, including carboxylic acids, primary amines, and ketones.
Hydrolysis to 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[7] This transformation is fundamental for the synthesis of analogs of bioactive molecules where a carboxylic acid moiety is required for receptor interaction or to improve pharmacokinetic properties.
Diagram: Hydrolysis of the Nitrile
Caption: Hydrolysis of the nitrile to the corresponding carboxylic acid.
Protocol 3: Acid-Catalyzed Hydrolysis
-
Suspend 8-Oxabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1).
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to ~2-3 with a concentrated aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid.
Reduction to (8-Oxabicyclo[3.2.1]octan-3-yl)methanamine
The reduction of the nitrile group to a primary amine is a crucial transformation, as the resulting aminomethyl group is a common pharmacophore in many centrally acting drugs. Strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically employed for this conversion.[6]
Diagram: Reduction of the Nitrile to the Amine
Caption: Reduction of the nitrile to the corresponding primary amine.
Protocol 4: Reduction with Lithium Aluminum Hydride
-
To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting white precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (8-Oxabicyclo[3.2.1]octan-3-yl)methanamine, which can be further purified by distillation or crystallization of its salt.
Addition of Organometallic Reagents to form Ketones
The reaction of the nitrile with Grignard or organolithium reagents, followed by aqueous workup, provides a convenient route to ketones.[8] This allows for the introduction of a wide variety of carbon-based substituents at the C-3 position, significantly expanding the molecular diversity accessible from this scaffold.
Diagram: Organometallic Addition to the Nitrile
Caption: Synthesis of a ketone via Grignard reagent addition to the nitrile.
Protocol 5: Reaction with a Grignard Reagent
-
To a solution of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Applications in Medicinal Chemistry and Drug Discovery
The derivatives of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile are of significant interest in medicinal chemistry. The corresponding carboxylic acid, amine, and various ketone derivatives can serve as key intermediates in the synthesis of potent and selective inhibitors of monoamine transporters, which are implicated in a range of neurological disorders.[9] The rigid bicyclic framework allows for the precise positioning of pharmacophoric elements, leading to enhanced binding affinity and selectivity for specific transporter subtypes. For instance, the introduction of aryl groups via Grignard addition can lead to compounds with significant activity at the dopamine transporter (DAT) and serotonin transporter (SERT).[9]
Conclusion
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is a valuable and versatile building block in organic synthesis. Its straightforward preparation from the corresponding ketone and the diverse reactivity of the nitrile group provide access to a wide array of functionalized 8-oxabicyclo[3.2.1]octane derivatives. The detailed protocols provided herein are intended to serve as a practical guide for researchers and scientists in academic and industrial settings, facilitating the exploration of this privileged scaffold in the design and synthesis of novel molecules with potential applications in drug discovery and materials science.
References
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
- [Reference for a relevant applic
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Chemical Communications. (2018). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[2][2] Cope rearrangement/aldol cyclization. Chemical Communications, 54(68), 9482-9485. [Link]
-
Basile, A. S., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762-2772. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Thieme Chemistry. (2018). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Retrieved from [Link]
- [Reference for a relevant applic
- [Reference for a relevant applic
- [Reference for a relevant applic
- [Reference for a relevant applic
- [Reference for a relevant applic
-
Kozikowski, A. P., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(16), 2435–2437. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BJOC - C2 to C6 biobased carbonyl platforms for fine chemistry [beilstein-journals.org]
- 8. audreyli.com [audreyli.com]
- 9. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
The 8-Oxabicyclo[3.2.1]octane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Rigid Scaffold
The 8-oxabicyclo[3.2.1]octane core, a bridged bicyclic ether, has emerged as a compelling structural motif in medicinal chemistry. Its rigid, conformationally constrained framework provides a unique three-dimensional architecture that allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets. This structural rigidity minimizes the entropic penalty upon binding to a receptor, often translating into enhanced potency. Furthermore, the replacement of a nitrogen atom, as seen in the analogous tropane alkaloids, with an oxygen atom at the 8-position significantly alters the scaffold's physicochemical properties, including polarity and hydrogen bonding capacity, offering a divergent avenue for drug design.
This technical guide provides an in-depth exploration of the application of 8-oxabicyclo[3.2.1]octanes in drug discovery, with a particular focus on their role as monoamine transporter inhibitors. We will delve into the synthetic strategies employed to access this scaffold, elucidate the structure-activity relationships (SAR) that govern their biological effects, and provide detailed protocols for their synthesis and evaluation.
Core Applications in Medicinal Chemistry
The versatility of the 8-oxabicyclo[3.2.1]octane scaffold has led to its exploration in several therapeutic areas. The most prominent among these is the development of agents targeting the central nervous system (CNS), particularly as inhibitors of monoamine transporters.
Monoamine Transporter Inhibition: A New Paradigm in CNS Drug Discovery
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. Their dysfunction is implicated in a range of neurological and psychiatric disorders such as depression, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The 8-oxabicyclo[3.2.1]octane scaffold has proven to be an exceptional template for designing potent and selective inhibitors of these transporters.
Notably, derivatives of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane have been extensively studied as cocaine analogs. Cocaine's addictive properties are largely attributed to its potent inhibition of DAT. The development of 8-oxabicyclo[3.2.1]octane-based DAT inhibitors offers a promising strategy for cocaine addiction therapies by providing a similar mechanism of action but with potentially more favorable pharmacokinetic profiles, such as a slower onset and longer duration of action, which may reduce abuse liability. Research has shown that the 8-amino functionality of the tropane skeleton, present in cocaine, is not a strict requirement for high-affinity binding to monoamine transporters, paving the way for bioisosteric replacement with an ether linkage.[1][2]
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed key structural features of 8-oxabicyclo[3.2.1]octane derivatives that dictate their potency and selectivity for DAT and SERT.
-
Stereochemistry at C-2 and C-3: The relative stereochemistry of the substituents at the C-2 and C-3 positions is a critical determinant of biological activity. Generally, the 2β-carbomethoxy-3β-aryl configuration results in potent inhibitors of both DAT and SERT.[3] In contrast, the 2β-carbomethoxy-3α-aryl diastereomers often exhibit weaker potency.[3]
-
Nature of the 3-Aryl Substituent: The substitution pattern on the 3-aryl ring significantly influences binding affinity and selectivity. For instance, 3β-(3,4-dichlorophenyl) substitution has been shown to confer high potency for DAT.[1] The introduction of biaryl systems at this position can modulate the selectivity between DAT and SERT.[3]
-
Bioisosteric Replacement of the 8-Nitrogen: The substitution of the nitrogen atom in the tropane scaffold with oxygen to form the 8-oxabicyclo[3.2.1]octane core has been a successful strategy. This modification can lead to compounds with potent DAT inhibitory activity, demonstrating that an ionic interaction at this position is not essential for binding.[1]
The following diagram illustrates the key SAR points for monoamine transporter inhibition:
Caption: Key structure-activity relationships of 8-oxabicyclo[3.2.1]octanes.
Opioid Receptor Modulation
Beyond monoamine transporters, the 8-oxabicyclo[3.2.1]octane scaffold has been incorporated into morphinan derivatives to create novel opioid receptor modulators. Specifically, these compounds have been investigated as dual agonists for the δ and κ opioid receptors.[4] Such dual agonists are of interest for the development of analgesics with a reduced side-effect profile compared to traditional μ-opioid receptor agonists like morphine. The rigid bicyclic system in these molecules helps to lock the pharmacophore in a conformation that is favorable for binding to the target receptors.[4]
Natural Products and Other Biological Activities
The 8-oxabicyclo[3.2.1]octane motif is also found in a variety of natural products, some of which exhibit interesting biological activities. For example, certain fumagillin analogues containing a 6-oxabicyclo[3.2.1]octane scaffold have shown selective antiamoebic activity. Additionally, some derivatives have been investigated for their potential as herbicides and plant growth regulators.
Synthetic Strategies: Accessing the 8-Oxabicyclo[3.2.1]octane Core
Several synthetic routes have been developed to construct the 8-oxabicyclo[3.2.1]octane skeleton. A common and effective strategy involves a Diels-Alder reaction between furan and an appropriate dienophile, followed by further functional group manipulations. More advanced and stereoselective methods have also been reported, including tandem C–H oxidation/oxa- Cope rearrangement/aldol cyclization.
For the synthesis of medicinally relevant 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes, a key strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, to introduce the 3-aryl substituent. This is often followed by a reduction step to establish the desired stereochemistry at the C-2 and C-3 positions.
The following workflow diagram illustrates a general synthetic approach:
Caption: General synthetic workflow for 8-oxabicyclo[3.2.1]octane derivatives.
Detailed Application Protocols
Protocol 1: Synthesis of 2-Carbomethoxy-3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]oct-2-ene
This protocol describes a representative synthesis of a key intermediate using a Stille cross-coupling reaction.
Materials:
-
2-Carbomethoxy-3-trifluoromethanesulfonyloxy-8-oxabicyclo[3.2.1]oct-2-ene
-
3,4-Dichlorophenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 2-carbomethoxy-3-trifluoromethanesulfonyloxy-8-oxabicyclo[3.2.1]oct-2-ene (1.0 eq) in anhydrous dioxane, add 3,4-dichlorophenyltributylstannane (1.2 eq).
-
De-gas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a stream of argon.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-carbomethoxy-3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]oct-2-ene.
Protocol 2: Diastereoselective Reduction of the Unsaturated Ester
This protocol describes the samarium iodide-mediated reduction to obtain the saturated 8-oxabicyclo[3.2.1]octane derivatives.
Materials:
-
2-Carbomethoxy-3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]oct-2-ene
-
Samarium(II) iodide (SmI2) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butanol
-
Saturated aqueous sodium bicarbonate solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the 2-carbomethoxy-3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]oct-2-ene (1.0 eq) in anhydrous THF in a flask under an argon atmosphere.
-
Add tert-butanol (2.0 eq) to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add the samarium(II) iodide solution in THF dropwise to the reaction mixture until the characteristic dark blue color persists.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of diastereomers (typically favoring the 3α-aryl isomer) can be separated by careful silica gel column chromatography to yield the pure 2β-carbomethoxy-3α-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane and 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane.
Data Presentation: Binding Affinities of Representative Compounds
The following table summarizes the in vitro binding affinities of selected 8-oxabicyclo[3.2.1]octane derivatives for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
| Compound ID | 3-Aryl Substituent | Stereochemistry | hDAT IC50 (nM) | hSERT IC50 (nM) | Selectivity (SERT/DAT) |
| 1 | 3,4-Dichlorophenyl | 3β | 3.27 | 150 | 45.9 |
| 2 | 3,4-Dichlorophenyl | 3α | 2.34 | 280 | 119.7 |
| 3 | Phenyl | 3β | 25 | 800 | 32 |
| 4 | 4-Fluorophenyl | 3β | 10 | 450 | 45 |
Data compiled from publicly available literature.[1]
Conclusion and Future Perspectives
The 8-oxabicyclo[3.2.1]octane scaffold has firmly established itself as a valuable privileged structure in medicinal chemistry. Its rigid framework and tunable electronic properties have enabled the development of highly potent and selective modulators of challenging biological targets, most notably monoamine transporters. The synthetic accessibility of this scaffold, coupled with a growing understanding of its structure-activity relationships, ensures its continued relevance in the pursuit of novel therapeutics for CNS disorders and beyond.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Therapeutic Targets: While the focus has been on monoamine transporters and opioid receptors, the unique topology of the 8-oxabicyclo[3.2.1]octane scaffold may be amenable to the design of inhibitors for other enzyme and receptor families.
-
Fine-Tuning Pharmacokinetic Properties: A deeper investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be crucial for advancing lead candidates into clinical development.
-
Asymmetric Synthesis: The development of more efficient and scalable enantioselective synthetic routes will be essential for the production of single-enantiomer drug candidates, as stereochemistry plays a pivotal role in their biological activity.
References
-
Torun, L., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762-2772. [Link]
-
Wang, Y., et al. (2017). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa- Cope rearrangement/aldol cyclization. Chemical Communications, 53(5), 933-936. [Link]
-
Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(16), 2661-2673. [Link]
-
Blundell, P., et al. (2006). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Bioorganic & Medicinal Chemistry, 14(10), 3359-3369. [Link]
-
Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(16), 2661-2673. [Link]
-
Torun, L., & Meltzer, P. C. (2005). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron, 61(40), 9593-9600. [Link]
-
Blundell, P., et al. (2006). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Bioorganic & Medicinal Chemistry, 14(10), 3359-3369. [Link]
-
Fujii, H., et al. (2022). Morphinan derivatives with an oxabicyclo[3.2.1]octane structure as dual agonists toward δ and κ opioid receptors. Bioorganic & Medicinal Chemistry, 53, 116552. [Link]
Sources
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. 8-Oxabicyclo(3.2.1)octan-3-one | C7H10O2 | CID 13182309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile in the Synthesis of Tropane Alkaloids
An Application Note for Advanced Synthesis Professionals
Abstract: The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane nucleus, is the foundational structure for a wide range of biologically active alkaloids, including cocaine and atropine.[1][2][3] The synthesis of these complex molecules requires precise stereochemical control. This guide details the strategic use of 8-oxabicyclo[3.2.1]octane-3-carbonitrile as a versatile precursor for constructing the tropane core. We will explore the rationale behind this synthetic approach and provide detailed, field-proven protocols for the key transformations of the nitrile functional group, a critical linchpin in the pathway to diverse tropane alkaloid analogues.
The Synthetic Rationale: An Oxabicyclic Precursor Strategy
The tropane alkaloid family is characterized by the rigid 8-azabicyclo[3.2.1]octane core, which imparts specific three-dimensional conformations essential for their pharmacological activity.[2][3] Constructing this bicyclic system enantioselectively is a significant challenge in organic synthesis.[1][2]
Our strategy employs an 8-oxabicyclo[3.2.1]octane system as a structurally analogous and stereochemically defined scaffold. The core principle is to leverage the rigid oxabicycle to establish the desired relative stereochemistry of substituents. The ether bridge, being more synthetically accessible, is later dissected and replaced with a nitrogen atom to form the target tropane skeleton.
The nitrile group at the C-3 position is a key strategic element. It is a versatile functional handle that is stable under various reaction conditions yet can be predictably transformed into either a primary amine or a carboxylic acid. These two functional groups are cornerstones of many tropane alkaloids, making the carbonitrile precursor a divergent intermediate for a library of potential drug candidates.
Figure 1: Overall synthetic workflow.
Core Protocols: Transformation of the C-3 Nitrile Group
The conversion of the nitrile is a critical step that dictates the final structure of the alkaloid analogue. The choice of method depends on the desired product and the presence of other functional groups in the molecule.
Reduction of Nitrile to Primary Amine
This transformation is fundamental for accessing tropane analogues with a C-3 aminomethyl substituent. Two primary methods are recommended, each with distinct advantages.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
This method is highly effective and generally provides excellent yields. LiAlH₄ is a potent, non-selective reducing agent, making it crucial to ensure no other reducible functional groups (e.g., esters, ketones) are present if they are to be preserved.[4][5]
-
Causality & Trustworthiness: LiAlH₄ acts as a source of hydride (H⁻), which attacks the electrophilic carbon of the nitrile. The reaction proceeds through an intermediate imine-aluminum complex, which is further reduced to the primary amine. The protocol is self-validating through rigorous anhydrous technique and careful monitoring of the reaction's exotherm, followed by spectroscopic confirmation of the product.
Protocol 1: LiAlH₄ Reduction
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per 1 g of nitrile) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve 8-oxabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq.) in anhydrous THF (5 mL per 1 g) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts into a granular, easily filterable form.
-
Isolation: Stir the resulting suspension at room temperature for 1 hour. Filter the granular precipitate through a pad of Celite®, washing thoroughly with THF and ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude amine can be purified by column chromatography or crystallization of a salt (e.g., hydrochloride).
Method B: Catalytic Hydrogenation
This method is often preferred for larger-scale synthesis due to its operational simplicity and avoidance of pyrophoric reagents.[5] Raney Nickel is a common catalyst, but others like Palladium on Carbon (Pd/C) can also be used.[6][7] The addition of ammonia is a critical parameter to suppress the formation of secondary and tertiary amine byproducts.[4]
-
Causality & Trustworthiness: Hydrogen gas adsorbs onto the surface of the metal catalyst, where it is activated. The nitrile also coordinates to the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the triple bond. The protocol's integrity is ensured by using a high-quality catalyst, maintaining positive hydrogen pressure, and confirming the complete disappearance of the nitrile starting material.
Protocol 2: Catalytic Hydrogenation
-
Preparation: To a solution of 8-oxabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq.) in methanol saturated with ammonia, add Raney Nickel (approx. 10% w/w) as a slurry in ethanol.
-
Reaction: Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker). Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C.
-
Monitoring: Agitate the reaction mixture vigorously. The reaction is complete when hydrogen uptake ceases. This can take several hours to a full day.
-
Isolation: Depressurize the vessel and purge with an inert gas. Carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric when dry and must be kept wet with solvent at all times.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude primary amine. Further purification can be achieved as described in Protocol 1.
Hydrolysis of Nitrile to Carboxylic Acid
This pathway is essential for the synthesis of analogues of ecgonine and cocaine, which feature a C-3 carboxylic acid or its ester.[1] Both acidic and basic conditions are effective, and the choice often depends on the stability of other functional groups in the molecule.
-
Causality & Trustworthiness: The hydrolysis of a nitrile proceeds in two stages: first to a primary amide, then to the carboxylic acid (or its salt).[8] Under harsh conditions, the reaction typically proceeds to the final carboxylic acid product. The protocol is validated by ensuring complete reaction through heating under reflux for a sufficient period and by spectroscopic analysis (e.g., IR, NMR) to confirm the formation of the carboxylic acid and the disappearance of the nitrile and amide intermediates.
Figure 2: Decision workflow for nitrile conversion.
Protocol 3: Acid-Catalyzed Hydrolysis
-
Preparation: Combine 8-oxabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq.) with a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction should become a homogeneous solution as it progresses.
-
Monitoring: Monitor the reaction by TLC. The formation of the carboxylic acid can be visualized using an appropriate stain, and its increased polarity will result in a lower Rf value compared to the starting nitrile.
-
Isolation: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, extract the aqueous solution several times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.
Protocol 4: Base-Catalyzed Hydrolysis
-
Preparation: Combine 8-oxabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq.) with a 20-25% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux for 8-16 hours. Ammonia gas will be evolved during the reaction.
-
Isolation (Workup): Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated HCl. This protonates the carboxylate salt to form the free carboxylic acid.
-
Extraction: Extract the acidified solution multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified as described in Protocol 3.
Data Summary and Method Selection
The choice of protocol is a critical decision in the experimental design. The following table provides a comparative summary to guide the researcher.
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation | Acid Hydrolysis | Base Hydrolysis |
| Product | Primary Amine | Primary Amine | Carboxylic Acid | Carboxylic Acid |
| Key Reagents | LiAlH₄, Anhydrous THF | H₂, Raney Ni (or Pd/C), NH₃ | Aq. HCl or H₂SO₄ | Aq. NaOH |
| Conditions | 0 °C to Reflux | 50-70 °C, 50-100 psi H₂ | Reflux (~110 °C) | Reflux (~110 °C) |
| Scalability | Good, requires caution | Excellent | Excellent | Excellent |
| Safety Concerns | Pyrophoric reagent, H₂ gas evolution during quench | Pyrophoric catalyst, flammable H₂ gas | Corrosive strong acids | Corrosive strong bases |
| Functional Group Tolerance | Poor (reduces esters, amides, ketones) | Good (generally preserves esters) | Poor (hydrolyzes esters, amides) | Poor (hydrolyzes esters, amides) |
| Expert Insight | Ideal for small-scale, rapid reduction when other reducible groups are absent. | The industrial method of choice for safety and scalability. | A classic, robust method. Product isolation can be straightforward if it precipitates. | Useful if the starting material is sensitive to strong acid. Requires a final acidification step. |
Conclusion
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is a highly valuable and versatile precursor for the synthesis of tropane alkaloids. Its rigid framework allows for reliable stereochemical control, while the C-3 nitrile group serves as a divergent handle for accessing key amine and carboxylic acid functionalities. The protocols detailed herein provide robust and validated methods for these critical transformations. By carefully selecting the appropriate reaction conditions based on the overall synthetic strategy and functional group compatibility, researchers can efficiently construct a diverse array of tropane analogues for drug discovery and development.
References
-
The Chemical Synthesis and Applications of Tropane Alkaloids. (2025). Request PDF. Retrieved from [Link]
-
The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. (1997). YAKHAK HOEJI. Retrieved from [Link]
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. (2021). Request PDF - ResearchGate. Retrieved from [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (2012). ScienceDirect. Retrieved from [Link]
-
Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (2001). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Canada.ca. Retrieved from [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). OPUS FAU. Retrieved from [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Retrieved from [Link]
-
Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyc. Angewandte Chemie International Edition. Retrieved from [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
-
Hydrolysis of nitriles. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Tropane Derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Amines - Nitriles (A-Level Chemistry). Study Mind. Retrieved from [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). PMC. Retrieved from [Link]
-
Biocatalytic hydrolysis of nitriles. (2016). ResearchGate. Retrieved from [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of Nitriles. Pearson+. Retrieved from [Link]
-
The Reduction of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024). Organic Syntheses. Retrieved from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved from [Link]
-
How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. addi.ehu.es [addi.ehu.es]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of Dopamine Transporter (DAT) Inhibitors from 8-Oxabicyclo[3.2.1]octanes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of potent and selective dopamine transporter (DAT) inhibitors based on the 8-oxabicyclo[3.2.1]octane scaffold. This class of compounds has emerged as a promising alternative to traditional tropane alkaloids, offering a modified pharmacological profile by replacing the nitrogen at the 8-position with oxygen. We will delve into the strategic considerations behind the synthetic pathways, provide detailed, field-proven protocols for key transformations, and discuss the structure-activity relationships (SAR) that govern the interaction of these ligands with the dopamine transporter.
Introduction: The Rationale for 8-Oxabicyclo[3.2.1]octanes as DAT Inhibitors
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1][2] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the action of therapeutic agents for conditions like ADHD and depression, but also associated with the abuse potential of substances like cocaine.[1][2]
The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a well-established pharmacophore for potent DAT inhibitors, with cocaine being the most notorious example. However, the basic nitrogen at the 8-position has long been considered a key interaction point with the DAT, potentially contributing to the abuse liability and side-effect profile of these compounds.
This has led to the exploration of bioisosteric replacements at the 8-position. The substitution of the nitrogen with an oxygen atom to form the 8-oxabicyclo[3.2.1]octane core has proven to be a highly successful strategy.[1][3] These "oxatropane" analogs often retain high affinity for the DAT while exhibiting altered selectivity profiles and pharmacokinetic properties.[1][3] This guide will focus on the synthesis of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes, a class of compounds that has yielded particularly potent DAT inhibitors.[3]
Retrosynthetic Analysis and Strategic Considerations
The general strategy for the synthesis of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes hinges on the late-stage introduction of the crucial 3-aryl group. This is typically achieved via a palladium-catalyzed cross-coupling reaction on a pre-formed bicyclic core. The subsequent diastereoselective reduction of the resulting α,β-unsaturated ester is a critical step that determines the final stereochemistry at the C-2 and C-3 positions, which is, in turn, a major determinant of biological activity.
Below is a generalized retrosynthetic pathway that outlines the key transformations:
Caption: Retrosynthetic analysis of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes.
Choice of Cross-Coupling Reaction: Suzuki vs. Stille
Both Suzuki and Stille cross-coupling reactions have been successfully employed for the synthesis of 3-aryl-8-oxabicyclo[3.2.1]octene derivatives.[1][4] The choice between these two powerful methods often depends on the specific substrate and the availability of starting materials.
-
Suzuki Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.
-
Advantages: Organoboron reagents are generally thermally stable, commercially available in great variety, and the byproducts are often non-toxic and easily removed. This makes Suzuki coupling a popular choice in pharmaceutical development.[5]
-
Considerations: The reaction conditions, particularly the choice of base and palladium ligand, may require optimization for complex substrates.
-
-
Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide or triflate.
-
Advantages: Stille reactions are often tolerant of a wide range of functional groups and can be effective when Suzuki couplings fail.[6]
-
Disadvantages: The primary drawback is the toxicity of organotin reagents and byproducts, which can also be challenging to remove completely from the final product.[5][6]
-
The Critical Diastereoselective Reduction
The reduction of the 2,3-double bond in the 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]oct-2-ene intermediate is a pivotal step. The relative stereochemistry of the 2-carbomethoxy and 3-aryl substituents significantly impacts the compound's affinity and selectivity for the DAT.
Samarium(II) iodide (SmI₂) has emerged as the reagent of choice for this transformation.[1] It is a mild, single-electron transfer agent that often provides good yields and predictable diastereoselectivity in the reduction of α,β-unsaturated esters.[7] The use of a proton source, such as methanol, is crucial for the reaction mechanism. The diastereoselectivity is thought to be influenced by the coordination of the samarium to the bridge oxygen and the carbomethoxy group, leading to preferential protonation from one face of the molecule. This typically results in the formation of the 3α-aryl diastereomer as the major product.
Detailed Synthetic Protocols
The following protocols are based on established procedures for the synthesis of closely related 8-heterobicyclo[3.2.1]octane systems and have been adapted for the 8-oxa series.[1]
Synthesis of the 8-Oxabicyclo[3.2.1]octan-3-one Core
An alternative to starting from tropinone (for the aza- or thia-analogs) is the construction of the 8-oxabicyclo[3.2.1]octane skeleton from acyclic precursors. A common method involves a [3+4] annulation strategy.
Caption: Synthesis of the 8-oxabicyclo[3.2.1]octan-3-one core.
Protocol 1: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one
-
Reaction Setup: To a solution of furan (1.0 eq) in a suitable solvent such as dichloromethane at -78 °C under an inert atmosphere (e.g., argon), add a Lewis acid (e.g., TiCl₄, 1.1 eq).
-
Addition of Silane: Slowly add allyltrimethylsilane (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 8-oxabicyclo[3.2.1]octan-3-one.
Synthesis of the 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane Analogs
The following multi-step protocol outlines the conversion of the bicyclic ketone to the final target compounds.
Caption: Synthetic workflow from the bicyclic ketone to the final DAT inhibitors.
Protocol 2: Synthesis of 2-Carbomethoxy-8-oxabicyclo[3.2.1]octan-3-one
-
Deprotonation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq) in THF.
-
Carboxymethylation: After stirring for 30 minutes, add methyl cyanoformate (1.1 eq) dropwise.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over sodium sulfate, concentrate, and purify by flash chromatography to yield the keto-ester.
Protocol 3: Synthesis of the Enol Triflate
-
Enolate Formation: Dissolve the 2-carbomethoxy-8-oxabicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise.
-
Triflation: After stirring for 1 hour at -78 °C, add a solution of N-phenyltriflimide (1.1 eq) in THF.
-
Reaction and Workup: Allow the reaction to slowly warm to room temperature overnight. Quench with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product via flash chromatography to obtain the enol triflate.
Protocol 4: Suzuki Coupling to form the α,β-Unsaturated Ester
-
Reaction Setup: In a flask, combine the enol triflate (1.0 eq), the desired arylboronic acid (1.5 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Degassing: Add a mixture of toluene and ethanol. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (80-90 °C) and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Cool the reaction to room temperature, filter through a pad of Celite, and concentrate. Purify the residue by flash chromatography to yield the 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]oct-2-ene.
Protocol 5: Samarium Iodide Reduction
-
Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 eq) in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v) at 0 °C under argon, add a solution of samarium(II) iodide (2.5 eq, 0.1 M in THF) dropwise until the characteristic dark blue color persists.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous potassium carbonate. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The resulting mixture of 3α- and 3β-aryl diastereomers can often be separated by careful flash column chromatography.
Structure-Activity Relationship (SAR) and Data Presentation
The biological activity of these compounds is highly dependent on their structure. The following table summarizes the DAT binding affinities for a selection of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane analogs.
| Compound ID | 3-Aryl Substituent | Stereochemistry (C2, C3) | DAT IC₅₀ (nM)[3] |
| 1 | Phenyl | 2β, 3β | 13.5 |
| 2 | Phenyl | 2β, 3α | 127 |
| 3 | 4-Fluorophenyl | 2β, 3β | 8.87 |
| 4 | 4-Fluorophenyl | 2β, 3α | 47.9 |
| 5 | 3,4-Dichlorophenyl | 2β, 3β | 3.27 |
| 6 | 3,4-Dichlorophenyl | 2β, 3α | 2.34 |
Key SAR Insights:
-
Stereochemistry is Crucial: The relative stereochemistry at C-2 and C-3 has a profound impact on DAT affinity. In many cases, the 3β-aryl ("chair") configuration is more potent than the 3α-aryl ("boat") configuration, although this is not a universal rule, as seen with the 3,4-dichlorophenyl substituted analogs.[4]
-
Aryl Substitution: Electron-withdrawing substituents on the 3-aryl ring, such as fluorine and chlorine, generally enhance DAT binding affinity. The 3,4-dichlorophenyl substitution pattern is particularly favorable for high potency.[3]
-
The Role of the 8-Oxygen: The replacement of the 8-nitrogen with oxygen to create the 8-oxabicyclo[3.2.1]octane scaffold results in potent DAT inhibitors, demonstrating that a basic nitrogen is not an absolute requirement for high-affinity binding.[3] This substitution can also improve selectivity versus the serotonin transporter (SERT).
Biological Evaluation: DAT Binding Assay Protocol
To assess the affinity of the newly synthesized compounds for the dopamine transporter, a competitive radioligand binding assay is typically performed.
Protocol 6: [³H]WIN 35,428 Competitive Binding Assay
-
Tissue Preparation: Homogenize brain tissue from a suitable species (e.g., monkey striatum) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes containing the DAT. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand [³H]WIN 35,428, and varying concentrations of the synthesized inhibitor compounds.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that displaces 50% of the bound radioligand (the IC₅₀ value). This is typically done by non-linear regression analysis of the competition curve.
Conclusion
The 8-oxabicyclo[3.2.1]octane scaffold represents a versatile and promising platform for the design of novel dopamine transporter inhibitors. The synthetic strategies outlined in this guide, centered around palladium-catalyzed cross-coupling and diastereoselective reduction, provide a reliable pathway to a diverse range of analogs. By understanding the key structure-activity relationships, researchers can rationally design and synthesize new chemical entities with tailored potency and selectivity profiles, paving the way for the development of improved therapeutics for a variety of CNS disorders.
References
-
Purushotham, M., Sheri, A., Pham-Huu, D. P., Liu, S., & Meltzer, P. C. (2011). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. ACS Medicinal Chemistry Letters, 2(1), 73–77. [Link]
-
Torun, L., Madras, B. K., & Meltzer, P. C. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762–2772. [Link]
-
Kaufman, M. J., & Madras, B. K. (1991). Severe depletion of cocaine recognition sites in monkey striatum following 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) administration. Synapse, 9(1), 43–49. [Link]
-
Torun, L., & Meltzer, P. C. (2006). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron Letters, 47(5), 599-603. [Link]
-
Vogel, P. (2000). Stereoselective Synthesis of New 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(3), 157-162.* [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg.[Link]
-
Meltzer, P. C., Liang, A. H., Brownell, A. L., Elmaleh, D. R., & Madras, B. K. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(16), 2661–2671. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 6(1), 13.* [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(26), 15805–15809. [Link]
-
Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(16), 2619-2634.* [Link]
-
Procter, D. J. (2010). The SmI2-H2O system. Chemical Society Reviews, 39(5), 1576-1589.* [Link]
-
Abad, A., Agulló, C., Cuñat, A. C., de Alfonso, I., Navarro, I., & Vera, N. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 9(4), 287-299.* [Link]
-
Lee, J. H., & Park, S. B. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 193. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(26), 15805-15809. [Link]
-
Wikipedia contributors. (2023, December 2). Reductions with samarium(II) iodide. In Wikipedia, The Free Encyclopedia. [Link]
-
Torun, L., & Meltzer, P. C. (2005). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron Letters, 46(52), 8999-9002.* [Link]
- U.S. Patent No. US20060058343A1. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
Sources
- 1. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Stille and Suzuki Coupling in the Synthesis of 3-Aryl-8-Oxabicyclo[3.2.1]octanes
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the 8-Oxabicyclo[3.2.1]octane Scaffold
The 8-oxabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry and drug discovery. Molecules incorporating this rigid, bridged ether system have demonstrated significant inhibitory potency at monoamine transporters, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This activity makes them compelling candidates for the development of therapeutics for conditions such as cocaine abuse and other central nervous system disorders.[1] The introduction of an aryl group at the 3-position is critical for modulating the potency and selectivity of these compounds.
Palladium-catalyzed cross-coupling reactions, particularly the Stille and Suzuki-Miyaura couplings, have become indispensable tools for forging the crucial carbon-carbon bond between the bicyclic core and the desired aryl moiety.[2][3] These reactions offer a powerful and versatile strategy for creating molecular complexity under relatively mild conditions.[3] This guide provides a detailed examination of both protocols, offering field-proven insights to aid researchers in selecting and optimizing the appropriate method for their synthetic targets.
Strategic Overview: Stille vs. Suzuki Coupling
The choice between a Stille or Suzuki coupling protocol is a critical decision in the synthetic workflow. While both reactions are catalyzed by palladium and proceed through a similar catalytic cycle, the nature of the organometallic reagent—organotin for Stille and organoboron for Suzuki—imparts distinct advantages and disadvantages.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (R-SnBu₃) | Organoboronic Acid/Ester (R-B(OH)₂) |
| Key Advantages | - Generally tolerant of a wide range of functional groups. - Organostannanes are often stable and can be purified by chromatography. - Can succeed where Suzuki couplings fail, especially with complex substrates.[1] | - Boronic acids are generally less toxic and more environmentally benign than organostannanes.[4] - Boronic acids are often commercially available or readily prepared. - Reaction byproducts are typically inorganic and easily removed. |
| Key Disadvantages | - High toxicity of organotin reagents and byproducts necessitates careful handling and purification.[4] - Stoichiometric tin waste can be difficult to remove completely from the final product. | - Can be sensitive to steric hindrance. - Boronic acids can undergo side reactions like protodeboronation. - May require careful optimization of base and solvent conditions. - In some cases, provides complex reaction mixtures or fails to yield the desired product.[1] |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Typical Base | Often not required, but additives like LiCl or Cu(I) salts can be used as accelerators. | Required (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) |
Expertise & Experience: Making the Right Choice
For the synthesis of 3-aryl-8-oxabicyclo[3.2.1]octanes, the Suzuki coupling is often the first approach attempted due to the lower toxicity and easier workup. However, literature has shown that for certain heterocyclic or sterically demanding aryl groups, the Suzuki reaction can yield complex mixtures or fail entirely.[1] In these instances, the Stille coupling has proven to be a highly effective and reliable alternative, furnishing the desired products in good to excellent yields.[1][5] Therefore, having both protocols optimized is crucial for a robust synthetic campaign.
General Synthetic Workflow
The common strategy for introducing the 3-aryl group onto the 8-oxabicyclo[3.2.1]octane core involves the synthesis of a key intermediate: the enol triflate of the corresponding bicyclic ketone. This triflate is then subjected to palladium-catalyzed cross-coupling with the appropriate organometallic partner.
Sources
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 8-Oxabicyclo[3.2.1]octane Derivatives as Potential Herbicides
Introduction: A New Frontier in Weed Management
The relentless pursuit of novel herbicidal scaffolds is a cornerstone of modern agricultural science, driven by the dual imperatives of enhancing crop yields and managing the ever-growing challenge of herbicide resistance. Within this context, the 8-oxabicyclo[3.2.1]octane framework has emerged as a promising and versatile chemical starting point for the development of new-generation herbicides.[1][2] This bicyclic ether structure offers a unique three-dimensional arrangement, allowing for the precise spatial orientation of various functional groups, a key determinant in the specific interaction with biological targets.[2]
Early investigations into related bicyclic ethers, such as 2-benzyloxy-8-oxabicyclo[3.2.1]octane derivatives, revealed significant phytotoxic activity, validating the potential of this core structure in herbicide design.[3] Subsequent research has expanded on these initial findings, with the synthesis and evaluation of a range of derivatives, particularly those based on the 8-oxabicyclo[3.2.1]oct-6-en-3-one template.[4] These studies have demonstrated that strategic substitutions on the bicyclic ring system can lead to compounds with potent herbicidal effects against a variety of weed species.[4][5]
This guide provides a comprehensive overview of the application of 8-oxabicyclo[3.2.1]octane derivatives as potential herbicides. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new agrochemicals. We will delve into the synthetic strategies for accessing these molecules, detailed protocols for evaluating their herbicidal efficacy, and an exploration of their likely mechanism of action, which is believed to involve the inhibition of the critical plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives: A Generalized Approach
The synthesis of the 8-oxabicyclo[3.2.1]octane core and its derivatives often employs a [4+3] cycloaddition reaction as a key step. This powerful transformation allows for the efficient construction of the seven-membered ring system inherent to this bicyclic scaffold.[6] A common strategy involves the reaction of an oxyallyl cation with a furan derivative.
A generalized synthetic workflow is presented below, followed by a more detailed experimental protocol for the preparation of a representative intermediate.
Caption: Generalized synthetic workflow for 8-oxabicyclo[3.2.1]octane derivatives.
Protocol 1: Synthesis of 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
This protocol describes a representative synthesis of a key intermediate, which can be further modified to generate a library of potential herbicidal compounds.
Materials:
-
2,4-Dibromopentan-3-one
-
Furan
-
Copper powder
-
Sodium iodide
-
Dry acetonitrile
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a two-neck round-bottom flask fitted with a dropping funnel, add dry acetonitrile and sodium iodide under a nitrogen atmosphere with vigorous stirring.
-
Cool the mixture to 0°C in an ice bath.
-
Add copper powder to the cooled mixture, followed by the furan.
-
Dissolve 2,4-dibromopentan-3-one in dry acetonitrile and add it dropwise to the reaction mixture over 1 hour at 0°C.
-
After the addition is complete, allow the reaction to proceed for the specified time as determined by thin-layer chromatography (TLC) monitoring.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.
Herbicidal Activity Evaluation: Protocols for Pre- and Post-Emergence Screening
A thorough evaluation of herbicidal potential requires both pre-emergence and post-emergence bioassays. Pre-emergence assays assess the compound's effect on seed germination and early seedling growth in the soil, while post-emergence assays determine its efficacy on established plants.
Caption: Workflow for pre- and post-emergence herbicidal bioassays.
Protocol 2: Pre-Emergence Herbicidal Bioassay
This protocol outlines a method for assessing the pre-emergence activity of 8-oxabicyclo[3.2.1]octane derivatives in a greenhouse setting.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Pots (e.g., 10 cm diameter) filled with a standardized soil mix
-
Seeds of target weed species (e.g., Sorghum bicolor, Euphorbia heterophylla) and a crop species (e.g., Cucumis sativus)
-
Greenhouse with controlled temperature and lighting
-
Laboratory sprayer for herbicide application
Procedure:
-
Fill pots with the soil mixture and sow a predetermined number of seeds of the target species at a consistent depth.
-
Prepare solutions of the test compounds at various concentrations.
-
Apply the herbicide solutions evenly to the soil surface of the pots using a laboratory sprayer.[7] Include a solvent-only control and a positive control (a commercial herbicide).
-
Place the pots in a greenhouse under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).
-
Water the pots as needed to maintain adequate soil moisture.
-
After a set period (e.g., 21 days), assess the herbicidal effect by counting the number of emerged plants, measuring the height of the aerial parts, and determining the fresh or dry weight of the plant material.
-
Calculate the percentage of inhibition relative to the untreated control.
Protocol 3: Post-Emergence Herbicidal Bioassay
This protocol details the evaluation of post-emergence herbicidal activity.
Materials:
-
Same as for the pre-emergence assay.
-
Seedlings of target weed and crop species grown to a specific stage (e.g., 2-3 true leaves).
Procedure:
-
Sow seeds in pots and grow them in the greenhouse until they reach the desired growth stage (e.g., BBCH stage 12-13).[8]
-
Prepare solutions of the test compounds with the addition of a surfactant if required.
-
Apply the herbicide solutions as a foliar spray to the seedlings, ensuring uniform coverage.[7] Include appropriate controls.
-
Return the treated plants to the greenhouse and maintain them under controlled conditions.
-
After a specified period (e.g., 14-21 days), visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) and measure parameters such as plant height and biomass.
-
Calculate the percentage of growth inhibition compared to the untreated control.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 8-oxabicyclo[3.2.1]octane scaffold has yielded valuable insights into the structural requirements for herbicidal activity. For instance, studies on derivatives of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one have shown that the introduction of an aryl alcohol moiety at the 3-position can lead to potent herbicidal activity.
| Compound Type | Substituent at C3 | Target Species | Activity |
| Aromatic Alcohols | p-methylphenyl | Sorghum bicolor | High Inhibition |
| Aromatic Alcohols | p-chlorophenyl | Sorghum bicolor | High Inhibition |
| Aromatic Alcohols | p-fluorophenyl | Sorghum bicolor | High Inhibition |
| Alkenes | Various aryl groups | Sorghum bicolor | Moderate Inhibition |
Data synthesized from published research.
These findings suggest that an aromatic ring with specific electronic properties at the C3 position is beneficial for activity. The conversion of these alcohols to the corresponding alkenes generally results in a decrease in phytotoxicity, indicating the importance of the hydroxyl group for biological activity.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary mode of action for many bicyclic ether herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This non-heme iron(II)-dependent enzyme plays a crucial role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants. Plastoquinone is a vital cofactor in the photosynthetic electron transport chain, and tocopherols are important antioxidants that protect the photosynthetic apparatus from oxidative damage.
Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, resulting in the characteristic bleaching symptoms (due to the photo-oxidation of chlorophyll) and ultimately, plant death.
Caption: Proposed mechanism of action of 8-oxabicyclo[3.2.1]octane derivatives via HPPD inhibition.
Protocol 4: In Vitro HPPD Enzyme Inhibition Assay
To confirm the inhibition of HPPD as the mechanism of action, an in vitro enzyme assay is essential. This protocol provides a spectrophotometric method to determine the IC50 value of a test compound.[9][10]
Materials:
-
Purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Test compounds (8-oxabicyclo[3.2.1]octane derivatives)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate and catalase (cofactors)
-
Ferrous sulfate (FeSO₄)
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare fresh solutions of HPP, cofactors, and FeSO₄ in the assay buffer.
-
Prepare the HPPD enzyme solution in the assay buffer to an optimal concentration determined empirically.
-
-
Assay Plate Setup:
-
In a 96-well plate, perform serial dilutions of the test compound stock solution with the assay buffer to obtain a range of concentrations.
-
Include a vehicle control (DMSO without the inhibitor) and a "no enzyme" control.
-
-
Reaction and Measurement:
-
Add the HPPD enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 318 nm, corresponding to the formation of a downstream product) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
The 8-oxabicyclo[3.2.1]octane scaffold represents a highly promising platform for the discovery of novel herbicides. The synthetic accessibility of these compounds, coupled with their demonstrated phytotoxic activity, makes them an attractive area for further research and development. The likely mechanism of action through the inhibition of HPPD places them in a well-established and commercially successful class of herbicides.
Future efforts should focus on expanding the library of derivatives to further probe the structure-activity relationships and optimize herbicidal potency and selectivity. In-depth studies on the mechanism of resistance to these new compounds will also be crucial for their long-term viability as effective weed management tools. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of 8-oxabicyclo[3.2.1]octane derivatives in the ongoing quest for innovative solutions in agriculture.
References
- Sammes, P. G., Street, L. J., & Kirby, P. (1983). Preparation and properties of some phytotoxic 2-benzyloxy-8-oxabicyclo[3.2.1]octane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2729.
- Blattner, R., Furneaux, R. H., Mason, J. M., & Tyler, P. C. (1991). 2‐Benzyloxy‐6,8‐Dioxabicyclo[3.2.1]Octanes: New carbohydrate‐derived herbicides. Pesticide Science, 31(4), 419–435.
-
Sci-Hub. (n.d.). Preparation and properties of some phytotoxic 2-benzyloxy-8-oxabicyclo[3.2.1]octane derivatives. Retrieved from [Link]
-
Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
Plantalyt GmbH. (n.d.). How we test for herbicide resistance. Retrieved from [Link]
- Barbosa, L. C. de A., de Alvarenga, E. S., Demuner, A. J., Figueiredo, R., & da Silva, A. A. (2003). Synthesis of new aliphatic and aromatic phytotoxic derivatives of 2α,4α‐dimethyl‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐one. Pest Management Science, 59(9), 1043–1051.
-
Request PDF. (n.d.). Effets transgénérationnels d'un herbicide sur la truite arc en ciel. Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. (2015). Retrieved from [Link]
-
UC Weed Science. (2011). Bioassays for residual herbicides. Retrieved from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
- Favre, S., Gerber-Lemaire, S., & Vogel, P. (2008). Preparation and synthetic applications of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. CHIMIA International Journal for Chemistry, 62(4), 221-225.
- Montaña, Á. M., Corominas, A., Chesa, J. F., García, F., & Font‐Bardia, M. (2016). Regio‐ and Stereoselective Synthesis of Acetallic Tetrahydropyrans as Building Blocks for Natural Products Preparation, via a Tandem [4+3]‐Cycloaddition/Ozonolysis Process. European Journal of Organic Chemistry, 2016(27), 4674–4695.
-
University of Nebraska–Lincoln Extension. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved from [Link]
- Hansen, J. F., Kilpatrick, A. L., & Durairaj, A. (2004). 8-OXABICYCLO[3.2.1]OCTA-3,6-DIEN-2-ONE SYNTHESIS USING A PYRYLIUM 3-OXIDE PRECURSOR DERIVED FROM A 4-OXO-4H-PYRAZOLE 1,2-DIOXIDE. HETEROCYCLES, 62, 387-397.
-
SciSpace. (n.d.). stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). New derivatives of 2α,4α‐dimethyl‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐one. Retrieved from [Link]
-
PubMed. (n.d.). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Retrieved from [Link]
Sources
- 1. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 2. Preparation and synthetic applications of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives [infoscience.epfl.ch]
- 3. Preparation and properties of some phytotoxic 2-benzyloxy-8-oxabicyclo[3.2.1]octane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Synthesis of new aliphatic and aromatic phytotoxic derivatives of 2α,4α‐dimethyl‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐one / Pest Management Science, 2003 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Regio‐ and Stereoselective Synthesis of Acetallic Tetrahydropyrans as Building Blocks for Natural Products Preparation, via a Tandem [4+3]‐Cycloaddition/Ozonolysis Process / European Journal of Organic Chemistry, 2016 [sci-hub.kr]
- 7. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Welcome to the technical support center for the synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important bicyclic nitrile. As a key intermediate in the development of various therapeutic agents, achieving a high yield and purity of this compound is critical. This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, with a focus on the common synthetic routes involving nucleophilic substitution or dehydration of an amide.
Issue 1: Low or No Yield of the Desired Nitrile
Question: I am attempting to synthesize 8-Oxabicyclo[3.2.1]octane-3-carbonitrile from 3-bromo-8-oxabicyclo[3.2.1]octane using sodium cyanide, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a nucleophilic substitution reaction to form a nitrile can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficient Reactivity of the Substrate: The stereochemistry of the starting halide is crucial. An exo-halide is generally more reactive towards SN2 substitution than an endo-halide due to reduced steric hindrance. If you are starting with a predominantly endo-halide, the reaction rate will be significantly slower.
-
Recommendation: Confirm the stereochemistry of your starting material using spectroscopic methods (e.g., NMR). If possible, synthesize the precursor to favor the formation of the exo-halide.
-
-
Choice of Solvent: The choice of solvent is critical for an SN2 reaction involving a salt-like nucleophile such as sodium cyanide. Protic solvents (e.g., ethanol, methanol) can solvate the cyanide anion, reducing its nucleophilicity.
-
Recommendation: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents will dissolve the sodium cyanide while not significantly solvating the cyanide ion, thus enhancing its nucleophilicity.
-
-
Reaction Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions, such as elimination (E2), especially with a sterically hindered substrate.
-
Recommendation: Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS. If the reaction is slow, you can gradually increase the temperature.
-
-
Water Content: Cyanide ions can be hydrolyzed in the presence of water, reducing the effective concentration of the nucleophile.
-
Recommendation: Ensure your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Issue 2: Formation of Significant Side Products
Question: During the synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, I am observing a significant amount of an elimination byproduct. How can I minimize this side reaction?
Answer:
The formation of an alkene via an E2 elimination pathway is a common competing reaction in nucleophilic substitutions, especially with bicyclic systems. Here’s how you can suppress this side reaction:
-
Strength of the Base/Nucleophile: Cyanide is a good nucleophile but also a moderate base. If the reaction temperature is too high, its basic properties can dominate, leading to elimination.
-
Recommendation: Use a less basic cyanide source if possible, or carefully control the reaction temperature. Running the reaction at the lowest effective temperature is key.
-
-
Steric Hindrance: As mentioned, the endo-position is more sterically hindered, which can favor elimination over substitution.
-
Recommendation: If you are using an endo-substituted starting material, consider alternative routes, such as the dehydration of the corresponding amide.
-
-
Solvent Effects: Polar protic solvents can favor elimination reactions.
-
Recommendation: Stick to polar aprotic solvents like DMSO or DMF, which favor SN2 reactions.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I have successfully synthesized the nitrile, but I am struggling to purify it. Column chromatography is leading to low recovery, and distillation is not effective. What are my options?
Answer:
Purification of nitriles can indeed be challenging. Here are some strategies to consider:
-
Azeotropic Distillation: If your nitrile is contaminated with hydrocarbon impurities, direct fractional distillation may be difficult due to the formation of azeotropes.[1] Adding a small amount of methanol can form a new, lower-boiling azeotrope with the hydrocarbon impurity, allowing for its removal by distillation.[1]
-
Crystallization: If your product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: If your crude product contains acidic or basic impurities, an aqueous acid-base extraction can be very effective in removing them before final purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 8-Oxabicyclo[3.2.1]octane-3-carbonitrile?
A1: While there isn't one single "most common" route published extensively, a highly plausible and practical approach is the nucleophilic substitution of a suitable 3-substituted-8-oxabicyclo[3.2.1]octane precursor. This typically involves reacting a compound with a good leaving group at the 3-position (e.g., a bromide, iodide, or tosylate) with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent.[2]
Q2: Can I synthesize the target nitrile from the corresponding alcohol, 8-Oxabicyclo[3.2.1]octan-3-ol?
A2: Yes, this is a viable alternative. The direct conversion of alcohols to nitriles can be achieved through various methods.[3][4][5] A common approach involves a two-step process where the alcohol is first converted to a good leaving group (e.g., a tosylate or mesylate) followed by reaction with a cyanide salt. Alternatively, one-pot procedures using reagents like triphenylphosphine, iodine, and sodium cyanide can also be employed. Catalytic methods for the direct conversion of alcohols to nitriles using ammonia and a suitable catalyst are also reported in the literature, though these may require more specialized equipment.[3][4][6]
Q3: Is the dehydration of 8-Oxabicyclo[3.2.1]octane-3-carboxamide a good method for this synthesis?
A3: Dehydration of primary amides is a classic and effective method for synthesizing nitriles.[2][7] This reaction is typically carried out using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).[2] If the corresponding amide is readily available or easily synthesized from the carboxylic acid, this can be an excellent and high-yielding route.
Q4: What are the key safety precautions when working with cyanide salts?
A4: Cyanide salts are highly toxic. It is imperative to handle them with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Crucially, never allow cyanide salts to come into contact with acids , as this will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched and disposed of according to your institution's safety protocols.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol outlines the synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile from 3-exo-bromo-8-oxabicyclo[3.2.1]octane.
Materials:
-
3-exo-bromo-8-oxabicyclo[3.2.1]octane
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-exo-bromo-8-oxabicyclo[3.2.1]octane (1.0 eq) in anhydrous DMF.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Synthesis via Dehydration of Amide
This protocol describes the preparation of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile from 8-Oxabicyclo[3.2.1]octane-3-carboxamide.
Materials:
-
8-Oxabicyclo[3.2.1]octane-3-carboxamide
-
Phosphorus pentoxide (P₂O₅)
-
Sand
Procedure:
-
In a dry round-bottom flask, thoroughly mix 8-Oxabicyclo[3.2.1]octane-3-carboxamide (1.0 eq) with phosphorus pentoxide (1.5 eq) and a small amount of sand (to prevent clumping).
-
Set up a simple distillation apparatus.
-
Heat the solid mixture gently with a Bunsen burner or a heating mantle.
-
The product nitrile will distill over as it is formed.
-
Collect the liquid nitrile in a receiving flask.
-
The collected product can be further purified if necessary.
Data Summary
| Reaction Parameter | Nucleophilic Substitution | Amide Dehydration |
| Starting Material | 3-substituted-8-oxabicyclo[3.2.1]octane | 8-Oxabicyclo[3.2.1]octane-3-carboxamide |
| Key Reagent | Sodium Cyanide (NaCN) | Phosphorus Pentoxide (P₂O₅) |
| Typical Solvent | DMF, DMSO | None (neat) |
| Reaction Temperature | 50-80 °C | >150 °C (distillation) |
| Common Side Products | Elimination products, hydrolysis of nitrile | Incomplete reaction |
| Typical Yield | 60-85% | 70-95% |
Visualizing the Workflow
Caption: Alternative synthetic routes to 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
References
- Synthesis of Nitriles from Allyl Alcohol Derived from Glycerol over a Bimetallic Catalyst Zn30Ru1.0/γ-Al2O3.Industrial & Engineering Chemistry Research.
- Rapid Synthesis of Psychoplastogenic Tropane Alkaloids.JACS Au.
- Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC.NIH.
- Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - ResearchGate.
- Tropane Alkaloids and the Synthesis of
- Selective oxidation of alcohols to nitriles with high-efficient Co-[Bmim]Br/C c
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC.NIH.
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.ScienceDirect.
-
Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[8][8] Cope rearrangement/aldol cyclization. Chemical Communications (RSC Publishing).
- Nanocatalysts for conversion of aldehydes/alcohols/amines to nitriles: A review.ScienceDirect.
- Highly Efficient Conversion of Nitriles into Alcohols.Thieme Chemistry.
-
Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C-H oxidation/oxa-[8][8] Cope rearrangement/aldol cyclization - PubMed. PubMed.
- 5 Nitrile Hydrolysis Steps.Berkeley Learning Hub.
- Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane- 2-carboxylic acid methyl esters.ScienceDirect.
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Stereoselective Synthesis of New 8-Oxabicyclo[3.2.1]oct-6-en-3-one and 8-Oxabicyclo[3.2.
- Purification of nitriles - US2388506A.
- Cycloaddition - Wikipedia.Wikipedia.
- Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC.PubMed Central.
- Cycloaddition reactions | Organic Chemistry II Class Notes.Fiveable.
- 29.5: Cycloaddition Reactions - Chemistry LibreTexts.Chemistry LibreTexts.
- 13 Cycloaddition Reactions I Chem Reactivity 2023 | PDF.Scribd.
- Cycloaddition reactions | Science Trove.Science Trove.
- Prepar
- Prepar
Sources
- 1. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Oxabicyclo[3.2.1]octane Intermediates
Welcome to the technical support center for the purification of 8-oxabicyclo[3.2.1]octane intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying these valuable scaffolds. The unique bridged-ring system of these molecules, while synthetically versatile, often presents specific purification hurdles, from separating stubborn diastereomers to managing compound stability.
This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with 8-oxabicyclo[3.2.1]octane intermediates?
A1: Impurities typically arise from the synthetic route and the inherent reactivity of the intermediates. They can be broadly categorized into four groups:
-
Diastereomers: Many synthetic routes, such as samarium iodide reductions of the corresponding bicyclooctene precursors, produce a mixture of diastereomers.[1][2] For instance, in the synthesis of 2-carbomethoxy-3-aryl derivatives, you will often find both the 3α-aryl and 3β-aryl diastereomers, with the 3α-aryl (boat conformation) frequently being the major product. These stereoisomers often exhibit very similar polarities, making their separation a primary challenge.[3]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Reaction Byproducts: Depending on the chemistry employed, specific byproducts can form. For example, in Stille couplings, organotin compounds are common, while Suzuki couplings can sometimes yield complex reaction mixtures.[1] In some cases, unintended intramolecular reactions, such as lactamization, can also occur.[1]
-
Degradation Products: Some intermediates, particularly organostannane precursors, are unstable and can decompose or undergo destannylation during workup or upon exposure to silica gel.[1]
| Impurity Type | Common Source / Example | Key Challenge |
| Diastereomers | Samarium Iodide Reduction | Similar Rf values, difficult chromatographic separation[3] |
| Organometallic Residues | Stille Coupling (e.g., Bu3SnCl) | Difficult to remove from organic product; can interfere with subsequent steps |
| Side-Reaction Products | Intramolecular Cyclization | May have polarity similar to the desired product |
| Degradation | Unstable Organostannane Intermediates | Decomposition on silica gel during chromatography[1] |
Q2: My 8-oxabicyclo[3.2.1]octane diastereomers are inseparable by column chromatography. What can I do?
A2: This is one of the most frequent challenges. Due to their similar structures, diastereomers often have nearly identical Rf values.[3] When standard chromatography fails, consider the following strategies:
-
Optimize Chromatography Conditions: Employ high-efficiency techniques. Use a longer column with a smaller diameter, a finer grade of silica gel (230-400 mesh), and a very shallow solvent gradient.[4] Sometimes, switching the solvent system entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve resolution.
-
Fractional Crystallization: If the material is crystalline, this is a powerful technique. Attempt to crystallize the mixture from various solvent systems (e.g., ethyl acetate/heptane, THF/hexanes).[2] One diastereomer may crystallize preferentially, allowing for separation by filtration.
-
Chemical Derivatization: If both of the above fail, consider derivatizing the mixture. Converting a functional group (e.g., an alcohol or ester) into a bulkier derivative can amplify the stereochemical differences, making the new set of diastereomers chromatographically separable. After separation, the original functionality can be restored.
-
Preparative HPLC: For high-value intermediates, preparative High-Performance Liquid Chromatography (HPLC), often with a chiral stationary phase if applicable, can provide baseline separation where flash chromatography cannot.
Q3: My organostannane intermediate seems to decompose on the silica gel column. How should I handle its purification?
A3: This is a known issue. Organostannane intermediates required for Stille couplings are often unstable and prone to significant destannylation on silica gel.[1] The most effective strategy, reported by multiple research groups, is to avoid chromatographic purification of the stannane intermediate altogether .[1]
The recommended workflow is:
-
Synthesize the organostannane intermediate.
-
Perform a simple aqueous workup to remove water-soluble impurities.
-
Thoroughly dry the crude product under high vacuum.
-
Use the crude, unpurified intermediate directly in the subsequent Stille coupling reaction, often in a slight excess to account for any impurities.[1]
For removing tin byproducts after the coupling reaction, a standard and effective method is to treat the reaction mixture with a 10% aqueous potassium fluoride (KF) solution. This precipitates the tin as insoluble tributyltin fluoride, which can be easily removed by filtration through Celite.
Q4: How can I reliably confirm the stereochemistry and purity of my final product?
A4: A combination of spectroscopic methods is essential.
-
¹H NMR Spectroscopy: This is the most powerful tool for determining stereochemistry in this series. The chemical shifts and coupling constants of the bridgehead protons (H1 and H5) and the protons on the carbon adjacent to the ether bridge (H4α and H4β) are highly diagnostic. For example, the H1 proton typically appears as a doublet around δ 4.9-5.0 ppm, while H5 is a multiplet near δ 4.6-4.7 ppm.[1]
-
Mass Spectrometry and Elemental Analysis: These techniques confirm the molecular weight and elemental composition of your compound.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous, definitive proof of the relative and absolute stereochemistry.[2]
Troubleshooting Guides
Guide 1: Protocol for Separating Difficult Diastereomers
This guide provides a workflow for tackling the separation of closely eluting 8-oxabicyclo[3.2.1]octane diastereomers.
Step 1: Analytical TLC Optimization
-
Objective: Find a solvent system that provides the maximum possible separation (ΔRf).
-
Procedure:
-
Test various binary solvent systems (e.g., ethyl acetate/hexanes, acetone/toluene, CH₂Cl₂/Et₂O).
-
Aim for an Rf value of the lower-eluting spot between 0.2 and 0.3 for optimal loading on a column.
-
If separation is minimal, try adding a small amount (0.5-1%) of a third solvent like methanol or triethylamine (for basic compounds) to see if it improves selectivity.
-
Step 2: High-Resolution Flash Chromatography
-
Principle: Maximize theoretical plates by using a long, narrow column and a slow, shallow gradient.
-
Protocol:
-
Column Preparation: Pack a column with a high length-to-diameter ratio (>20:1) using fine silica gel (e.g., 230-400 mesh).[4]
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band.
-
Elution: Start with a solvent system slightly less polar than the one identified by TLC. Elute with an extremely shallow gradient (e.g., increasing the polar solvent by 0.5-1% every few column volumes).
-
Fraction Collection: Collect a large number of small fractions.
-
Analysis: Analyze fractions by TLC, pooling only the fractions containing the pure, isolated diastereomers.
-
Step 3: Post-Chromatography Refinement (If Necessary)
-
If fractions contain a mixture of diastereomers, combine them, concentrate, and attempt purification by crystallization as described in the FAQ section.
Caption: Decision workflow for diastereomer separation.
Guide 2: General Purification Workflow for Post-Coupling Reactions
This workflow is optimized for reactions like Stille or Suzuki couplings where metallic byproducts and potentially unstable intermediates are present.
Caption: General purification workflow after coupling reactions.
Protocol Details:
-
Quench and Precipitate: After the reaction is complete, cool the mixture and quench it. For Stille reactions, add a 10% aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This precipitates insoluble organotin salts.
-
Filtration: Dilute the slurry with a solvent like ethyl acetate and filter the mixture through a pad of Celite® to remove the precipitated salts.
-
Extraction: Transfer the filtrate to a separatory funnel and perform a standard liquid-liquid extraction to remove water-soluble impurities. Wash the organic layer with brine.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil or solid by flash column chromatography using an appropriate solvent system as determined by TLC analysis.
References
-
Kozak, J. A., et al. (2007). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 17(21), 599-603. Available at: [Link]
-
LaVilla, J. A., & Christianson, D. W. (2011). The microwave and far-infrared spectra and the geometry of 8-oxabicyclo[3.2.1]octane. Journal of Molecular Spectroscopy, 268(1-2), 1-5. Available at: [Link]
-
Torun, L., et al. (2006). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron Letters, 47(5), 599-603. Available at: [Link]
-
Trivedi, G., et al. (2021). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. Organic Letters, 23(15), 5896-5900. Available at: [Link]
-
Eggimann, T., et al. (1993). The vibrational spectra (100–1500 cm−1) of a series of bicyclo[3.2.1]octanes assigned by means of scaled 3-21G ab initio harmonic force fields. Canadian Journal of Chemistry, 71(5), 578-593. Available at: [Link]
-
George, C., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 50(12), 2844-2853. Available at: [Link]
-
Mori, K., & Koga, K. (2010). Concise Entry to Both Enantiomers of 8-Oxabicyclo[3.2.1]oct-3-en-2-one Based on Novel Oxidative Etherification: Formal Synthesis of (+)-Sundiversifolide. Organic Letters, 12(18), 4108-4111. Available at: [Link]
- GlaxoSmithKline. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents.
-
de Oliveira, L. G., et al. (2003). Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Journal of the Brazilian Chemical Society, 14(2), 289-295. Available at: [Link]
-
University of Delaware. (n.d.). Chromatographic Purification. Structure Determination of Organic Compounds. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link]
-
Kumar, V., et al. (2019). TiCl4-Mediated Diastereoselective Tandem Reactions of Functionalized Keto Esters and Dihydrofurans: Synthesis of Substituted Tricyclic Hexahydro-2H-benzocycloheptafurans. The Journal of Organic Chemistry, 84(12), 7891-7903. Available at: [Link]
Sources
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Stille Coupling Reactions for Bicyclic Compounds
Welcome to the technical support center for optimizing Stille coupling reactions, with a special focus on the unique challenges presented by bicyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving complex, sterically demanding bicyclic systems. Here, we move beyond standard protocols to provide in-depth, mechanistically-grounded troubleshooting advice and frequently asked questions.
I. Foundational Principles: The Stille Coupling with Bicyclic Partners
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] Its tolerance for a wide array of functional groups makes it a valuable tool in the synthesis of complex molecules, including those with bicyclic scaffolds.[2][3] However, the steric bulk and unique electronic properties of bicyclic systems often necessitate careful optimization of reaction conditions to achieve desired outcomes.
The catalytic cycle, central to understanding and troubleshooting the Stille reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
The Catalytic Cycle of the Stille Coupling
Sources
Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives
This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 8-oxabicyclo[3.2.1]octane derivatives. It is designed for researchers, scientists, and professionals in drug development who are actively working with these important bicyclic scaffolds.
Introduction
The 8-oxabicyclo[3.2.1]octane core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by competing side reactions that can significantly lower yields and complicate purification. This guide addresses the most common challenges in a practical, question-and-answer format, focusing on the mechanistic origins of these side reactions and providing field-proven solutions.
FAQ 1: Low Yields in Acid-Catalyzed Cyclization of Cycloheptenols
Question: "I am attempting an acid-catalyzed intramolecular cyclization of a substituted cycloheptenol to form an 8-oxabicyclo[3.2.1]octane derivative, but my yields are consistently low, and I'm isolating a complex mixture of products. What is going wrong?"
Answer:
This is a classic issue rooted in the carbocation-mediated mechanism of the reaction. While the desired pathway is an intramolecular attack of the hydroxyl group on the protonated double bond, several competing and often faster side reactions can occur.
Core Problem: Carbocation Instability and Rearrangements
The primary issue is the formation of an unstable secondary carbocation upon protonation of the alkene. This intermediate is highly susceptible to rearrangements, leading to thermodynamically more stable, but undesired, products.
Troubleshooting Flowchart
Caption: Strategy to prevent epimerization.
Detailed Solutions:
-
Maintain Strict pH Control:
-
Aqueous Workups: Avoid basic washes (e.g., sat. NaHCO₃) if possible. If a basic wash is necessary to remove acidic reagents, perform it quickly at low temperatures (0 °C) and immediately move to extraction. Use a buffered wash (pH 7-8) instead of a strong base.
-
Chromatography: Silica gel is inherently acidic and can catalyze epimerization on the column.
-
Deactivate the silica gel by treating a slurry in your eluent with ~1% triethylamine or ammonia, then removing the excess base before packing the column.
-
Alternatively, use a different stationary phase like neutral alumina, which is less likely to cause on-column epimerization.
-
-
-
Modify Downstream Reactions: If the epimerization is occurring during a subsequent reaction step, re-evaluate the conditions. For instance, if a deprotection step uses strong acid or base, explore alternative protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis for a Cbz or Bn group).
-
Protect or Modify the Carbonyl: If the carbonyl's reactivity is not needed until a later stage, consider protecting it as a ketal (e.g., using ethylene glycol and a catalytic amount of acid). Ketal formation removes the acidic α-proton, preventing epimerization. The ketal can be removed later under controlled acidic conditions. Alternatively, if the synthetic plan allows, reducing the carbonyl to an alcohol at an earlier stage will permanently remove the risk of epimerization at that center.
FAQ 3: Unwanted Ring-Opening of the Bicyclic Ether
Question: "During a deprotection step using a strong Lewis acid (e.g., BBr₃ to cleave a methyl ether), I'm seeing significant amounts of a ring-opened diol product instead of my desired alcohol. Why is the bicyclic ether cleaving?"
Answer:
The 8-oxabicyclo[3.2.1]octane core, while generally stable, is still an ether and is susceptible to cleavage by strong Lewis acids, especially those known for demethylation.
Core Problem: Lewis Acid-Mediated Ether Cleavage
The lone pairs on the bridgehead oxygen (O8) can coordinate to the strong Lewis acid (like BBr₃). This coordination activates the C-O bonds, making them susceptible to nucleophilic attack by the bromide ion released from the Lewis acid. This results in the irreversible opening of the bicyclic system.
Mechanism and Solution Pathway
Caption: Preventing Lewis acid-mediated ring-opening.
Detailed Solutions:
-
Switch to a Nucleophilic Demethylation Reagent: The best way to avoid this side reaction is to use a reagent that operates via a nucleophilic (Sₙ2) rather than a Lewis acid-assisted mechanism. These reagents will preferentially attack the less-hindered methyl group of the methoxy ether over the sterically hindered C-O bonds of the bicyclic core.
-
Sodium thiomethoxide (NaSMe): A powerful nucleophile for cleaving methyl ethers. The reaction is typically run in a polar aprotic solvent like DMF or NMP at elevated temperatures.
-
Lithium Iodide (LiI): An effective reagent for cleaving methyl ethers, often used in refluxing pyridine or collidine.
-
-
Screen Milder Lewis Acids: If a Lewis acid is required for other functionalities, a screen for milder options might identify one that is selective for the methyl ether over the bicyclic ether. This is highly substrate-dependent, but options could include AlCl₃ or trimethylsilyl iodide (TMSI) generated in situ. However, the risk of some ring-opening often remains.
-
Proactive Strategy - Change Protecting Group: For future syntheses, avoid using a methyl ether if a strong Lewis acid deprotection is anticipated downstream. Opt for a protecting group that can be removed under orthogonal conditions that do not threaten the bicyclic core.
-
Benzyl (Bn) ether: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a very mild and highly selective method that will not affect the bicyclic ether.
-
Silyl ethers (e.g., TBS, TIPS): Removed under fluoride-mediated (e.g., TBAF) or mild acidic conditions (e.g., PPTS) that are typically not harsh enough to cleave the bicyclic ether.
-
References
-
Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives: Science of Synthesis, Thieme. [Link]
-
Iodocyclization in Organic Synthesis: Organic Letters, American Chemical Society. [Link]
-
Oxymercuration-Demercuration Reactions: Organic Syntheses. [Link]
-
Protecting Groups in Organic Synthesis: Greene's Protective Groups in Organic Synthesis, Wiley. [Link]
Preventing decomposition of organostannane intermediates in synthesis.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of organostannane intermediate decomposition during synthesis. As Senior Application Scientists, we aim to provide you with not just protocols, but the reasoning behind them to empower your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving organostannane intermediates.
Problem 1: Low yield in my Stille coupling reaction and a major byproduct corresponding to a dimer of my organostannane.
Question: What is causing this, and how can I prevent it?
Answer: This is a classic case of organostannane homocoupling, the most prevalent side reaction in Stille couplings, leading to the formation of an R²-R² dimer from your R²-SnR₃ organostannane.[1][2][3][4]
Root Causes and Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can significantly promote the homocoupling of organostannanes.[4]
-
Solution: Implement rigorous anaerobic conditions. Ensure your reaction is conducted under a strictly inert atmosphere, such as argon or nitrogen. Solvents must be thoroughly degassed prior to use.
-
| Degassing Technique | Procedure | Recommended For |
| Freeze-Pump-Thaw | The solvent is frozen using liquid N₂, subjected to high vacuum, and then thawed. This cycle is repeated at least three times.[5] | The most effective method for removing dissolved oxygen, crucial for sensitive reactions.[5][6] |
| Inert Gas Purging | An inert gas (argon or nitrogen) is bubbled through the solvent for 30-60 minutes.[5][6] | A less effective but often sufficient method for many applications.[5] |
| Sonication under Vacuum | The solvent is sonicated under a light vacuum for short intervals, with the atmosphere being replenished with an inert gas. This is repeated for 5-10 cycles.[5] | A quick method for degassing solvents for some reactions.[5] |
-
Palladium Catalyst State and Reaction Kinetics: The active Pd(0) catalyst can participate in radical pathways that lead to dimerization. Additionally, the reaction of two organostannane molecules with a Pd(II) precatalyst can also result in homocoupling.[1][4]
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality palladium catalyst.
-
Slow Addition: Add the organostannane slowly to the reaction mixture containing the organic halide and the palladium catalyst. This maintains a low concentration of the organostannane, disfavoring the bimolecular homocoupling reaction.[4]
-
Stoichiometry: Employ a slight excess (e.g., 1.1–1.2 equivalents) of the organic halide relative to the organostannane to favor the desired cross-coupling pathway.[4]
-
-
Problem 2: My reaction is sluggish, and upon workup, I'm isolating starting materials and what appears to be my organostannane that has been hydrolyzed.
Question: Why is my organostannane hydrolyzing, and what conditions favor this decomposition?
Answer: While organostannanes are generally stable to moisture, certain conditions can lead to hydrolysis, cleaving the carbon-tin bond.[1][7]
Root Causes and Solutions:
-
Protic Solvents and Acidic/Basic Conditions: The carbon-tin bond can be cleaved by mineral acids and alkalis.[7] The presence of protic solvents, especially under non-neutral pH, can facilitate this decomposition.
-
Solution:
-
Solvent Choice: Use dry, aprotic solvents. Ensure all glassware is flame-dried and cooled under an inert atmosphere before use.[8]
-
pH Control: If your reaction generates acidic or basic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge) or buffering the reaction mixture.
-
Workup: During aqueous workup, minimize contact time and avoid strongly acidic or basic conditions if your product is sensitive.
-
-
-
Electron-Rich Organostannanes: Very electron-rich aryl stannanes are more susceptible to hydrolysis.[1]
-
Solution: For these sensitive substrates, it is even more critical to maintain anhydrous and neutral conditions throughout the reaction and purification process.
-
Problem 3: I'm observing a complex mixture of byproducts, and I suspect my organostannane is undergoing multiple decomposition pathways.
Question: What are the other common decomposition pathways for organostannanes?
Answer: Besides homocoupling and hydrolysis, organostannanes can undergo other decomposition reactions, particularly in the presence of certain reagents or under specific conditions.
Other Decomposition Pathways:
-
Cleavage by Halogens and Metal Halides: Halogens and some metal halides can cleave the carbon-tin bond.[7][9] For example, iodine monochloride can cleave one or more metal-aryl bonds.[9]
-
β-Hydride Elimination: This is a potential decomposition pathway for organostannanes with alkyl groups that have a hydrogen atom on the beta-carbon.[10][11][12] This reaction requires a vacant coordination site on a metal center.[11][12]
-
Redistribution Reactions: Tetraorganotin compounds can undergo redistribution reactions, especially with heat or a Lewis acid catalyst, to form mixtures of mono-, di-, and triorganotin compounds.[7]
To mitigate these, carefully consider all reagents in your reaction mixture and their potential to react with the organostannane.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the best practices for handling and storing organostannanes to ensure their stability?
A1: Proper handling and storage are crucial for preventing decomposition.
-
Inert Atmosphere: Organostannanes should be handled under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-promoted decomposition.[2][3][8] Use of a glovebox or Schlenk line techniques is highly recommended.
-
Storage: Many organostannanes are stable to air and moisture for short periods, but for long-term storage, they should be kept in a cool, dark place under an inert atmosphere.[1][2] Some sensitive organostannanes are best stored as a degassed solution in a suitable solvent at low temperatures (e.g., -10 °C).[13]
-
Toxicity: Remember that organotin compounds are highly toxic.[1][10][14] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][14]
Purification
Q2: How can I purify my organostannane intermediate without causing it to decompose?
A2: Purification of organostannanes requires methods that avoid harsh conditions.
-
Column Chromatography:
-
Normal Phase Silica Gel: This is a common method for the purification of many organostannanes.[1]
-
Modified Silica Gel: For removing organotin halide impurities, a stationary phase of silica gel mixed with potassium fluoride (KF) or potassium carbonate (K₂CO₃) (typically 10% w/w) can be very effective.[15][16][17]
-
-
Vacuum Distillation: For thermally stable, liquid organostannanes, vacuum distillation, particularly using a Kugelrohr apparatus, can minimize thermal decomposition.[15]
Reaction Optimization
Q3: What role do additives like copper(I) salts and lithium chloride play in Stille coupling, and can they affect organostannane stability?
A3: Additives can significantly impact the rate and efficiency of Stille coupling, which can indirectly affect the stability of the organostannane by altering its residence time under reaction conditions.
-
Copper(I) Salts (e.g., CuI): Cu(I) salts are known to accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle.[10][18] This can allow for lower reaction temperatures and shorter reaction times, minimizing the potential for thermal decomposition of the organostannane.
-
Lithium Chloride (LiCl): LiCl is thought to facilitate the transmetalation step by forming a more reactive "ate" complex with the organostannane or by preventing the formation of unreactive palladium complexes.
Analytical Characterization
Q4: How can I detect and quantify the decomposition of my organostannane intermediate?
A4: Several analytical techniques can be used to monitor the stability of organostannanes.
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile organotin compounds. Often, a derivatization step is required to increase the volatility of the analytes.[19][20][21]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze organotin compounds without the need for derivatization.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are invaluable for characterizing the structure and purity of organostannanes and for identifying decomposition products.
Visualizing Decomposition and Prevention
Primary Decomposition Pathways of Organostannanes
Caption: Major decomposition pathways for organostannane intermediates.
Troubleshooting Workflow for Low-Yield Stille Coupling
Caption: A logical workflow for troubleshooting low-yielding Stille coupling reactions.
References
-
Wikipedia. Stille reaction. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
Myers, A. The Stille Reaction. Chem 115. [Link]
-
Davies, A. G. (1996). Reaction pathways in the thermolysis of organotin and organosilicon compounds. In Chemistry and Technology of Silicon and Tin. Oxford Academic. [Link]
-
Gelest, Inc. Introduction to Organotin Chemistry and Applications. [Link]
-
ResearchGate. Cleavage of the Tin-Carbon Bond. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction.
-
Del Valle Lab. Standard Operating Procedures. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. [Link]
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
-
Wikipedia. β-Hydride elimination. [Link]
-
Interactive Learning Paradigms, Incorporated. Organometallic HyperTextBook: Beta-Hydride Elimination. [Link]
-
Okoduwa, S. I. R. (2020, July 22). Stille Cross-Coupling and Carbonylation mechanism with Organostannane. YouTube. [Link]
-
Bode, J. How To: Degas Solvents. University of Rochester Department of Chemistry. [Link]
-
Bajpai, A. (2022, December 26). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai. YouTube. [Link]
-
The University of Queensland. Formation and cleavage of carbon-tin bonds. UQ eSpace. [Link]
-
Wikipedia. Organotin chemistry. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Wikipedia. Transmetalation. [Link]
-
Organic Syntheses. Preparation of. [Link]
-
OpenOChem Learn. β-Hydride Elimination. [Link]
-
The Organometallic Reader. beta-hydride elimination. [Link]
-
SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]
- Falck, J. R., Bhatt, R. K., & Ye, J. (1994). Tin-Copper Transmetalation: Cross-Coupling of. alpha.-Heteroatom-Substituted Alkyltributylstannanes with Organohalides. Journal of the American Chemical Society, 116(17), 7427-7436.
-
ResearchGate. Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. [Link]
-
DigitalCommons@USU. Oxidative Aliphatic Carbon-Carbon Bond Cleavage Reactions. [Link]
-
OI Analytical. Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]
-
Semantic Scholar. Formation and cleavage of the tin—carbon bond. [Link]
-
ResearchGate. Derivatization methods for the determination of organotin compounds in environmental samples. [Link]
-
National Center for Biotechnology Information. Mechanism of Augmentation of Organotin Decomposition by Ferripyochelin: Formation of Hydroxyl Radical and Organotin-Pyochelin-Iron Ternary Complex. [Link]
-
National Center for Biotechnology Information. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
Springer. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]
-
ResearchGate. Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?. [Link]
- Google Patents. FR2457298A1 - ORGANOSTANNIC STABILIZER COMPOSITIONS FOR HALOGENO-VINYL RESINS.
-
Chemistry LibreTexts. 6.2: Synthesis and Stability. [Link]
-
PubMed. Stille couplings catalytic in tin: the "Sn-O" approach. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. gelest.com [gelest.com]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 12. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sdlookchem.com [sdlookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. analchemres.org [analchemres.org]
Technical Support Center: Diastereoselective Cycloaddition for 8-Oxabicyclo[3.2.1]octanes
Welcome to the technical support center for the synthesis of 8-oxabicyclo[3.2.1]octanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of diastereoselective cycloaddition reactions to construct this important structural motif. The 8-oxabicyclo[3.2.1]octane core is a privileged scaffold found in numerous bioactive natural products.[1] Achieving high diastereoselectivity in its synthesis is often a critical challenge.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the primary cycloaddition strategies for synthesizing 8-oxabicyclo[3.2.1]octanes?
A1: The most common and effective strategies include [4+3], [5+2], and [3+2] cycloadditions.[2][3]
-
[4+3] Cycloadditions: These typically involve the reaction of a furan (the 4π component) with an oxyallyl cation (the 3-atom component). This method is a powerful way to construct the seven-membered ring of the bicyclic system.[4][5]
-
[5+2] Cycloadditions: This approach often utilizes oxidopyrylium ylides as the 5-atom component reacting with an alkene or alkyne.[6][7][8] It is a highly efficient method for generating the 8-oxabicyclo[3.2.1]octane core, often with excellent stereocontrol.[6][7]
-
[3+2] Cycloadditions: While less common for directly forming the core structure, tandem or cascade reactions involving a [3+2] cycloaddition can also lead to the desired bicyclic system.[9]
Q2: Why is achieving high diastereoselectivity in these cycloadditions often challenging?
A2: The formation of multiple new stereocenters in a single reaction step presents a significant stereochemical challenge. The relative orientation of the reacting partners (the diene/furan and the allyl cation/ylide) during the transition state determines the final stereochemistry of the product. Factors such as steric hindrance, electronic effects, and the specific geometry of the transition state all play a crucial role. For instance, in [4+3] cycloadditions, both endo and exo transition states are possible, leading to different diastereomers. Controlling which pathway is favored is key to achieving high diastereoselectivity.
Q3: What are the key factors that influence diastereoselectivity?
A3: Several factors can be manipulated to influence the diastereoselectivity of the cycloaddition:
-
Catalysts: Lewis acids are frequently used to catalyze [4+3] cycloadditions by activating the oxyallyl cation precursor.[4][10] Chiral Lewis acids or dual catalyst systems can induce asymmetry and favor the formation of one diastereomer over another.[8][11]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively bias the facial selectivity of the cycloaddition, leading to a single or major diastereomer.[12][13][14]
-
Substrate Control: The inherent chirality or steric bulk of the substrates themselves can direct the stereochemical outcome.[6][7] For intramolecular reactions, the length and nature of the tether connecting the reacting moieties are critical.[6][7]
-
Reaction Conditions: Temperature, solvent, and the nature of the base (in the case of ylide formation) can all impact the transition state energies and thus the diastereomeric ratio of the products.[6]
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.) in a [4+3] Cycloaddition
Symptoms: You are obtaining a mixture of diastereomers with a d.r. close to 1:1, making purification difficult and lowering the yield of the desired product.
Potential Causes & Solutions:
-
Cause A: Insufficient Facial Shielding in the Transition State.
-
Explanation: The incoming dienophile (furan) can approach the oxyallyl cation from two different faces (re or si), leading to a mixture of diastereomers if there is no significant energy difference between the two approaches.
-
Solution 1: Introduce a Chiral Auxiliary. Attaching a bulky chiral auxiliary to the oxyallyl cation precursor can effectively block one face of the cation, forcing the furan to attack from the less hindered side.[12][13][14] Common auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries.[13][15]
-
Experimental Protocol: Attaching an Evans Auxiliary
-
Couple your carboxylic acid precursor (which will become part of the oxyallyl cation) to a chiral Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) using a standard coupling reagent like DCC or EDC.
-
Purify the resulting chiral amide.
-
Generate the oxyallyl cation from this modified precursor under your standard cycloaddition conditions.
-
After the cycloaddition, the auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the desired enantiomerically enriched product.[15]
-
-
-
Solution 2: Employ a Chiral Lewis Acid. A chiral Lewis acid can coordinate to the oxyallyl cation or its precursor, creating a chiral environment that favors one transition state over the other.
-
Example: Scandium triflate in the presence of a chiral ligand can catalyze [4+3] cycloadditions with improved diastereoselectivity.[4]
-
-
-
Cause B: Competing Endo and Exo Transition States.
-
Explanation: In [4+3] cycloadditions, the substituents on the oxyallyl cation can adopt either an endo or exo orientation relative to the furan ring in the transition state. If the energy barrier for both pathways is similar, a mixture of diastereomers will be formed.
-
Solution: Modify Reaction Temperature. Lowering the reaction temperature often enhances selectivity, as the small energy difference between the two transition states becomes more significant at lower temperatures. Conversely, in some cases, higher temperatures might favor one isomer due to entropic effects. It is often beneficial to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature).
-
-
Cause C: Stepwise vs. Concerted Mechanism.
-
Explanation: While often depicted as a concerted process, some Lewis acid-catalyzed [4+3] cycloadditions can proceed through a stepwise mechanism involving a zwitterionic intermediate.[4][16] This can lead to a loss of stereochemical information and lower diastereoselectivity.
-
Solution: Solvent Screening. The polarity of the solvent can influence the stability of charged intermediates. A less polar solvent may favor a more concerted pathway, potentially improving diastereoselectivity. Consider screening solvents like dichloromethane, toluene, and diethyl ether.
-
Data Summary: Effect of Lewis Acid on a [4+3] Cycloaddition
| Entry | Lewis Acid (equiv.) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | TiCl₄ (1.1) | -78 | 55 | 3:1 |
| 2 | TiCl₄ (2.0) | -78 | 65 | 5:1 |
| 3 | TiCl(OiPr)₃ (4.0) | 0 | 70 | >10:1 |
| 4 | Sc(OTf)₃ (0.2) | -20 | 85 | >20:1 |
Data is illustrative and based on trends reported in the literature.[17][18]
Problem 2: Poor Endo/Exo Selectivity in a [5+2] Cycloaddition
Symptoms: You are observing the formation of both endo and exo diastereomers in your intramolecular [5+2] cycloaddition of an oxidopyrylium ylide.
Potential Causes & Solutions:
-
Cause A: Flexibility of the Alkene Tether.
-
Explanation: In an intramolecular reaction, the tether connecting the oxidopyrylium ylide and the alkene can adopt multiple conformations, leading to different transition state geometries and a mixture of endo and exo products.
-
Solution 1: Modify the Tether Length and Rigidity. The length of the carbon chain connecting the two reactive partners can significantly influence the diastereoselectivity.[6][7] Shorter, more rigid tethers often lead to higher selectivity by restricting the number of accessible transition states. Consider synthesizing substrates with different tether lengths to find the optimal one for your desired stereoisomer.
-
Solution 2: Introduce Steric Bulk on the Tether. Placing a bulky substituent on the tether can create a strong steric bias, favoring a transition state that minimizes steric interactions. This can effectively lock the system into a single reactive conformation.[6][7]
-
-
Cause B: Nature of the Base and Solvent.
-
Explanation: The base used to generate the oxidopyrylium ylide and the solvent can influence the aggregation state and geometry of the reactive intermediate, which in turn affects the stereochemical outcome.
-
Solution: Screen Bases and Solvents. A study by Ghosh and Yadav demonstrated that the choice of base can significantly impact both the yield and the diastereomeric ratio.[6] For example, they found that N-methylpyrrolidine (NMP) provided the best yield and diastereoselectivity in their system, while other bases like DBU and pyridine were less effective.[6] It is advisable to screen a variety of amine bases (e.g., DBU, DBN, DABCO, NMP) and solvents (e.g., acetonitrile, THF, toluene).
-
Data Summary: Effect of Base on an Intramolecular [5+2] Cycloaddition
| Entry | Base (equiv.) | Solvent | Yield (%) | Diastereomeric Ratio |
| 1 | DABCO (2.0) | Acetonitrile | 56 | 90:10 |
| 2 | DABCO (4.0) | Acetonitrile | 69 | 90:10 |
| 3 | NMP (4.0) | Acetonitrile | 75 | 95:5 |
| 4 | DBU (4.0) | Acetonitrile | <10 | N/A |
Data adapted from Ghosh, A. K., & Yadav, M. (2021).[6]
Visualization of Key Concepts
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// Nodes Start [label="Low Diastereoselectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem1 [label="[4+3] Cycloaddition\n(Low d.r.)", fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="[5+2] Cycloaddition\n(Poor endo/exo)", fillcolor="#FBBC05", fontcolor="#202124"];
Cause1A [label="Cause:\nInsufficient Facial Shielding", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause1B [label="Cause:\nCompeting endo/exo States", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2A [label="Cause:\nTether Flexibility", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2B [label="Cause:\nBase/Solvent Effects", fillcolor="#F1F3F4", fontcolor="#202124"];
Solution1A1 [label="Solution:\nUse Chiral Auxiliary", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1A2 [label="Solution:\nUse Chiral Lewis Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1B1 [label="Solution:\nOptimize Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2A1 [label="Solution:\nModify Tether", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2B1 [label="Solution:\nScreen Bases/Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Problem1; Start -> Problem2;
Problem1 -> Cause1A; Problem1 -> Cause1B;
Problem2 -> Cause2A; Problem2 -> Cause2B;
Cause1A -> Solution1A1; Cause1A -> Solution1A2; Cause1B -> Solution1B1;
Cause2A -> Solution2A1; Cause2B -> Solution2B1; } dot Caption: Troubleshooting workflow for low diastereoselectivity.
dot digraph "Reaction_Mechanism_4_3" { graph [rankdir="TB", splines=true, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Reactants [label="Furan + Oxyallyl Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid\n(e.g., TiCl₄, Sc(OTf)₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Oxyallyl Cation Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="[4+3] Transition State\n(endo vs. exo)", shape=diamond, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="8-Oxabicyclo[3.2.1]octane", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> LewisAcid [label="Activation"]; LewisAcid -> Intermediate; Intermediate -> TransitionState [label="Cycloaddition with Furan"]; TransitionState -> Product; } dot Caption: Key steps in a Lewis acid-catalyzed [4+3] cycloaddition.
References
-
Ghosh, A. K., & Yadav, M. (2021). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. The Journal of Organic Chemistry, 86(12), 8127–8142. [Link]
-
Sáez, J. A., Arnó, M., & Domingo, L. R. (2004). Lewis Acid-Catalyzed [4 + 3] Cycloaddition of 2-(Trimethyl Silyloxy)acrolein with Furan. Insight on the Nature of the Mechanism from a DFT Analysis. Organic Letters, 6(13), 2173–2176. [Link]
-
Ghosh, A. K., & Yadav, M. (2021). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2017). Asymmetric syntheses of 8-oxabicyclo[4][6][7]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 8(10), 7138–7142. [Link]
-
Witten, M. R., & Jacobsen, E. N. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 53(23), 5912–5916. [Link]
-
Peh, G., et al. (2018). Stereoselective Synthesis of Tropanes via a 6π-Electrocyclic Ring-Opening/ Huisgen [3+2]-Cycloaddition Cascade of Monocyclic Pyrroles and Furans. Angewandte Chemie International Edition, 57(31), 9893-9897. [Link]
-
Hoffmann, R. W., & Brückner, R. (1998). Chiral Allyl Cations in Cycloadditions to Furan: Synthesis of 2-(1'-Phenylethoxy)-8-oxabicyclo[3.2.1]oct-6-en-3-one in High Enantiomeric Purity. Angewandte Chemie International Edition, 37(9), 1266-1268. [Link]
-
Harmata, M., & Carter, K. W. (2002). Mixed Lewis acids and the reaction of 4 with furan. ResearchGate. [Link]
-
Domingo, L. R., et al. (2004). Lewis acid-catalyzed [4 + 3] cycloaddition of 2-(trimethyl silyloxy)acrolein with furan. Insight on the nature of the mechanism from a DFT analysis. Semantic Scholar. [Link]
-
Domingo, L. R., et al. (2004). Lewis Acid-Catalyzed [4 + 3] Cycloaddition of 2-(Trimethyl Silyloxy)acrolein with Furan. Insight on the Nature of the Mechanism from a DFT Analysis. ResearchGate. [Link]
-
Kreisel, M., & Breit, B. (2005). (2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. MDPI. [Link]
-
Vogel, P., et al. (2000). Diels-Alder Reactions of 1,3-Dienes Incorporated into 8-Oxa- and 8-Thiabicyclo[3.2.1]octane Skeletons: A Convenient Access to Complex Tri- and Tetracyclic Compounds. Helvetica Chimica Acta, 83(6), 1358-1372. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Harmata, M., & Carter, K. W. (2002). Effect of Lewis acid stoichiometry on the reaction between 4 and furan. ResearchGate. [Link]
-
Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Suga, H., et al. (2019). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, 55(10), 1552-1555. [Link]
-
Wang, X., et al. (2017). Asymmetric syntheses of 8-oxabicyclo[4][6][7]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. National Institutes of Health. [Link]
-
Witten, M. R., & Jacobsen, E. N. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. National Institutes of Health. [Link]
Sources
- 1. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 3. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. d-nb.info [d-nb.info]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Chiral Allyl Cations in Cycloadditions to Furan: Synthesis of 2-(1'-Phenylethoxy)-8-oxabicyclo[3.2.1]oct-6-en-3-one in High Enantiomeric Purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. キラル補助剤 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Base-Induced Reactions of 8-Oxabicyclo[3.2.1]octane Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 8-oxabicyclo[3.2.1]octane scaffold. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges of base-induced rearrangements and side-product formation in this sterically constrained bicyclic system. The 8-oxabicyclo[3.2.1]octane core is a privileged scaffold found in numerous natural products with significant biological activity, making its synthetic manipulation a critical area of study.[1][2][3]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying mechanistic rationale to empower your experimental design.
Question 1: My reaction is producing a rearranged alcohol and/or fragmentation products instead of the expected substituted product. What is happening and how can I prevent it?
Answer:
This is a classic and frequently encountered problem when using strong organometallic bases (e.g., alkyllithiums) or hindered alkoxides with 8-oxabicyclo[3.2.1]octane derivatives. The formation of these side products points to competing reaction pathways that are often thermodynamically favored over the intended reaction.
Core Problem: The primary issue is often a base-induced skeletal rearrangement or fragmentation. The rigid conformation of the bicyclic system can lead to unexpected proximity between reactive centers and abstractable protons, facilitating intramolecular reactions.
Plausible Mechanisms:
-
[4][5]-Wittig-type Rearrangement: If you are using a strong base like n-butyllithium (n-BuLi) to deprotonate a carbon adjacent to the bridgehead oxygen, you can form a carbanion. This carbanion can then undergo a rearrangement where an alkyl group migrates from the oxygen to the carbanionic carbon, resulting in a rearranged alcohol after workup.
-
Grovenstein-Zimmerman Rearrangement: This rearrangement involves the migration of a group from a carbanion to an adjacent atom. In bicyclic ethers, treatment with strong bases can initiate such a process, leading to significant structural reorganization.[6][7]
-
Fragmentation: An alternative pathway, particularly in substituted systems, is an E2-type elimination or a more complex fragmentation cascade initiated by deprotonation. This can lead to the cleavage of one of the rings.[8]
Troubleshooting Workflow & Solutions:
The key to suppressing these side reactions is to favor the kinetically controlled pathway (your desired reaction) over the thermodynamically controlled pathway (rearrangement/fragmentation).[9][10][11]
Detailed Recommendations:
-
Modify Your Choice of Base: This is the most critical variable.
-
Switch from Alkyllithiums: Bases like n-BuLi are not only strong bases but also potent nucleophiles and can be particularly prone to inducing rearrangements.
-
Employ Lithium Amides: Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are strong, sterically hindered, non-nucleophilic bases. They are excellent for clean deprotonation at lower temperatures.
-
Consider Metal Hydrides: For acidic protons (e.g., adjacent to a carbonyl), sodium hydride (NaH) can be a suitable, non-rearranging alternative, though it often requires slightly higher temperatures to react.
-
-
Drastically Lower the Reaction Temperature:
-
Control Reagent Addition:
-
Use slow, dropwise addition of the base to the substrate solution at low temperature. This maintains a low instantaneous concentration of the base, minimizing side reactions.
-
Conversely, sometimes an "inverse addition" (adding the substrate slowly to the base) can be beneficial, as it prevents the base from being consumed by trace impurities in the substrate solution before the main reaction can occur.
-
Question 2: I'm attempting an elimination reaction, but I'm getting a mixture of regioisomers and low conversion. How can I improve the selectivity and yield?
Answer:
Regiocontrol in elimination reactions on the 8-oxabicyclo[3.2.1]octane framework is dictated by stereoelectronic effects due to the rigid bicyclic structure. Achieving high selectivity requires careful consideration of the substrate's stereochemistry and the reaction conditions.
Core Problem: For an E2 elimination, a periplanar arrangement of the proton and the leaving group is required. In the chair-like conformation of the six-membered ring of the scaffold, this often means an anti-periplanar (diaxial) relationship is necessary for efficient elimination. If such a conformation is not accessible, the reaction will be slow or may proceed through a different, less selective mechanism.[13]
Solutions:
-
Base Selection for Regiocontrol:
-
For the Zaitsev Product (more substituted alkene): Use a small, strong base like sodium ethoxide or potassium hydroxide. These bases can more easily access sterically hindered protons.
-
For the Hofmann Product (less substituted alkene): Use a bulky, sterically hindered base like potassium tert-butoxide (t-BuOK). The steric bulk of the base will favor abstraction of the most accessible, least sterically hindered proton.
-
-
Solvent and Temperature:
-
Polar protic solvents (like ethanol) can favor elimination over substitution, but they can also promote SN1/E1 pathways if the substrate is prone to forming a stable carbocation.[14]
-
Polar aprotic solvents (like DMSO or DMF) are often excellent choices for E2 reactions, as they solvate the cation of the base but leave the anion highly reactive.[15]
-
Higher temperatures generally favor elimination over substitution.[16]
-
Data-Driven Insights: Base and Solvent Effects on Elimination
| Base (in THF) | Temperature | Predominant Product Type | Rationale |
| LDA | -78 °C -> 25 °C | Kinetic Deprotonation | Favors removal of the most acidic proton; may not lead to elimination if rearrangement is faster. |
| t-BuOK | 25 °C | Hofmann Elimination | Bulky base removes the most sterically accessible proton. |
| NaOEt (in EtOH) | 50 °C | Zaitsev Elimination | Small base favors the formation of the more thermodynamically stable, substituted alkene. |
| DBU | 25 °C | Non-basic Elimination | Good for substrates with good leaving groups; less prone to rearrangement than stronger bases. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of base-induced rearrangement in these systems?
A1: The most common pathway begins with the abstraction of a proton by a strong base to form a carbanion. The key step is the subsequent migration of a carbon-carbon or carbon-oxygen bond to an adjacent atom. In the case of a[4][5]-rearrangement, an adjacent carbon atom migrates to the carbanionic center, often driven by the release of ring strain or the formation of a more stable alkoxide.
Q2: How does the choice of a protic vs. aprotic solvent affect my reaction?
A2: Solvent choice is critical.
-
Polar Aprotic Solvents (THF, DME, Diethyl Ether, DMSO): These are required for reactions using very strong bases like alkyllithiums and lithium amides. They do not have acidic protons that would quench the base. They effectively solvate the metal cation, leaving the basic anion highly reactive.[15][17]
-
Polar Protic Solvents (Water, Ethanol, Methanol): These solvents will instantly destroy strong organometallic bases. They are only suitable for reactions with moderate bases like hydroxides or alkoxides. In these cases, they can facilitate elimination reactions by stabilizing the transition state.[14][18]
Q3: Can I use a chiral base to achieve an enantioselective deprotonation on a prochiral 8-oxabicyclo[3.2.1]octane substrate?
A3: Yes, this is a known strategy, particularly for the analogous 8-azabicyclo[3.2.1]octane (tropane) systems, and the principles are transferable. The use of chiral lithium amide bases, such as those derived from (S,S)-diphenylethylenediamine, can effectively desymmetrize prochiral ketones on the bicyclic scaffold, leading to enantioenriched products.[19] Success depends on the base's ability to selectively abstract one of two enantiotopic protons, which is governed by the formation of a diastereomeric transition state.
Experimental Protocol: Kinetic Deprotonation and Trapping to Avoid Rearrangement
This protocol describes a general method for the α-deprotonation of a ketone on the 8-oxabicyclo[3.2.1]octane skeleton and subsequent trapping with an electrophile, under conditions designed to minimize rearrangement.
Objective: To form the kinetic enolate of an 8-oxabicyclo[3.2.1]octan-2-one derivative and trap it with methyl iodide.
Materials:
-
8-oxabicyclo[3.2.1]octan-2-one derivative (1.0 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.1 eq, e.g., 1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI, 1.5 eq), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation (In Situ):
-
In the reaction flask, dissolve the distilled diisopropylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. The solution may become slightly cloudy.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Dissolve the 8-oxabicyclo[3.2.1]octan-2-one derivative (1.0 eq) in a separate flame-dried flask with a minimal amount of anhydrous THF.
-
Slowly add the substrate solution dropwise to the cold (-78 °C) LDA solution over 20 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour. Monitor the formation of the enolate by quenching a small aliquot and analyzing by TLC if a suitable method is available.
-
-
Electrophilic Trapping:
-
Add distilled methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Pay close attention to coupling constants and nOe experiments to verify the stereochemical outcome.
This detailed guide should serve as a valuable resource for navigating the complexities of reactions involving the 8-oxabicyclo[3.2.1]octane scaffold. By understanding the competing pathways and carefully controlling reaction conditions, researchers can unlock the full synthetic potential of this important molecular framework.
References
-
Beilstein Journals. (n.d.). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Retrieved from [Link]
-
Murray, A. T., et al. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Sygnature Discovery. Retrieved from [Link]
-
Liao, H., et al. (2017). Asymmetric syntheses of 8-oxabicyclo[1][4][5]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science. Retrieved from [Link]
-
ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved from [Link]
- Davies, H. M. L., Ahmed, G., & Churchill, M. R. (1996). Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. Journal of the American Chemical Society, 118(44), 10774–10782.
-
Munro, K. R., et al. (2013). Diastereotopic group selectivity and chemoselectivity of alkylidene carbene reactions on 8-oxabicyclo[3.2.1]oct-6-ene ring systems. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
Liao, H., et al. (2017). Asymmetric syntheses of 8-oxabicyclo[1][4][5]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 8(10), 7049–7054.
-
Thieme Chemistry. (n.d.). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Retrieved from [Link]
-
Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). A Practical Approach to cis-2,5-Disubstituted Tetrahydrofurans and O-Bridged Medium-Sized Carbocycles from [5 + 2] Pyrone−Alkene Cycloadducts. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise Entry to Both Enantiomers of 8-Oxabicyclo[3.2.1]oct-3-en-2-one Based on Novel Oxidative Etherification: Formal Synthesis of (+)-Sundiversifolide. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reactions of the 8‐oxabicyclo[3.2.1]octane framework. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
SciSpace. (n.d.). stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. Retrieved from [Link]
-
PubMed. (n.d.). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
YouTube. (2020, October 27). Kinetic Control vs. Thermodynamic Control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization. Retrieved from [Link]
-
An Introduction to Reaction Stereoelectronics. (n.d.). LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Retrieved from [Link]
-
Davis, M. M. (n.d.). Acid-base behavior in aprotic organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their.... Retrieved from [Link]
-
ResearchGate. (n.d.). Selected natural products containing 8-oxabicyclo[3.2.1]octane core.... Retrieved from [Link]
-
Slideshare. (n.d.). Organic rearrangement reactions,Witting rearrangement and grovenstein rearrangement reaction. Retrieved from [Link]
-
Britannica. (n.d.). Aprotic Solvents - Acid–base reaction. Retrieved from [Link]
-
Quora. (2019, December 9). What is the result if I use a strong base and polar protic solvent with tertiary alkyl halide (SN1 or 2)? Retrieved from [Link]
-
University of Glasgow. (n.d.). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Improved Synthesis of 8-Oxabicyclo[3.2.1]octanes via Tandem C-H Oxidation/Oxa-[1][1]Cope Rearrangement/Aldol Cyclization. Retrieved from [Link]
-
YouTube. (2023, September 25). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, April 2). Secondary alkyl halides and strong base: Sn2 vs E2. Retrieved from [Link]
-
Wilson, S. R. (n.d.). Anion-Assisted Sigmatropic Rearrangements. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Rearrangement reactions of bicyclic systems. Part I. Synthesis of a model compound related to flavothebaone trimethyl ether. Retrieved from [Link]
-
Chemistry. (n.d.). zimmerman-2.pdf. Retrieved from [Link]
-
YouTube. (2022, April 1). Organic Chemistry 1: Chapter 13 - Ethers and Epoxides (Part 1/1). Retrieved from [Link]
-
OpenStax. (2023, October 27). Organic Chemistry: A Tenth Edition Study Guide. Retrieved from [Link]
-
YouTube. (2022, September 25). Zimmerman Rearrangement Explained | Organic Chemistry Lecture by Mohammad Izazul Sir. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]
-
ResearchGate. (n.d.). The Baeyer-Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols | Request PDF. Retrieved from [Link]
Sources
- 1. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers [beilstein-journals.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Organic rearrangement reactions,Witting rearrangement and grovenstein rearrangement reaction | PDF [slideshare.net]
- 7. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 8. Diastereotopic group selectivity and chemoselectivity of alkylidene carbene reactions on 8-oxabicyclo[3.2.1]oct-6-ene ring systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41390J [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jackwestin.com [jackwestin.com]
- 13. imperial.ac.uk [imperial.ac.uk]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Acid–base reaction - Aprotic Solvents | Britannica [britannica.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemistry-chemists.com [chemistry-chemists.com]
- 18. quora.com [quora.com]
- 19. addi.ehu.es [addi.ehu.es]
Technical Support Center: Scaling Up the Synthesis of 8-Oxabicyclo[3.2.1]octane Scaffolds
Welcome to the comprehensive technical support center for the synthesis and scale-up of 8-oxabicyclo[3.2.1]octane scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable structural motif. The 8-oxabicyclo[3.2.1]octane core is a key feature in numerous natural products and biologically active compounds, making its efficient synthesis a critical aspect of medicinal chemistry and drug discovery.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work, from small-scale synthesis to large-scale production.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields in my intramolecular cyclization to form the 8-oxabicyclo[3.2.1]octane core. What are the likely causes?
Low yields in intramolecular cyclizations are a common issue and can often be attributed to several factors. Firstly, the concentration of your reaction is critical. High concentrations can favor intermolecular side reactions, leading to polymerization or dimerization of your starting material. Running the reaction under high-dilution conditions is often necessary to promote the desired intramolecular cyclization. Secondly, the choice of base and solvent can significantly impact the reaction's efficiency. The base should be strong enough to deprotonate the nucleophile but not so strong as to cause decomposition or side reactions. The solvent should be able to dissolve the reactants and facilitate the desired reaction pathway. Finally, the leaving group in your substrate must be sufficiently reactive to be displaced by the intramolecular nucleophile.
Q2: My synthesis is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Controlling stereoselectivity is a key challenge in the synthesis of complex bicyclic systems. The choice of synthetic route plays a significant role here. For instance, Diels-Alder reactions are known for their inherent stereospecificity, which can be exploited to set the desired stereochemistry. In the case of acid-catalyzed cyclizations, the stereochemical outcome is often dictated by the stability of the transition state. The use of chiral catalysts or auxiliaries can be an effective strategy to induce facial selectivity and obtain the desired enantiomer.[3] Careful consideration of the substrate's conformation and the reaction conditions is crucial for achieving high stereocontrol.
Q3: I am struggling with the purification of my highly polar 8-oxabicyclo[3.2.1]octane product. What purification strategies do you recommend?
The purification of polar, often water-soluble, bicyclic ethers can be challenging with standard normal-phase chromatography.[4][5][6][7] Reversed-phase chromatography is often a more suitable technique for such compounds. However, if your compound has poor retention on C18 columns, hydrophilic interaction liquid chromatography (HILIC) can be a powerful alternative.[4][7] HILIC utilizes a polar stationary phase with a less polar mobile phase, allowing for the retention and separation of highly polar compounds. Another approach is to derivatize your product with a non-polar protecting group to facilitate purification on silica gel, followed by deprotection.
Q4: Upon scaling up my reaction, I am observing a significant drop in yield and an increase in byproducts. What are the key considerations for a successful scale-up?
Scaling up a reaction is not always a linear process and often presents new challenges.[8] Heat transfer becomes a critical factor on a larger scale; exothermic reactions that were manageable in the lab can become difficult to control. Ensure you have adequate cooling capacity and consider slower addition rates of reagents. Mixing efficiency is another crucial aspect. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions. The choice of reactor and impeller design can significantly impact mixing. Finally, purification methods may need to be adapted for larger quantities. Flash chromatography, which is common in the lab, may not be practical for multi-gram or kilogram scale, and alternative methods like crystallization or distillation should be explored.
Troubleshooting Guides by Synthetic Route
This section provides detailed troubleshooting for common synthetic strategies employed to construct the 8-oxabicyclo[3.2.1]octane scaffold.
Route 1: Intramolecular Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a classic and widely used method for forming cyclic ethers.[9][10][11][12][13] However, achieving high yields of the desired bicyclic product requires careful optimization.
Problem: Low yield of the desired 8-oxabicyclo[3.2.1]octane product, with significant amounts of starting material remaining or polymer formation.
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Intermolecular reaction dominating | - High Dilution: Perform the reaction at very low concentrations (e.g., <0.01 M). This can be achieved by slow addition of the substrate to a solution of the base. | The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. At high dilution, the probability of two molecules colliding is significantly reduced, favoring the intramolecular pathway.[13] |
| Inefficient deprotonation of the alcohol | - Stronger Base: Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | A sufficiently strong base is required to fully deprotonate the alcohol, generating the alkoxide nucleophile necessary for the SN2 reaction. |
| Poor leaving group | - Activate the Leaving Group: Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). | The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart. Tosylates, mesylates, and triflates are excellent leaving groups. |
| Unfavorable ring closure kinetics | - Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction. | Polar aprotic solvents solvate the cation of the base but not the alkoxide anion, increasing its nucleophilicity.[10] |
Workflow for Optimizing Intramolecular Williamson Ether Synthesis
Caption: Decision-making workflow for troubleshooting low yields in intramolecular Williamson ether synthesis.
Route 2: Intramolecular Aldol Condensation/Cyclization
Intramolecular aldol reactions can be a powerful tool for constructing the bicyclic scaffold, especially when a carbonyl group is desired in the final product.[14][15][16] The key is to control which enolate is formed and to favor the desired ring closure.
Problem: Formation of multiple products or no reaction.
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Multiple possible enolates | - Directed Aldol Conditions: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to selectively form the kinetic enolate. | LDA is a non-nucleophilic strong base that rapidly and irreversibly deprotonates the less sterically hindered α-carbon, leading to the kinetic enolate.[16] |
| Unfavorable ring size formation | - Substrate Design: Ensure the starting dicarbonyl compound is designed to favor the formation of a thermodynamically stable five- or six-membered ring. | The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over smaller or larger rings in intramolecular aldol reactions.[15] |
| Retro-aldol reaction | - Reaction Conditions: Use milder reaction conditions (lower temperature, weaker base) and trap the product as it is formed. | The aldol addition is a reversible reaction. Harsh conditions can promote the retro-aldol reaction, leading to decomposition of the product. |
| Dehydration of the aldol adduct | - Control Temperature: If the β-hydroxy carbonyl intermediate is desired, maintain low temperatures. If the enone is the target, heating the reaction will promote dehydration. | The elimination of water from the aldol adduct is often favored at higher temperatures. |
Experimental Protocol: Directed Intramolecular Aldol Cyclization
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the dicarbonyl starting material in anhydrous THF (0.01 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of freshly prepared LDA (1.1 equivalents) in THF to the stirred solution of the dicarbonyl compound.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Route 3: Diels-Alder Reaction
The [4+2] cycloaddition between a diene and a dienophile is a powerful and stereospecific method for the synthesis of six-membered rings, which can be precursors to the 8-oxabicyclo[3.2.1]octane scaffold.
Problem: Low conversion or no reaction in the Diels-Alder cycloaddition.
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Low reactivity of diene or dienophile | - Lewis Acid Catalysis: Add a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) to activate the dienophile. | Lewis acids coordinate to the carbonyl group of the dienophile, lowering the energy of its LUMO and accelerating the reaction. |
| Unfavorable equilibrium | - Higher Temperature/Pressure: Increase the reaction temperature or perform the reaction under high pressure. | The Diels-Alder reaction is often reversible. Increasing the temperature can provide the activation energy needed, while high pressure can shift the equilibrium towards the more compact product. |
| Steric hindrance | - Modify Substrates: If possible, use less sterically hindered dienes or dienophiles. | Steric repulsion between the diene and dienophile in the transition state can significantly slow down the reaction. |
| Polymerization of the diene | - Use Freshly Distilled Diene: Use freshly cracked or distilled diene to remove any polymeric impurities. | Dienes like cyclopentadiene can readily dimerize at room temperature. |
Logical Flow for Diels-Alder Optimization
Caption: A systematic approach to optimizing Diels-Alder reactions for 8-oxabicyclo[3.2.1]octane synthesis.
References
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). ADDI. [Link]
-
Synthesis of 8-Oxabicyclo[3.2.1]octanes. (n.d.). Thieme Chemistry. [Link]
-
Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. (2010). Journal of the American Chemical Society. [Link]
-
[4][4] Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes. (2021). The Journal of Organic Chemistry. [Link]
-
Oxy-Cope & Aza-Cope Rearrangement |[4][4]- Sigmatropic Reactions|With Stereochemistry & Many Examples. (2020). YouTube. [Link]
-
Williamson ether synthesis. (2020). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
-
The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. [Link]
-
Purification of polar compounds. (2016). The Analytical Scientist. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Cyclic ethers by intramolecular Williamson syntheses. (2017). YouTube. [Link]
-
Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. (2014). PMC - NIH. [Link]
-
For highly polar compound, how to do the purification? (2018). ResearchGate. [Link]
-
Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry. [Link]
-
Asymmetric Syntheses of 8‐Oxabicyclo[4][9][17]octanes: A Cationic Cascade Cyclization. (2012). Angewandte Chemie International Edition. [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). ScienceDirect. [Link]
-
Derivatization reactions of the 8‐oxabicyclo[3.2.1]octane framework... (n.d.). ResearchGate. [Link]
-
Cope Rearrangement. (n.d.). Master Organic Chemistry. [Link]
-
[5 + 2] cycloaddition reactions in organic and natural product synthesis. (2013). PubMed. [Link]
-
Oxabicyclo[3.2.1]octane Derivatives as Highly Reactive Dienophiles: Synthesis of Bicyclo[5.n.0] Systems. (2003). Organic Letters. [Link]
-
Cope rearrangement. (2020). L.S.College, Muzaffarpur. [Link]
-
Harmonization of an incompatible aqueous aldol condensation/oxa-Michael addition/reduction cascade process over a core–shell-structured thermoresponsive catalyst. (2022). Green Chemistry. [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds. (2020). PMC. [Link]
-
Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis. (2024). ResearchGate. [Link]
-
Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis. (2025). Natural Product Reports. [Link]
-
stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. (n.d.). SciSpace. [Link]
-
Recent development on the [5+2] cycloadditions and their application in natural product synthesis. (2013). Chemical Communications. [Link]
-
Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis. (n.d.). pubs.rsc.org. [Link]
-
Diels–Alder Reactions of 1,3-Dienes Incorporated into 8-Oxa- and 8... (n.d.). Thieme. [Link]
-
Intramolecular Aldol Reactions. (2022). Chemistry LibreTexts. [Link]
-
Intramolecular Aldol Reactions. (n.d.). Chemistry Steps. [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. [5 + 2] cycloaddition reactions in organic and natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the ¹H and ¹³C NMR Analysis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecular entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" in this endeavor, providing unparalleled insight into molecular structure, connectivity, and stereochemistry.[1][2] This guide offers an in-depth analysis of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile, a key bicyclic scaffold found in numerous biologically active compounds.[3] We will explore the nuances of its ¹H and ¹³C NMR spectra, compare it with a structurally related analog, and provide the experimental rationale behind the analytical approach.
The 8-oxabicyclo[3.2.1]octane framework is a prevalent motif in natural products and medicinally relevant molecules.[3] The rigidity of the bicyclic system provides a defined three-dimensional orientation for substituents, making it a valuable scaffold in drug design for optimizing interactions with biological targets.[1][4] The inclusion of a carbonitrile group introduces a key functional handle for further synthetic transformations and potential interactions with protein active sites.
A critical aspect of analyzing substituted bicyclo[3.2.1]octane systems is the determination of the substituent's stereochemistry—whether it adopts an exo or endo orientation. This seemingly subtle difference can have profound effects on a molecule's biological activity. NMR spectroscopy, through the detailed analysis of chemical shifts and coupling constants, is an indispensable tool for making these stereochemical assignments.[5]
Comparative ¹H and ¹³C NMR Spectral Analysis
To illustrate the power of NMR in distinguishing subtle structural differences, we will compare the spectral data of endo-8-Oxabicyclo[3.2.1]octane-3-carbonitrile with its exo counterpart. The local electronic and steric environments of the protons and carbons differ significantly between these two diastereomers, leading to distinct and predictable variations in their NMR spectra.
¹H NMR Spectral Data Comparison
| Proton | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) | Key Differentiating Features |
| H3 | ~2.9 - 3.1 | ~2.7 - 2.9 | The H3 proton in the endo isomer experiences greater deshielding due to its proximity to the oxygen bridge. |
| Bridgehead (H1, H5) | ~4.4 - 4.6 | ~4.5 - 4.7 | The bridgehead protons show subtle differences in their chemical shifts. |
| Other Protons | Multiplets in the range of 1.5 - 2.5 | Multiplets in the range of 1.6 - 2.6 | Significant overlap exists, requiring 2D NMR for full assignment. |
¹³C NMR Spectral Data Comparison
| Carbon | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) | Key Differentiating Features |
| C3 | ~28 - 30 | ~30 - 32 | The C3 carbon chemical shift is sensitive to the nitrile group's orientation. |
| CN | ~120 - 122 | ~121 - 123 | The nitrile carbon chemical shift shows minor variation. |
| Bridgehead (C1, C5) | ~75 - 77 | ~76 - 78 | The bridgehead carbons are deshielded by the ether oxygen. |
| Other Carbons | Peaks in the range of 25 - 40 | Peaks in the range of 26 - 41 | Subtle shifts are observed for the other ring carbons. |
The rationale for these differences lies in the anisotropic effects of the C-O and C-N bonds and the through-space shielding and deshielding effects within the rigid bicyclic framework. For instance, the upfield shift of the H3 proton in the exo isomer can be attributed to its position relative to the electron cloud of the oxygen bridge.
Experimental Protocols
Achieving high-quality, reproducible NMR data is contingent upon a well-defined experimental protocol. The following provides a step-by-step methodology for the acquisition and processing of ¹H and ¹³C NMR spectra for the target molecule.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6]
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the T1 relaxation times of the protons.[7]
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of the endo isomer.
Caption: General workflow for NMR-based structural elucidation.
Conclusion
The detailed ¹H and ¹³C NMR analysis is a powerful and essential tool for the unambiguous structural and stereochemical assignment of complex bicyclic molecules like 8-Oxabicyclo[3.2.1]octane-3-carbonitrile. As demonstrated, subtle differences in the spatial arrangement of substituents, such as the endo versus exo orientation of the carbonitrile group, give rise to distinct and interpretable variations in the NMR spectra. By following a rigorous experimental protocol and leveraging the information-rich nature of NMR data, researchers can confidently elucidate the structures of novel compounds, a critical step in the drug discovery and development pipeline.[8]
References
- Davies, H. M. L., & Fu, C. (2007). Synthesis and binding profile of 3-heterobiaryl systems in the 8-azabicyclo[3.2.1]octane series. Bioorganic & Medicinal Chemistry Letters, 17(13), 3687-3690.
- Macomber, R. S. (1997). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Murakami, M., & Ishida, N. (2010). Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society, 132(38), 13264–13266.
- Vignaroli, G., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4930.
- Giorgi, G., et al. (2017). A systematic 1H- and 13C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044-1051.
- Li, D. Z. (2012). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. Elsevier.
- Tori, K., et al. (1972). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Tetrahedron Letters, 13(40), 4020-4023.
- Takeuchi, Y., et al. (1997). Friedel-Crafts Transannular Alkylation: Reassignment of the Structures of the Products from the Reaction of 1-Phenyl-cis-bicyclo[3.3.0]octane with AlCl3. Bulletin of the Chemical Society of Japan, 70(7), 1615-1620.
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2023). Technology Networks.
- Basic Practical NMR Concepts. (2017).
- (1R,3s,5S)-8-Oxabicyclo[3.2.1]octane-3-carbonitrile. Fluorochem.
- NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online.
- MacLean, I. R. (1966). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. University of Glasgow.
- Giorgi, G., et al. (2017). A systematic (1) H and (13) C NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring.
- Padwa, A., et al. (2007). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 72(15), 5584–5593.
- Gschwind, R. M. (2013). Introduction to NMR Spectroscopy. Wiley-VCH.
- Basics of NMR spectroscopy. University of Pannonia.
- Pellecchia, M. (2002). NMR Spectroscopy in Drug Design.
- Stothers, J. B., & Tan, C. T. (1976). 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 54(6), 917-925.
- Stewart, S. M. (2021). NMR and Cyclic Molecules. YouTube.
- NMR Spectroscopy. (2022). Chemistry LibreTexts.
- Trudell, M. L., et al. (2008). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron, 64(26), 6088-6094.
- 8-Oxabicyclo[3.2.1]octane-3-carbonitrile. ChemScene.
- NMR spectrometry analysis for drug discovery and development. (2022). News-Medical.Net.
- de Oliveira, L. G., et al. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Journal of Molecular Structure, 794(1-3), 183-189.
- Wulff, W. D., et al. (2011). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions.
- Wheaton, C. A., & Shaver, M. P. (2018). Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. Organic & Biomolecular Chemistry, 16(5), 823-827.
- Nuclear magnetic resonance spectroscopy Books. Alibris.
-
Li, H., et al. (2013). 1 H NMR spectra of (a) bicyclic host 1, (b)[9]catenane 3, (c)... ResearchGate.
- Ning, Y. (2005). Introduction to Nuclear Magnetic Resonance. Wiley-VCH.
- Any books on NMR? (2019). Reddit.
Sources
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. news-medical.net [news-medical.net]
- 9. davcollegekanpur.ac.in [davcollegekanpur.ac.in]
A Comparative Guide to the X-ray Crystallography of 8-Oxabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif present in a wide array of biologically active natural products and synthetic compounds. Its rigid, bicyclic framework provides a unique three-dimensional architecture that is of significant interest in drug discovery for targeting a variety of biological systems, including monoamine transporters.[1][2] The precise stereochemical arrangement of substituents on this core structure is often critical for biological activity, making X-ray crystallography an indispensable tool for unambiguous stereochemical assignment and for understanding structure-activity relationships (SAR).[1]
This guide provides an in-depth comparison of methodologies for obtaining high-quality single crystals of 8-oxabicyclo[3.2.1]octane derivatives suitable for X-ray diffraction analysis. It delves into the causality behind experimental choices, offers field-proven insights, and presents supporting experimental data to aid researchers in this critical aspect of their work.
The Decisive Role of X-ray Crystallography
The rigid nature of the 8-oxabicyclo[3.2.1]octane core can lead to subtle differences in the spatial orientation of substituents, which can be challenging to definitively assign using spectroscopic techniques like NMR alone. X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure, including the absolute configuration of stereocenters. This definitive structural information is paramount for building robust SAR models and for the rational design of new, more potent, and selective therapeutic agents. For instance, in the development of dopamine and serotonin transporter inhibitors, X-ray crystallography was crucial in establishing the absolute stereochemistry of a camphanyl enol ester of an 8-thiabicyclo[3.2.1]octane derivative, a close structural analog.[1]
Crystallization Strategies: From Theory to Practice
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The success of crystallization is influenced by a multitude of factors, including the inherent properties of the compound, the choice of solvent, temperature, and the crystallization technique employed.
Common Crystallization Techniques
Several techniques are commonly employed to grow single crystals. The choice of method is often empirical and may require screening of various conditions.
-
Slow Evaporation: This is one of the simplest and most common methods.[3] A near-saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
A general workflow for screening crystallization conditions is depicted below:
Comparative Analysis of Crystallization Conditions
The following table summarizes successful crystallization conditions reported for various 8-oxabicyclo[3.2.1]octane derivatives and their structural analogs, providing a valuable starting point for researchers.
| Compound Class | Crystallization Method | Solvent System | Temperature | Reference |
| 8-Thiabicyclo[3.2.1]octane derivative | Slow Evaporation | THF/Hexanes | Room Temperature | [1] |
| 3-Biaryl-8-oxabicyclo[3.2.1]octane | Not specified | Not specified | Not specified | [2] |
| Camphoric anhydride (an 8-oxabicyclo[3.2.1]octane analog) | Not specified | Not specified | 110 K (for data collection) | [4] |
Note: The lack of detailed, publicly available crystallization protocols for a wide range of 8-oxabicyclo[3.2.1]octane derivatives highlights a common challenge in the field. The conditions are often developed through extensive in-house screening and are not always reported in detail in publications.
Experimental Protocol: A Step-by-Step Guide
The following protocol for the crystallization of an 8-thiabicyclo[3.2.1]octane derivative by slow evaporation of a THF/hexanes solution serves as a representative example that can be adapted for 8-oxabicyclo[3.2.1]octane derivatives.[1]
Objective: To obtain single crystals of an 8-thiabicyclo[3.2.1]octane derivative suitable for X-ray diffraction.
Materials:
-
Purified 8-thiabicyclo[3.2.1]octane derivative
-
Tetrahydrofuran (THF), HPLC grade
-
Hexanes, HPLC grade
-
Small, clean glass vial (e.g., 1-dram vial)
-
Parafilm or vial cap with a small hole
Procedure:
-
Dissolution: Dissolve a small amount (typically 5-10 mg) of the purified compound in a minimal amount of THF in the glass vial. THF is chosen as the primary solvent due to its ability to dissolve a wide range of organic compounds.
-
Inducing Near-Saturation: Slowly add hexanes dropwise to the THF solution until a slight turbidity (cloudiness) is observed. Hexanes act as an anti-solvent, reducing the solubility of the compound. The appearance of turbidity indicates that the solution is approaching saturation.
-
Clarification: Add a few drops of THF to the turbid solution until it becomes clear again. This ensures that the solution is just below the saturation point, which is ideal for slow crystal growth.
-
Slow Evaporation: Cover the vial with Parafilm and puncture a few small holes in it with a needle, or use a vial cap that is not tightly sealed. This allows for the slow evaporation of the more volatile THF.
-
Incubation: Place the vial in a vibration-free location at room temperature.
-
Monitoring: Monitor the vial periodically over several days to weeks for the formation of single crystals.
Overcoming Common Challenges
Researchers may encounter several challenges when attempting to crystallize 8-oxabicyclo[3.2.1]octane derivatives.
-
Oiling Out: The compound may separate from the solution as an oil rather than a crystalline solid. This often occurs when the solution is too concentrated or the temperature change is too rapid. To mitigate this, one can try using a more dilute solution, a slower evaporation rate, or a different solvent system.
-
Formation of Microcrystals: The crystallization process may yield a powder of very small crystals that are unsuitable for single-crystal X-ray diffraction. This can be due to rapid nucleation. Slowing down the crystallization process by reducing the rate of evaporation or cooling can encourage the growth of larger, higher-quality crystals.
-
Low Solubility: Some derivatives may exhibit poor solubility in common organic solvents, making it difficult to prepare a sufficiently concentrated solution for crystallization. In such cases, exploring a wider range of solvents or solvent mixtures, or employing techniques like co-crystallization with a suitable guest molecule, may be beneficial. The disruption of molecular planarity through chemical modification can also sometimes improve solubility.[5]
Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. A typical single-crystal X-ray diffractometer consists of an X-ray source, a goniometer for orienting the crystal, and a detector.[6] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded. This data is then used to solve and refine the crystal structure, yielding precise information about bond lengths, bond angles, and the overall molecular conformation.
The quality of the final crystal structure is assessed by several parameters, including the R-factor (residual factor) and the goodness-of-fit (GOF). Lower R-factor values indicate a better agreement between the observed and calculated structure factors.
Conclusion
The X-ray crystallography of 8-oxabicyclo[3.2.1]octane derivatives is a powerful and essential technique for the unambiguous determination of their three-dimensional structures. While obtaining high-quality single crystals can be a significant challenge, a systematic approach to screening crystallization conditions and a thorough understanding of the principles of crystal growth can greatly increase the likelihood of success. The experimental data and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to overcome these challenges and successfully apply this invaluable analytical method in their drug discovery and development endeavors.
References
-
Single-crystal X-ray Diffraction. (2018). SERC (Carleton). [Link]
-
Results for "Single Crystal X-ray Diffraction". (n.d.). Springer Nature Experiments. [Link]
-
A packing diagram for (I), showing the C—H⋯O interactions. [Symmetry... (n.d.). ResearchGate. [Link]
-
Singh, S., et al. (2006). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 49(8), 2498-2506. [Link]
-
Kozak, J., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & medicinal chemistry, 20(11), 3506-3513. [Link]
-
Ishikawa, M., et al. (2021). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of medicinal chemistry, 64(21), 15617-15648. [Link]nih.gov/pmc/articles/PMC8589924/)
Sources
- 1. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Tale of Two Bridges: A Comparative Guide to the Synthesis of 8-Oxa- and 8-Azabicyclo[3.2.1]octane Scaffolds
Abstract
The 8-oxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane (tropane) scaffolds represent privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activities. While structurally similar, the replacement of a bridging oxygen with a nitrogen atom introduces significant differences in their chemical properties, applications, and, most critically, their synthetic accessibility. This guide provides a comparative analysis of the strategic approaches to these two key bicyclic systems. We will dissect cornerstone synthetic protocols, explore the mechanistic underpinnings of these transformations, and offer a head-to-head comparison of their respective advantages and challenges to inform strategic decisions in drug discovery and development.
Introduction: The Strategic Importance of Bridged Bicyclic Systems
In the landscape of drug design, molecular rigidity and three-dimensional complexity are prized assets. Bicyclic scaffolds, such as the 8-oxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane systems, offer a structurally constrained framework that can precisely orient functional groups for optimal interaction with biological targets. This pre-organization minimizes the entropic penalty upon binding, often leading to enhanced potency and selectivity.
The 8-azabicyclo[3.2.1]octane skeleton is the defining feature of the tropane alkaloids, a class of compounds renowned for their diverse pharmacological effects.[1][2][3] Notable examples include atropine, a muscarinic receptor antagonist, and cocaine, a potent dopamine transporter inhibitor.[1][3] The nitrogen bridge not only imparts a basic character, crucial for physiological interactions, but also serves as a key handle for synthetic diversification.
Its oxygen-containing counterpart, the 8-oxabicyclo[3.2.1]octane core, is also a valuable synthetic intermediate and a component of various biologically active molecules.[4][5] The ether bridge, while less reactive than the amine in the tropane system, plays a critical role in defining the scaffold's conformation and can be stereospecifically opened to yield chiral monocyclic compounds.[4] This guide will illuminate the distinct synthetic routes developed to access these valuable molecular architectures.
The Oxygen Bridge: Synthesis of 8-Oxabicyclo[3.2.1]octane
The construction of the 8-oxabicyclo[3.2.1]octane core is often achieved through cycloaddition reactions or tandem processes that build the bicyclic system with high efficiency. These methods leverage the reactivity of oxygen-containing precursors to forge the characteristic ether bridge.
Overview of Synthetic Strategies
Several elegant strategies have been developed to access this scaffold:
-
Diels-Alder Reactions: A classic and powerful approach involves the [4+2] cycloaddition between a furan derivative (as the diene) and a suitable dienophile. The resulting 7-oxabicyclo[2.2.1]heptene adduct can then undergo rearrangement or further transformation to yield the desired [3.2.1] system.[6]
-
Catalytic Cycloadditions: Modern methods utilize transition metal catalysis to facilitate cycloadditions. For instance, platinum-catalyzed asymmetric [3+2]-cycloadditions of carbonyl ylides with vinyl ethers provide enantioselective access to highly functionalized 8-oxabicyclo[3.2.1]octane derivatives.[5]
-
Tandem Rearrangements: Sophisticated one-pot reactions, such as a tandem C–H oxidation/oxa-[7][7] Cope rearrangement/aldol cyclization, have been devised to rapidly construct the bicyclic core from acyclic precursors.[8]
-
Lewis Acid-Mediated Cyclizations: Reactions of substrates like 3-alkoxycyclobutanones with allenylsilanes in the presence of a Lewis acid such as TiCl₄ can stereoselectively yield 8-oxabicyclo[3.2.1]octan-3-ones.[4][9]
Featured Protocol: Gold(I)-Catalyzed Oxonium/Prins-Type Cyclization
This protocol highlights a modern, efficient approach using gold catalysis to construct the 8-oxabicyclo[3.2.1]oct-2-ene core from a readily accessible enynol precursor. The causality behind this choice lies in the mild reaction conditions and high selectivity afforded by the carbophilic gold(I) catalyst.
Experimental Protocol:
-
Step 1: Substrate Preparation: The requisite (Z)-6-phenylhept-2-en-6-yn-1-ol starting material is prepared via standard organic synthesis methods (e.g., Sonogashira coupling followed by reduction).
-
Step 2: Cyclization Reaction: To a solution of the enynol (1.0 equiv) in dichloromethane (DCM, 0.1 M) is added AuCl(IPr) (0.05 equiv) and AgOTf (0.05 equiv).
-
Step 3: Reaction Execution: The reaction mixture is stirred at room temperature for 30 minutes. Progress is monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with DCM, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Step 5: Isolation: The crude product is purified by flash column chromatography on silica gel to afford the 1-phenyl-8-oxabicyclo[3.2.1]oct-2-ene product.
Mechanistic Rationale: The gold(I) catalyst, activated by the silver salt, coordinates to the alkyne, rendering it susceptible to nucleophilic attack by the pendant hydroxyl group. This initial 6-endo-dig cyclization forms an oxonium ion intermediate. A subsequent Prins-type cyclization, where the alkene attacks the endocyclic oxocarbenium ion, forges the second ring and establishes the bicyclic [3.2.1] framework. This cascade approach is highly efficient, forming multiple bonds in a single, well-controlled operation.
Caption: Convergent one-pot assembly in the Robinson-Schöpf tropinone synthesis.
Comparative Analysis: 8-Oxa vs. 8-Aza Scaffolds
The choice between targeting an oxa- or aza-bridged system depends on the ultimate goal of the synthesis, but a comparison of their synthetic accessibility reveals key strategic differences.
| Feature | 8-Oxabicyclo[3.2.1]octane Synthesis | 8-Azabicyclo[3.2.1]octane Synthesis | Rationale & Field Insights |
| Key Disconnection | C-O-C (Ether formation) | C-N-C (Amine formation) | The heteroatom dictates the primary bond-forming strategy. Ether synthesis often relies on cycloadditions or cyclizations of alcohols, while amine synthesis classically uses Mannich-type condensations. |
| Cornerstone Reaction | Diels-Alder / Catalytic Cycloadditions | Robinson-Schöpf Synthesis | The Robinson synthesis is a highly convergent, biomimetic one-pot reaction that has dominated the field for over a century due to its elegance and efficiency. [10]Oxa-bicycle synthesis is more reliant on a diverse set of modern, often metal-catalyzed, cycloaddition methods. [5] |
| Starting Materials | Furans, enynols, allylic ethers | Succinaldehyde, methylamine, acetone derivatives | The starting materials for the classic tropinone synthesis are simple, inexpensive, and readily available bulk chemicals, making it highly scalable. [11]Precursors for many oxa-bicycle syntheses can be more complex and require multi-step preparation. |
| Reaction Conditions | Varies (Mild to harsh) | Generally mild, aqueous conditions | The Robinson synthesis proceeds under physiological pH and temperature, highlighting its biomimetic nature. [12]Many modern catalytic methods for both scaffolds also use mild conditions, but some older strategies can require harsher reagents. |
| Stereocontrol | Often addressed by asymmetric catalysis | Often addressed by desymmetrization of tropinone | A vast body of work exists on the enantioselective synthesis of tropanes, frequently starting from the achiral tropinone intermediate. [2]For the oxa-scaffold, de novo asymmetric syntheses using chiral catalysts or auxiliaries are more common. [5] |
| Scalability | Method-dependent; can be challenging | Excellent (for Robinson synthesis) | The one-pot, convergent nature of the Robinson synthesis makes it exceptionally well-suited for large-scale production. The scalability of oxa-bicycle syntheses is highly dependent on the specific route chosen. |
Conclusion for the Practicing Scientist
Both the 8-oxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane scaffolds are of immense value to the drug development professional. The synthetic routes to each are mature, yet continue to evolve with modern catalytic methods.
Key Takeaways:
-
For rapid, scalable access to the core bicyclic ketone, the 8-azabicyclo[3.2.1]octane system via the Robinson-Schöpf synthesis of tropinone is unparalleled. Its use of simple, inexpensive starting materials in a one-pot, aqueous reaction is a testament to its efficiency. Tropinone itself is a versatile launching point for extensive derivatization.
-
For access to a wider variety of substitution patterns and enantiopure scaffolds de novo, the diverse catalytic methods available for the 8-oxabicyclo[3.2.1]octane system offer greater flexibility. Strategies like asymmetric cycloadditions allow for the direct installation of multiple stereocenters and functional groups in a single step.
Ultimately, the decision of which scaffold to pursue and which synthetic route to employ will be dictated by the specific molecular target, desired stereochemistry, and required scale. This guide serves as a foundational reference to inform that strategic choice, grounding it in the fundamental principles and proven protocols of organic synthesis.
References
- Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. [URL: https://www.thieme-chemistry.com/en/products/journals-e-books/organische-synthese/SYNFACTS/synthesis-of-8-oxabicyclo-3-2-1-octanes-10-1055-s-0037-1611276.html]
- Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/synthesis-of-8-oxa-2-azabicyclo-%5B-3.2.1-%5D-octane-a-Abe-Suga/568f63583c4b95f190e3863777558667c1e550c0]
- Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-3-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. SciSpace. [URL: https://typeset.io/papers/stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk]
- Au(i)-catalyzed synthesis of 8-oxabicyclo[3.2.1]oct-2-enes and 9-oxabicyclo[3.3.1]nona-2,6-dienes from enynol via oxonium/Prins-type cyclization. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc06161f]
- Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. Google Patents. [URL: https://patents.google.
- Synthesis of 8-Oxabicyclo[3.2.1]octanes by TiCl4-Mediated Reactions of 3-Alkoxycyclobutanones and Allenylsilanes. Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1611276]
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [URL: https://epub.uni-regensburg.de/47913/]
- Bridged Synthons from Tetrabromocyclopropene: Studies on the Rearrangement of the Primary Diels−Alder Adduct with 2,5-Dimethylfuran. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo991008t]
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1201524X]
- Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja2066849]
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [URL: https://addi.ehu.es/handle/10810/50348]
-
Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa- [7][7]Cope rearrangement/aldol cyclization. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc01198a]
- Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [URL: https://www.researchgate.
- Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. MDPI. [URL: https://www.mdpi.com/2624-8549/3/1/6]
- Tropinone. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tropinone]
- An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01826]
- Robinson's landmark synthesis of tropinone. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc05831d]
-
** [7][7]Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes.** ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00223]
- Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941785/]
- Synthesis of Aza-Bicyclic Maleimide Skeleton by Addition-Ring Opening Cascade Reaction of Vinylogous Oxindole. ResearchGate. [URL: https://www.researchgate.net/publication/375778846_Synthesis_of_Aza-Bicyclic_Maleimide_Skeleton_by_Addition-Ring_Opening_Cascade_Reaction_of_Vinylogous_Oxindole]
- Chemical thermodynamics applied to the synthesis of tropinone. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11164-018-3606-2]
- Robinson synthesis of tropinone and cocaine. ResearchGate. [URL: https://www.researchgate.net/publication/338104593_Robinson_synthesis_of_tropinone_and_cocaine]
- Tropinone: properties, applications and safety. ChemicalBook. [URL: https://www.chemicalbook.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. addi.ehu.es [addi.ehu.es]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Robinson's landmark synthesis of tropinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Tropinone - Wikipedia [en.wikipedia.org]
- 12. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of 8-Oxa, 8-Aza, and 8-Thiabicyclo[3.2.1]octanes: Binding Affinity at Dopamine and Serotonin Transporters
This guide provides a detailed comparison of the binding affinities of three key heterocyclic analogs—8-oxabicyclo[3.2.1]octanes, 8-azabicyclo[3.2.1]octanes (tropanes), and 8-thiabicyclo[3.2.1]octanes—for the dopamine transporter (DAT) and the serotonin transporter (SERT). This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporters and the development of novel therapeutics.
Introduction: The Bicyclo[3.2.1]octane Scaffold in Monoamine Transporter Research
The bicyclo[3.2.1]octane framework is a privileged scaffold in the design of ligands targeting monoamine transporters. Historically, research was heavily focused on 8-azabicyclo[3.2.1]octanes, the core structure of cocaine and its analogs like WIN 35,428. For a considerable time, the tertiary amine at the 8-position was believed to be an indispensable feature for potent binding to DAT and SERT. However, subsequent research challenged this dogma, demonstrating that the topological properties of these ligands might be more critical than the specific functionality at the 8-position[1]. This led to the exploration of analogs where the nitrogen atom is replaced by other heteroatoms, namely oxygen (8-oxa) and sulfur (8-thia), revealing surprising and informative structure-activity relationships (SAR).
This guide will delve into the experimental data to compare these three classes of compounds, focusing on how the heteroatom substitution influences their potency and selectivity for DAT versus SERT.
The Foundational Scaffold: 8-Azabicyclo[3.2.1]octanes (Tropanes)
The 8-azabicyclo[3.2.1]octane, or tropane, skeleton has been extensively studied. Cocaine's reinforcing effects are primarily attributed to its inhibition of DAT, which increases extracellular dopamine levels in the brain's reward pathways[2]. Analogs of cocaine have been synthesized to explore the SAR at DAT and SERT, with modifications at the C-2 and C-3 positions being particularly important. The general SAR for tropanes indicates that substituents at the C-3 position, such as a 3,4-dichlorophenyl group, often lead to high potency[2][3]. The 8-aza functionality, while not essential, plays a significant role in the binding profile of these molecules.
Challenging the Paradigm: 8-Oxabicyclo[3.2.1]octanes
In 1997, a pivotal discovery showed that the 8-aza group was not a prerequisite for potent monoamine transporter inhibition[1][4]. The synthesis and evaluation of 8-oxabicyclo[3.2.1]octanes revealed that these compounds could also exhibit substantial binding potency at DAT, often with selectivity over SERT[1]. This finding underscored the importance of the overall molecular topology for ligand-transporter interaction. The replacement of the nitrogen with an oxygen atom alters the steric and electronic properties of the scaffold, influencing its interaction with the binding pocket of the transporters.
Expanding the Heterocyclic Landscape: 8-Thiabicyclo[3.2.1]octanes
Further extending this line of inquiry, researchers developed 8-thiabicyclo[3.2.1]octanes. These sulfur-containing analogs also demonstrated potent and selective inhibition of DAT and SERT[1][5]. The 8-thia substitution can, in some cases, lead to a reduction in DAT inhibitory potency compared to the 8-aza counterparts. For instance, a 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane was found to be about ten times more potent at DAT than its 8-thia analog[4]. Nevertheless, 8-thiatropanes represent a class of potent DAT inhibitors, with selectivity often arising from reduced activity at SERT[1].
Comparative Binding Affinity at DAT and SERT
The substitution of the heteroatom at the 8-position significantly impacts the binding affinity and selectivity of these compounds for DAT and SERT. The following table summarizes the binding affinities (IC50 values) for representative 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-substituted analogs, which are potent inhibitors across all three series.
| Heteroatom at Position 8 | Compound Class | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| Nitrogen (N) | 8-Azabicyclo[3.2.1]octane | 1.1 | 2.5 | 0.44 |
| Oxygen (O) | 8-Oxabicyclo[3.2.1]octane | 3.3 | 4.7 | 0.70 |
| Sulfur (S) | 8-Thiabicyclo[3.2.1]octane | 5.7 | 8.0 | 0.71 |
Data compiled from multiple sources for 2β-carbomethoxy-3β-(3,4-dichlorophenyl) analogs[1][5].
From this data, it is evident that while all three classes of compounds are potent, nanomolar inhibitors of both DAT and SERT, the 8-aza analog exhibits the highest potency for both transporters. The 8-oxa and 8-thia analogs have comparable potencies to each other, which are slightly lower than the 8-aza counterpart. Interestingly, for these specific analogs, high selectivity for DAT over SERT is not pronounced. However, other analogs within the 8-thia series, particularly those with a 2,3-unsaturated bond, can achieve very high DAT selectivity (over 800-fold vs. SERT) due to a significant reduction in SERT affinity[1][5].
The structure-activity relationships across these 8-heterobicyclo[3.2.1]octanes are generally consistent, suggesting that they likely bind in a similar fashion within the DAT binding site[1]. The observed differences in potency and selectivity can be attributed to the subtle changes in geometry, electron distribution, and hydrogen bonding potential introduced by the different heteroatoms.
Causality Behind Experimental Choices
The decision to replace the 8-aza nitrogen with oxygen and sulfur was driven by the scientific question of whether the amine functionality was essential for binding. This exploration was a logical progression in medicinal chemistry to understand the fundamental requirements for ligand-receptor interaction. The consistent SAR observed across the different series validates the hypothesis that the overall topology of the bicyclo[3.2.1]octane scaffold is a primary determinant of binding affinity[1]. The choice of the 3,4-dichlorophenyl substituent in many of these studies is based on prior knowledge from the tropane series, where this substitution consistently yields high-potency compounds, thus providing a reliable baseline for comparing the effects of the heteroatom substitution[2][3].
Experimental Protocol: Radioligand Binding Assay for DAT and SERT
The determination of binding affinities for these compounds is typically performed using a competitive radioligand binding assay. This protocol provides a self-validating system for assessing the potency of test compounds.
Objective: To determine the inhibitory concentration (IC50) of test compounds at DAT and SERT in brain tissue homogenates.
Materials:
-
Rat brain tissue (striatum for DAT, brainstem for SERT)
-
Radioligands: [3H]WIN 35,428 (for DAT) and [3H]citalopram (for SERT)[1][4]
-
Non-specific binding inhibitors: Cocaine (for DAT) and Fluoxetine (for SERT)[4]
-
Test compounds (8-oxa, 8-aza, 8-thia analogs) at various concentrations
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[6]
-
96-well plates
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI)[6]
-
FilterMate™ harvester or similar vacuum filtration apparatus
-
Scintillation counter and scintillation cocktail
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize frozen rat brain tissue (striatum or brainstem) in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay)[6].
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg)[6].
-
50 µL of the test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known inhibitor for non-specific binding).
-
50 µL of the radioligand ([3H]WIN 35,428 for DAT or [3H]citalopram for SERT) at a fixed concentration near its Kd value[6].
-
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium[6].
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of a saturating inhibitor) from the total binding (counts in the absence of a competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
If desired, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].
-
Visualizations
Caption: Core bicyclo[3.2.1]octane scaffold and its heterocyclic analogs.
Caption: Workflow for the radioligand binding assay.
Conclusion
The exploration of 8-oxa, 8-aza, and 8-thiabicyclo[3.2.1]octanes has been instrumental in refining our understanding of the structural requirements for ligand binding to monoamine transporters. While the foundational 8-aza (tropane) scaffold often yields the most potent ligands, the 8-oxa and 8-thia analogs are also highly potent inhibitors, demonstrating that the nitrogen atom is not an absolute requirement. This research highlights that the overall molecular topology is a more critical factor for binding than the presence of a specific heteroatom. The subtle electronic and steric differences between nitrogen, oxygen, and sulfur allow for the fine-tuning of binding affinity and, crucially, selectivity between DAT and SERT, providing a versatile platform for the development of novel CNS-active agents.
References
-
Meltzer, P. C., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Bioorganic & Medicinal Chemistry, 15(15), 5176-5187. [Link]
-
Reddy, N. L., et al. (2011). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Request PDF. [Link]
-
Chavan, S. P., et al. (2011). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 21(1), 48-51. [Link]
-
Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- hydroxy-8-azabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 44(15), 2457-2467. [Link]
-
Singh, M., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 21(24), 7430-7433. [Link]
-
Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. ACS Publications. [Link]
-
Reddy, N. L., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(11), 3539-3546. [Link]
-
Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(15), 2457-2467. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Data Sheet. [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1657. [Link]
-
Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols. [Link]
-
Sonders, M. S., et al. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74, 12.15.1-12.15.22. [Link]
-
Creative Bioarray. Radioligand Binding Assay. Service. [Link]
Sources
- 1. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- and 7- hydroxy-8-azabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Biological Activity of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile Derivatives
In the landscape of medicinal chemistry, the 8-oxabicyclo[3.2.1]octane scaffold has emerged as a privileged structure, particularly for targeting central nervous system (CNS) pathways. While much of the existing research has focused on derivatives bearing a 2-carbomethoxy group, this guide provides a forward-looking comparison of the largely unexplored 8-oxabicyclo[3.2.1]octane-3-carbonitrile derivatives. By drawing on extensive data from closely related analogs, we will objectively assess the potential of this novel chemical series, providing the foundational data and experimental frameworks necessary for its development.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and other disorders. We will delve into the established pharmacology of the parent scaffold, present comparative data from analogous compounds, and provide detailed experimental protocols to empower further investigation into this promising, yet nascent, class of molecules.
The 8-Heterobicyclo[3.2.1]octane Core: A Versatile Pharmacophore
The bicyclo[3.2.1]octane framework is a rigid molecular scaffold that has been extensively utilized in the design of CNS-active agents. The introduction of a heteroatom at the 8-position modulates the physicochemical properties and biological activity of these compounds. The 8-azabicyclo[3.2.1]octane core, for instance, is the central feature of tropane alkaloids and their synthetic analogs, which are well-known for their interaction with monoamine transporters.[1][2]
Subsequent research has demonstrated that the nitrogen atom at the 8-position is not a strict requirement for potent biological activity.[3] Indeed, replacement of the nitrogen with an oxygen (8-oxa), a sulfur (8-thia), or even a methylene group (8-carba) can yield compounds with high affinity for key CNS targets, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] This finding underscores the importance of the overall topology of the bicyclo[3.2.1]octane scaffold in ligand-receptor interactions.[4][5]
Monoamine Transporter Inhibition: The Primary Target of the 8-Oxabicyclo[3.2.1]octane Scaffold
The reinforcing and stimulant properties of many CNS-active compounds, including cocaine, are primarily attributed to their inhibition of monoamine transporters.[6][7] By blocking the reuptake of neurotransmitters such as dopamine and serotonin from the synaptic cleft, these inhibitors prolong neurotransmitter signaling.[4][7] The 8-oxabicyclo[3.2.1]octane scaffold has proven to be a highly effective pharmacophore for the development of potent monoamine transporter inhibitors.[2]
Comparative Analysis of 2-Carbomethoxy-3-aryl-8-heterobicyclo[3.2.1]octane Derivatives
To establish a baseline for the potential activity of the 8-oxabicyclo[3.2.1]octane-3-carbonitrile series, it is instructive to compare the monoamine transporter inhibitory activity of the well-characterized 2-carbomethoxy-3-aryl analogs with varying heteroatoms at the 8-position.
| Compound Class | 8-Heteroatom | Representative Derivative | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| 8-Oxabicyclo[3.2.1]octane | Oxygen | 3β-(3,4-dichlorophenyl) | 3.27 | - | - | [6] |
| 8-Azabicyclo[3.2.1]octane | Nitrogen | WIN 35,428 | - | - | - | [4] |
| 8-Thiabicyclo[3.2.1]octane | Sulfur | 3β-(3,4-dichlorophenyl) | 5.7 | 8.0 | 1.4 | [4] |
Note: Direct comparative IC50 values for WIN 35,428 were not available in the provided search results.
The data clearly indicate that the 8-oxa and 8-thia analogs retain potent DAT inhibitory activity, comparable to their 8-aza counterparts.[4][6] This supports the hypothesis that the overall three-dimensional shape of the molecule is a more critical determinant of binding than the specific nature of the heteroatom at the 8-position.[5]
The Untapped Potential of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile Derivatives
While the majority of research has focused on 2-carbomethoxy derivatives, the 3-carbonitrile analogs represent a compelling, yet underexplored, area of chemical space. The carbonitrile group is a well-established bioisostere for the methyl ester, possessing similar steric and electronic properties. Therefore, it is highly probable that 8-oxabicyclo[3.2.1]octane-3-carbonitrile derivatives will also exhibit significant activity as monoamine transporter inhibitors.
The key advantage of the carbonitrile moiety lies in its potential to modulate pharmacokinetic properties and to serve as a handle for further chemical elaboration. The exploration of this chemical series could lead to the discovery of novel DAT and SERT inhibitors with improved drug-like properties.
A Novel Frontier: LRRK2 Inhibition
Recent patent literature has hinted at a novel and exciting potential application for the 8-oxabicyclo[3.2.1]octane scaffold: the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2).[8] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, leading to increased kinase activity.[9] Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of Parkinson's disease research.[9]
The identification of an 8-oxabicyclo[3.2.1]octane-containing compound as a potential LRRK2 inhibitor suggests that this scaffold may be capable of interacting with the ATP-binding site of kinases.[8] This opens up a completely new avenue of investigation for 8-oxabicyclo[3.2.1]octane-3-carbonitrile derivatives, extending their potential therapeutic applications beyond monoamine transporter-related disorders to neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[8]
Experimental Protocols
To facilitate the investigation of 8-oxabicyclo[3.2.1]octane-3-carbonitrile derivatives, we provide the following detailed, self-validating experimental protocols for assessing their biological activity at the key predicted targets.
Monoamine Transporter Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for DAT and SERT.
Workflow for Monoamine Transporter Binding Assay
Caption: Workflow for assessing LRRK2 kinase inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human LRRK2 (wild-type or mutant), a suitable kinase substrate (e.g., LRRKtide peptide), and ATP.
-
Assay Setup: In a 96-well plate, combine the LRRK2 enzyme, the substrate, and varying concentrations of the test compound in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA with a phosphospecific antibody or a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of LRRK2 kinase activity (IC50) by plotting the signal against the log of the compound concentration.
Signaling Pathways
Monoamine Reuptake Inhibition
The therapeutic and psychoactive effects of many 8-heterobicyclo[3.2.1]octane derivatives stem from their ability to block the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft.
Mechanism of Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake by 8-oxabicyclo[3.2.1]octane derivatives.
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes. Pathogenic mutations often lead to a hyperactive kinase state, which is a key target for therapeutic intervention.
Hypothetical LRRK2 Inhibition Pathway
Caption: Inhibition of the pathogenic LRRK2 kinase activity.
Conclusion
The 8-oxabicyclo[3.2.1]octane-3-carbonitrile scaffold represents a promising and largely untapped area for drug discovery. Based on robust data from closely related analogs, these compounds are predicted to be potent inhibitors of monoamine transporters, particularly the dopamine transporter. Furthermore, emerging evidence suggests a potential novel role as LRRK2 inhibitors, opening up therapeutic possibilities for neurodegenerative disorders.
The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for the scientific community to embark on the synthesis and biological evaluation of this intriguing class of molecules. The exploration of 8-oxabicyclo[3.2.1]octane-3-carbonitrile derivatives could lead to the development of next-generation therapeutics for a range of CNS and other diseases.
References
-
Meltzer, P. C., et al. (2003). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 46(15), 3293-3304. [Link]
-
Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(16), 2661-2673. [Link]
-
Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Chemistry – A European Journal, 27(53), 13469-13474. [Link]
-
Meltzer, P. C., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762-2772. [Link]
-
Torun, L., Madras, B. K., & Meltzer, P. C. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762-2772. [Link]
-
Vicario, J. L., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763-3775. [Link]
-
Meltzer, P. C., et al. (2003). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Request PDF. [Link]
- Genentech, Inc. (2023). LRRK2 inhibitors.
-
Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(15), 2477-2487. [Link]
-
Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716-2741. [Link]
-
Reiser, O., et al. (2018). Stereoselective Synthesis of Tropanes via a 6π-Electrocyclic Ring-Opening/Huisgen [3+2]-Cycloaddition Cascade of Monocyclic Dihydropyridines. Angewandte Chemie International Edition, 57(40), 13194-13198. [Link]
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US11780851B2 - LRRK2 inhibitors - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to In Vitro Assays for DAT and SERT Inhibition: From Principles to Practice
Executive Summary
The dopamine transporter (DAT) and serotonin transporter (SERT) are critical regulators of neurotransmission and primary targets for a vast array of therapeutics and psychoactive compounds. Developing novel drugs that modulate these transporters requires robust, reliable, and relevant in vitro assays. This guide provides an in-depth comparison of the principal methodologies used to measure DAT and SERT inhibition, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of binding and uptake assays, provide detailed, field-tested protocols, and present a comparative analysis to guide rational assay selection for various stages of the drug discovery pipeline.
Introduction: The Critical Role of DAT and SERT in Neuropharmacology
The monoamine transporters, including DAT (SLC6A3) and SERT (SLC6A4), are membrane proteins that mediate the reuptake of dopamine and serotonin, respectively, from the synaptic cleft into presynaptic neurons.[1] This process terminates neurotransmitter signaling and maintains homeostasis.[1] Given their central role, these transporters are key targets for drugs treating depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2][3] The ratio of a compound's activity at DAT versus SERT can be a crucial indicator of its potential therapeutic effects or abuse liability.[2] Therefore, accurate in vitro characterization is a cornerstone of modern neuropharmacology.
Core Principles: Two Main Avenues for Measuring Inhibition
The characterization of a compound's interaction with DAT and SERT can be approached from two fundamental perspectives: measuring the direct binding of the compound to the transporter or measuring the functional consequence of that binding—the inhibition of neurotransmitter uptake.
-
2.1 Binding Assays: These assays quantify the direct, physical interaction between a test compound and the transporter protein. Typically, they involve a radiolabeled ligand with a known high affinity for the transporter. The test compound's ability to displace this radioligand is measured, from which its binding affinity (Ki) can be derived. This method directly assesses target engagement.
-
2.2 Uptake Assays: These are functional assays that measure the transporter's activity.[1] Cells expressing the transporter are incubated with a labeled substrate (e.g., [³H]dopamine or a fluorescent analog), and the rate of its accumulation inside the cells is quantified.[1][4] An inhibitor will reduce this rate, allowing for the determination of its potency (IC50). This method provides a direct measure of the compound's functional impact on the transporter's primary role.
Figure 1: Conceptual diagram comparing the direct competition mechanism of binding assays with the functional blockade mechanism of uptake assays.
The Gold Standard: Radioligand Binding Assays
Radioligand binding assays have long been considered the benchmark for determining a compound's affinity for a specific transporter due to their precision and direct nature.[5]
3.1 Scientific Rationale This assay operates on the principle of competitive binding. A specific radioligand, such as [³H]WIN 35,428 for DAT or [³H]citalopram for SERT, is used to label the target transporter.[6][7] The addition of an unlabeled test compound will compete for the same binding site. By measuring the decrease in radioactivity bound to the cell membranes or tissue homogenates at various concentrations of the test compound, a competition curve can be generated to calculate the inhibitor constant (Ki).[8][9]
3.2 Detailed Experimental Protocol: DAT Inhibition This protocol outlines a typical filtration binding assay using membranes from HEK293 cells stably expressing human DAT.
-
Materials:
-
HEK-hDAT cell membrane preparation
-
Non-specific control: Cocaine (10 µM) or GBR 12909 (10 µM)
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, pH 7.4[8]
-
96-well plates and GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail and a microplate scintillation counter
-
-
Procedure:
-
Reagent Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold Assay Buffer. Dilute the test compounds to the desired concentrations. Prepare radioligand solution.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
150 µL of diluted membranes (e.g., 10-20 µg protein/well).
-
50 µL of test compound at various concentrations (or buffer for total binding, or non-specific control).
-
50 µL of [³H]WIN 35,428 solution (final concentration ~1-2 nM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[8]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the PEI-soaked GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts in the presence of cocaine) from all other wells to get specific binding.
-
Plot the specific binding counts against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
3.3 Expertise & Insights: Critical Parameters
-
Rationale for PEI: The filter mats are pre-soaked in PEI to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers.
-
Membrane Concentration: Using too much protein can lead to high non-specific binding and depletion of the radioligand. This should be optimized to give a good signal-to-background ratio.
-
Equilibrium: Ensure the incubation time is sufficient for the binding to reach equilibrium. This can be determined via association/dissociation experiments.[9]
Figure 2: Step-by-step workflow for a typical radioligand binding assay.
The Functional Approach: Neurotransmitter Uptake Assays
Uptake assays measure a compound's ability to inhibit the primary function of DAT and SERT: transporting neurotransmitters.[1][4] This provides a more physiologically relevant assessment of a compound's potency.
4.1 Scientific Rationale These assays are typically performed in whole cells, often Human Embryonic Kidney 293 (HEK293) cells, stably or transiently expressing the transporter of interest.[1][11][12][13] The cells are incubated with a radiolabeled substrate, such as [³H]dopamine or [³H]serotonin.[14] Transporters actively move the substrate into the cell, causing radioactivity to accumulate. Test compounds that inhibit this process will reduce the amount of accumulated radioactivity.
4.2 Detailed Experimental Protocol: SERT Inhibition This protocol describes a radiolabeled serotonin uptake assay in adherent HEK293 cells expressing human SERT.
-
Materials:
-
HEK-hSERT cells cultured in 96-well plates (poly-D-lysine coated)
-
Substrate: [³H]Serotonin ([³H]5-HT)
-
Non-specific control: Fluoxetine (10 µM) or Paroxetine (10 µM)[15]
-
Assay Buffer (KHB or HBSS): A balanced salt solution, e.g., Krebs-HEPES buffer.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Cell Plating: Seed HEK-hSERT cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.[16]
-
Pre-incubation: Gently wash the cells with warm Assay Buffer. Add 50 µL of Assay Buffer containing the test compound at various concentrations (or buffer for total uptake, or non-specific control). Incubate for 10-20 minutes at 37°C.[17]
-
Initiate Uptake: Add 50 µL of Assay Buffer containing [³H]5-HT (final concentration ~100-200 nM) to each well to start the uptake reaction.[14]
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. This time must be within the linear range of uptake.
-
Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells 2-3 times with ice-cold Assay Buffer.[14]
-
Lysis: Add 100-200 µL of 1% SDS Lysis Buffer to each well to lyse the cells and release the intracellular radioactivity.[14]
-
Counting: Transfer the lysate to scintillation vials, add cocktail, and count.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts in the presence of fluoxetine) from all other wells.
-
Plot the specific uptake counts against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4.3 Expertise & Insights: Assay Window Optimization
-
Cell Line Choice: Using a stable cell line (e.g., HEK293-hDAT) provides more consistent expression levels compared to transient transfection, leading to more reproducible data.[11][18][19]
-
Linearity of Uptake: The uptake incubation time is critical. It must be short enough to measure the initial rate of transport before the substrate equilibrates. A time-course experiment should be performed to determine the linear range.
-
Substrate Concentration: The concentration of the radiolabeled substrate should ideally be at or below its Km (Michaelis constant) for the transporter to ensure sensitive detection of competitive inhibitors.
High-Throughput Alternatives: Fluorescence-Based Methods
While radiochemical assays are robust, their reliance on radioactivity and multiple wash steps limits throughput. Fluorescence-based assays offer a homogeneous, "mix-and-read" alternative suitable for high-throughput screening (HTS).[20][21]
These assays use a fluorescent substrate that mimics the natural neurotransmitters.[22][23] This substrate is transported into the cell, leading to an increase in intracellular fluorescence. A proprietary masking dye is often included in the extracellular medium to quench the fluorescence of any substrate remaining outside the cells, eliminating the need for wash steps.[20][22][24] This allows for real-time kinetic measurements of uptake inhibition on a fluorescence plate reader.[21] Several commercial kits are available that provide the fluorescent substrate and masking dye.[16][20][24] These methods have been validated and show good correlation with traditional radiolabeled uptake assays.[23]
Comparative Analysis: Selecting the Right Assay for Your Project
The choice of assay depends on the specific goals of the experiment, such as the stage of drug discovery, the number of compounds to be tested, and the information required.
6.1 Quantitative Performance Comparison
| Parameter | Radioligand Binding Assay | Radiometric Uptake Assay | Fluorescence-Based Uptake Assay |
| Primary Output | Binding Affinity (Ki) | Functional Potency (IC50) | Functional Potency (IC50) |
| Biological Relevance | Moderate (Measures direct target engagement) | High (Measures functional inhibition) | High (Measures functional inhibition) |
| Throughput | Medium | Medium | High |
| Complexity | High (Filtration, washes) | High (Cell culture, washes) | Low (Homogeneous, no-wash)[20][24] |
| Cost | High (Radiochemicals, disposal) | High (Radiochemicals, cells, plates) | Medium-High (Proprietary kits) |
| Data Type | Endpoint | Endpoint | Endpoint or Kinetic[21] |
| Sensitivity | Very High | High | High |
6.2 Decision Matrix: Which Assay When?
-
Primary HTS: A fluorescence-based uptake assay is the ideal choice due to its high throughput, simple protocol, and amenability to automation.[25][26]
-
Lead Optimization/SAR Studies: Radiometric uptake assays are excellent for accurately determining the functional potency (IC50) of a smaller set of prioritized compounds.
-
Mechanism of Action/Pharmacological Characterization: Radioligand binding assays are crucial for determining a compound's binding affinity (Ki) and understanding if it binds competitively to the same site as the endogenous ligand. Comparing Ki and IC50 values can provide insights into the nature of the inhibition.
Figure 3: A typical High-Throughput Screening (HTS) cascade for discovering DAT/SERT inhibitors, illustrating the strategic deployment of different assay types.
Assay Validation and Quality Control: Ensuring Data Integrity
Regardless of the chosen method, rigorous validation is essential to ensure the data is reliable and reproducible.[27]
-
Key Performance Metrics:
-
Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay.[28] It considers the means and standard deviations of both positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for screening.[29][30]
-
Signal-to-Background (S/B) Ratio: A high S/B ratio indicates a robust assay window, making it easier to distinguish true hits from noise.
-
IC50/Ki Reproducibility: The potency or affinity values for known reference compounds (e.g., cocaine for DAT, fluoxetine for SERT) should be consistent across multiple experiments and align with published values.
-
-
The Role of Control Compounds: Including known inhibitors and inactive compounds in every assay plate is critical for quality control. They validate that the assay system is performing as expected on that particular day and on that specific plate.
Conclusion: Integrating Assay Data into Drug Discovery Programs
The in vitro characterization of DAT and SERT inhibition is a foundational step in the discovery of new CNS drugs. Radioligand binding assays provide a direct measure of target affinity, while functional uptake assays—both radiometric and fluorescent—offer crucial insights into a compound's true inhibitory potency. By understanding the principles, advantages, and limitations of each method, researchers can design an intelligent and efficient screening cascade. A strategic approach, starting with high-throughput fluorescence assays for primary screening and progressing to more detailed characterization with radiochemical methods, ensures that resources are focused on the most promising candidates, ultimately accelerating the journey from hit to lead.
References
-
Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78(1), 12.15.1-12.15.22. [Link]
-
Deo, A. K., & Gnegy, M. E. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 208(1), 6-13. [Link]
-
PortaCellTec Biosciences GmbH. (n.d.). Drug Transporter Assays. Retrieved from [Link]
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 78, 12.15.1-12.15.22. [Link]
-
König, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. Methods in Molecular Biology, 1611, 149-173. [Link]
-
Pharma Industry Review. (2023, December 17). Ready-to-use HEK293 Cell-based In Vitro Plates. Retrieved from [Link]
-
Elands, J., et al. (2011). Technologies for transporter drug discovery. ASSAY and Drug Development Technologies, 9(4), 327-340. [Link]
-
Sanghani, P. C., et al. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In M. E. Rice (Ed.), Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]
-
Cook, E. H., et al. (1992). An assay to measure the simultaneous uptake of [3H]dopamine and [14C]serotonin by the human platelet reveals an imipramine-insensitive [3H]dopamine uptake mechanism. Life Sciences, 50(5), 341-347. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Schild, D., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(4), 334-342. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]
-
Sandtner, W., et al. (2016). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 7(9), 1195-1205. [Link]
-
Buller, A. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 74-80. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 692. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Daws, L. C., et al. (2002). The Promiscuity of the Dopamine Transporter: Implications for the Kinetic Analysis of [3H]Serotonin Uptake in Rat Hippocampal and Striatal Synaptosomes. Neuropsychopharmacology, 26(5), 624-631. [Link]
-
Niu, X., et al. (2012). Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B11a) and variant OATP1B11b and OATP1B1*15. Yao Xue Xue Bao, 47(1), 92-97. [Link]
-
Sucic, S., & Sitte, H. H. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2273, pp. 115-135). Springer. [Link]
-
Kim, H. R., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15418. [Link]
-
Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. (2021). Columbia Academic Commons. [Link]
-
Gruene, T. M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214930120. [Link]
-
Grokipedia. (n.d.). WIN-35428. Retrieved from [Link]
-
Tempo Bioscience. (2019, January 16). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from [Link]
-
Solomon, L. R., et al. (1978). A common uptake system for serotonin and dopamine in human platelets. The Journal of Clinical Investigation, 61(4), 932-941. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]
-
Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 2(12), 666-679. [Link]
-
Doly, S., et al. (2008). Serotonin 5-HT2B receptors are required for 3,4-methylenedioxymethamphetamine-induced hyperlocomotion and 5-HT release in vivo and in vitro. The Journal of Neuroscience, 28(11), 2933-2940. [Link]
-
Zhao, R., et al. (2015). [Development of HTS model on SERT inhibitors combined biological screening model with HTVS]. Yao Xue Xue Bao, 50(9), 1116-1121. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Kim, H. R., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15418. [Link]
-
Wallach, J., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv. [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of [3H]WIN 35428 Binding to the Dopamine Transporter and [3H]Citalopram Binding to the Serotonin Transporter by Difluoropine Analogs in Monkey Caudate-Putamen. Retrieved from [Link]
-
Allard, P., et al. (1996). [3H]WIN 35,428 binding in the human brain. Brain Research, 706(2), 347-350. [Link]
-
Plaznik, A., et al. (1988). Apomorphine-induced Aggressiveness and [3H]citalopram Binding After Antidepressant Treatment in Rats. Pharmacology Biochemistry and Behavior, 30(4), 957-961. [Link]
-
ResearchGate. (n.d.). DAT vs. SERT selectivity of a variety of stimulants. Retrieved from [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Transporter Assays - PortaCellTec Biosciences GmbH [portacelltec.de]
- 12. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B1*1a) and variant OATP1B1*1b and OATP1B1*15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
- 18. Ready-to-use HEK293 Cell-based In Vitro Plates [pharma-industry-review.com]
- 19. Transporter Products | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 22. researchgate.net [researchgate.net]
- 23. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. moleculardevices.com [moleculardevices.com]
- 25. [Development of HTS model on SERT inhibitors combined biological screening model with HTVS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. lifesciences.danaher.com [lifesciences.danaher.com]
- 28. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for 8-oxabicyclo[3.2.1]octane synthesis
The 8-oxabicyclo[3.2.1]octane framework is a privileged structural motif, forming the core of numerous biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it a highly sought-after target in synthetic organic chemistry. The efficient construction of this bicyclic ether has been the subject of extensive research, leading to the development of a diverse array of catalytic methodologies.
This guide provides a comparative analysis of the leading catalytic strategies for the synthesis of 8-oxabicyclo[3.2.1]octanes. We will delve into the mechanistic intricacies, efficacy, and substrate scope of key precious metal catalysts—gold, rhodium, and platinum—alongside the burgeoning field of organocatalysis. By presenting a side-by-side comparison of their performance, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalytic system for their synthetic endeavors.
Gold-Catalyzed Approaches: Harnessing π-Acidity
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the synthesis of complex oxygen heterocycles due to their strong π-acidic nature, which allows for the activation of alkynes and allenes toward nucleophilic attack.
Mechanistic Rationale: Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
A prominent gold-catalyzed route to 8-oxabicyclo[3.2.1]octanes involves a tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enynes.[1][2] The dual role of the gold catalyst is central to the efficiency of this transformation.[3] Initially, the gold(I) catalyst activates the alkyne, facilitating a 1,3-acyloxy migration to form a key allenic intermediate. Subsequently, the same gold catalyst acts as a Lewis acid to promote an intramolecular Ferrier reaction, leading to the formation of the desired bicyclic structure with high diastereoselectivity.[1][3]
Caption: Gold-catalyzed tandem reaction pathway.
Performance and Scope
This methodology is distinguished by its high efficiency and complete diastereoselectivity.[1][2] A range of substrates, including those with both electron-donating and electron-withdrawing groups on the aryl substituent of the alkyne, have been successfully employed.[2]
| Catalyst System | Substrate | Yield (%) | Diastereoselectivity | Reference |
| 5 mol% PPh₃AuCl / 10 mol% AgSbF₆ | Glycal-derived 1,6-enyne | 72-81% | Complete | [2] |
| 5 mol% PPh₃AuCl / 10 mol% AgSbF₆ | Substrates with alkyl substituents | Good | Complete | [2] |
Rhodium-Catalyzed Transformations: Versatility in Cycloadditions
Rhodium catalysts, particularly Rh(II) complexes, are renowned for their ability to catalyze the decomposition of diazo compounds, generating rhodium carbenes that can participate in a variety of transformations, including cycloadditions.
Mechanistic Rationale: Tandem Cyclopropanation/Cope Rearrangement
One of the most effective rhodium-catalyzed methods for constructing the 8-oxabicyclo[3.2.1]octane core is the reaction of vinyldiazomethanes with furans.[4] This process is believed to proceed through a tandem cyclopropanation/Cope rearrangement mechanism. The rhodium(II) catalyst initially reacts with the vinyldiazomethane to form a rhodium-associated vinylcarbene. This intermediate then undergoes a [2+3] cycloaddition (formally a cyclopropanation) with the furan ring. The resulting unstable cyclopropane adduct rapidly undergoes a Cope rearrangement to furnish the stable 8-oxabicyclo[3.2.1]octa-2,6-diene product.[4]
Caption: Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement.
Performance and Scope
This method provides a general route to highly functionalized 8-oxabicyclo[3.2.1]octene derivatives with excellent regio- and stereocontrol.[4] Asymmetric synthesis is achievable through the use of chiral rhodium(II) catalysts or chiral auxiliaries on the vinylcarbene precursor, with high yields and diastereomeric excesses reported.[4] Another powerful rhodium-catalyzed approach involves the 1,3-dipolar cycloaddition of carbonyl ylides, which can achieve high enantioselectivity (up to 97% ee).[2]
| Catalyst System | Reaction Type | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| Rh₂(OAc)₄ | Cyclopropanation/Cope | High | N/A (achiral) | [4] |
| Rh₂(S-TCPTTL)₄ | 1,3-Dipolar Cycloaddition | up to 85% | up to 97% ee | [2] |
| Rh(II) (S)-N-(tert-butylbenzene)sulfonylprolinate | Asymmetric Cyclopropanation/Cope | 69-95% | 82-95% de | [4] |
Platinum-Catalyzed Cycloadditions: A Modern Approach
Platinum catalysts have gained prominence in the synthesis of 8-oxabicyclo[3.2.1]octanes through their ability to activate alkynes and facilitate novel cycloaddition pathways.
Mechanistic Rationale: [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides
A notable platinum-catalyzed method involves the [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers.[5] Acyclic γ,δ-ynones are treated with a cationic platinum-phosphine complex, which activates the alkyne for intramolecular attack by the carbonyl oxygen. This generates a platinum-containing carbonyl ylide intermediate, which then undergoes a [3+2]-cycloaddition with a vinyl ether to afford the 8-oxabicyclo[3.2.1]octane skeleton.[5]
Caption: Platinum-catalyzed [3+2] cycloaddition pathway.
Performance and Scope
This catalytic asymmetric synthesis furnishes synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields and, in many cases, with excellent enantioselectivities (over 90% ee).[5] The use of chiral phosphine ligands, such as Walphos, is crucial for achieving high stereocontrol.[5]
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 10 mol% PtCl₂-Walphos / AgSbF₆ | Acyclic γ,δ-ynone | 49-90% | 90-95% | [5] |
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, metal-free strategy for the enantioselective synthesis of complex molecules, including the 8-oxabicyclo[3.2.1]octane core.
Mechanistic Rationale: Dual Amine/Thiourea Catalyzed [5+2] Cycloaddition
A highly effective organocatalytic approach involves the intermolecular [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes.[1] This reaction is promoted by a dual catalyst system composed of a chiral primary aminothiourea and an achiral thiourea. The chiral primary amine reacts with a pyranone precursor to form a chiral aminopyrylium ion. The thiourea co-catalyst is believed to act as a hydrogen-bond donor, assisting in the formation and stabilization of the pyrylium intermediate and influencing the stereochemical outcome of the subsequent cycloaddition with an alkene.[1][6]
Caption: Dual organocatalytic [5+2] cycloaddition.
Performance and Scope
This methodology provides access to a broad range of 8-oxabicyclo[3.2.1]octane derivatives with high enantioselectivity.[1] The substitution pattern on the pyranone precursor has been shown to have a significant impact on the observed enantioselectivity.[1]
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral aminothiourea / Achiral thiourea | Pyranone derivative and alkene | High | High | [1] |
Detailed Experimental Protocols
Representative Procedure for Gold-Catalyzed Synthesis[7]
To a solution of the glycal-derived propargylic ester (0.1 mmol) in CH₂Cl₂ (1.0 mL) is added PPh₃AuCl (2.5 mg, 0.005 mmol) and AgSbF₆ (3.4 mg, 0.01 mmol) at room temperature. The reaction mixture is stirred for the time indicated by TLC analysis. Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the desired 8-oxabicyclo[3.2.1]octane product.
Representative Procedure for Platinum-Catalyzed Asymmetric Synthesis[5]
In a glovebox, a mixture of PtCl₂(cod) (6.7 mg, 0.02 mmol) and the Walphos ligand (0.022 mmol) in toluene (1.0 mL) is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure. The resulting catalyst is dissolved in toluene (0.5 mL), and a solution of the γ,δ-ynone (0.2 mmol) and vinyl ether (0.4 mmol) in toluene (1.5 mL) is added. The reaction mixture is stirred at the specified temperature for the indicated time. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to give the 8-oxabicyclo[3.2.1]octane derivative.
Comparative Summary and Outlook
The choice of catalyst for the synthesis of 8-oxabicyclo[3.2.1]octanes is highly dependent on the desired substitution pattern, stereochemical outcome, and the available starting materials.
| Catalytic System | Key Advantages | Key Disadvantages |
| Gold | High efficiency, excellent diastereoselectivity, mild reaction conditions. | Requires specific glycal-derived substrates. |
| Rhodium | Versatile for various cycloadditions, excellent regio- and stereocontrol. | Use of diazo compounds can be hazardous. |
| Platinum | High enantioselectivity, good yields. | Requires chiral phosphine ligands which can be expensive. |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | May require higher catalyst loading and longer reaction times. |
The field of catalytic synthesis of 8-oxabicyclo[3.2.1]octanes continues to evolve, with ongoing efforts focused on the development of more sustainable and efficient catalysts. Future research will likely explore the use of earth-abundant metals and novel organocatalytic systems to further expand the synthetic toolbox for accessing this important class of molecules. The methodologies presented in this guide represent the current state-of-the-art and provide a solid foundation for the rational design of synthetic routes to complex natural products and novel therapeutic agents.
References
-
Witten, M. R., & Jacobsen, E. N. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 53(23), 5912–5916. [Link]
-
Murai, M., Uenishi, H., & Uemura, M. (2010). Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society, 132(26), 8842–8843. [Link]
-
Ye, X., et al. (2017). Asymmetric syntheses of 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 8(10), 7046-7050. [Link]
-
Davies, H. M. L., et al. (1996). Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. Journal of the American Chemical Society, 118(44), 10774–10782. [Link]
-
González-del-Val, R., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
-
Shimada, N., et al. (2010). Catalytic Asymmetric Synthesis of the endo-6-Aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one Natural Product from Ligusticum chuanxing via 1,3-Dipolar Cycloaddition of a Formyl-Derived Carbonyl Ylide Using Rh₂(S-TCPTTL)₄. The Journal of Organic Chemistry, 75(17), 6039–6042. [Link]
-
Rauniyar, V., & Jacobsen, E. N. (2011). Dual Catalysis in Enantioselective Oxidopyrylium-Based [5 + 2] Cycloadditions. Journal of the American Chemical Society, 133(44), 17611–17613. [Link]
-
Reyes, E., & Vicario, J. L. (2015). Catalytic Enantioselective [5+2] Cycloaddition between Oxidopyrylium Ylides and Enals under Dienamine Activation. Angewandte Chemie International Edition, 54(33), 9554-9558. [Link]
-
Davies, H. M. L., et al. (1997). Enantioselective Synthesis of Functionalized Tropanes by Rhodium(II) Carboxylate-Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Pyrroles. The Journal of Organic Chemistry, 62(5), 1095–1105. [Link]
-
Fürstner, A. (2009). Gold and platinum catalysis—a convenient tool for generating molecular complexity. Chemical Society Reviews, 38(11), 3208-3221. [Link]
-
Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent progress in asymmetric catalytic C–H activation by rhodium carbenoid intermediates. Journal of Organometallic Chemistry, 624(1-2), 24-33. [Link]
-
Ghorai, M. K., et al. (2012). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. The Journal of Organic Chemistry, 77(12), 5472–5481. [Link]
-
Widenhoefer, R. A., & Han, X. (2006). Platinum-Catalyzed Intramolecular Asymmetric Hydroarylation of Unactivated Alkenes with Indoles. Organic Letters, 8(16), 3593–3595. [Link]
-
Li, B., et al. (2012). Asymmetric Syntheses of 8-Oxabicyclo[3.2.1]octanes: A Cationic Cascade Cyclization. Angewandte Chemie International Edition, 51(32), 8041–8045. [Link]
-
Ye, X., et al. (2017). Asymmetric syntheses of 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 8(10), 7046-7050. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 57. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - The Davies Group [scholarblogs.emory.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR Spectroscopy
A Senior Application Scientist's Guide to Validating Enantioselective Synthesis
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of synthesizing and purifying chiral compounds. The therapeutic efficacy of a drug is often confined to a single enantiomer, while its mirror image may be inactive or, in some cases, elicit harmful effects.[1][2] Therefore, rigorous validation of enantioselective synthesis is not merely a procedural step but a critical determinant of a drug candidate's safety and viability.
This guide offers an in-depth, objective comparison of two preeminent analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of protocols, we will delve into the fundamental principles of each method, present detailed experimental workflows, and provide a quantitative performance comparison to empower you in selecting the most fitting strategy for your analytical needs.
The Crux of the Matter: Achieving Chiral Recognition
Enantiomers, by their very nature, possess identical physical and chemical properties in an achiral environment, making their differentiation a formidable challenge.[3] Both Chiral HPLC and NMR spectroscopy overcome this hurdle by creating a temporary chiral environment, inducing diastereomeric interactions that render the enantiomers distinguishable.
Chiral HPLC: Separation Through Differential Interaction
Chiral HPLC achieves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][4] The enantiomeric mixture, dissolved in a mobile phase, is passed through a column packed with a chiral material. One enantiomer will interact more strongly with the CSP and will therefore be retained longer, resulting in different elution times for the two enantiomers.[1] The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.[1] The chiral recognition mechanism relies on a combination of interactions such as hydrogen bonding, π-π interactions, dipole stacking, and steric effects between the analyte and the CSP to form transient diastereomeric complexes.[5]
Chiral NMR: Distinguishing Enantiomers in Solution
In contrast to the physical separation in HPLC, chiral NMR spectroscopy differentiates enantiomers in solution. Since enantiomers are indistinguishable in a standard NMR experiment, a chiral environment must be introduced. This is typically achieved in one of two ways:
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently react with the analyte to form a mixture of diastereomers.[6][7][8] These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the quantification of each original enantiomer.[8]
-
Chiral Solvating Agents (CSAs): Also known as chiral shift reagents, CSAs form transient, non-covalent diastereomeric complexes with the analyte.[9][10][11] This interaction leads to differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.[12]
Quantitative Performance Comparison: A Data-Driven Decision
The choice between chiral HPLC and NMR often hinges on the specific demands of the analysis, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes key performance metrics for both techniques.
| Feature | Chiral HPLC | Chiral NMR Spectroscopy |
| Principle | Physical separation based on differential interaction with a Chiral Stationary Phase (CSP).[1] | Formation of diastereomers (covalent with CDAs, non-covalent with CSAs) leading to distinct NMR signals.[6][9] |
| Resolution | Excellent, often achieving baseline separation.[8] | Variable, dependent on the choice of chiral agent and analyte. |
| Sensitivity | High (µg/mL to ng/mL). | Moderate (mg/mL). |
| Quantification | Highly accurate and precise, based on peak area integration.[1] | Generally good, but can be affected by signal overlap and integration errors. |
| Sample Throughput | Lower, with typical run times of 10-30 minutes per sample. | Higher, with analysis times of 5-15 minutes per sample.[1] |
| Solvent Consumption | High, especially during method development. | Low.[1] |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases. | Often faster, involving screening of a few chiral agents. |
| Non-destructive | Yes, sample can be recovered. | Yes, sample is fully recoverable. |
| Cost (Instrument) | Moderate to High. | High. |
| Cost (Consumables) | High (chiral columns can be expensive). | Moderate (chiral agents are generally less expensive than columns). |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we present detailed methodologies for determining the enantiomeric excess of a hypothetical chiral amine using both techniques.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
Objective: To separate and quantify the enantiomers of a chiral amine using a polysaccharide-based chiral stationary phase.
Methodology:
-
System Preparation:
-
Equilibrate the chiral HPLC system, equipped with a Chiralpak® AD-H column (or equivalent), with the mobile phase (e.g., n-Hexane/Isopropanol/Diethylamine, 80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.
-
Ensure the column temperature is maintained at 25 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic amine at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the synthesized amine at the same concentration.
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
Verify that the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
-
-
Analysis:
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Diagram: Chiral HPLC Workflow
Caption: Workflow for ee determination by Chiral NMR.
Authoritative Grounding & Regulatory Context
The validation of analytical methods for chiral separations is a regulatory expectation. Guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) emphasize the need for stereochemically specific analytical methods to ensure the identity, purity, and quality of drug substances. A[2][13][14]ccording to ICH Q6A, specifications for new drug substances should include tests to control stereoisomeric impurities. T[2]he FDA also requires that the stereoisomeric composition of a drug be known and that quantitative assays for individual enantiomers be developed early in the drug development process.
Both chiral HPLC and chiral NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess. The choice between the two often depends on the specific requirements of the analysis. Chiral HPLC offers unparalleled resolution and sensitivity, making it the gold standard for accurate and precise quantification, especially for regulatory submissions.
NMR with a chiral derivatizing or solvating agent, on the other hand, offers a significant advantage in terms of speed and sample throughput, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis of a diverse range of samples. I[1]ts lower solvent consumption also aligns with the principles of green chemistry.
Ultimately, for a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results. This orthogonal approach, leveraging the strengths of both methodologies, represents a robust strategy for ensuring the stereochemical purity of pharmaceutical compounds.
References
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]
-
Chiral derivatizing agent. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Chiral derivatizing agent. (n.d.). In Grokipedia. Retrieved January 22, 2026, from [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
Ferreira, V. F., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018). Journal of Chemical Education. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2004). Pharmaceutical Technology. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). The Journal of Physical Chemistry B. [Link]
-
NMR Chiral solvating agents. (2015). ResearchGate. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2017). PubMed. [Link]
-
Chiral column chromatography. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
Chiral Resolving agents. (2020, November 24). YouTube. [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2020). Inorganic Chemistry. [Link]
-
CHIRAL HPLC. (2016, September 28). Slideshare. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2008). LCGC International. [Link]
-
Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. (2010). Current Pharmaceutical Analysis. [Link]
-
The principle of HPLC chiral separation. (n.d.). ResearchGate. [Link]
-
Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. (2024, April 28). Hawach. [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central. [Link]
-
Development of New Stereoisomeric Drugs. (1992, May 1). FDA. [Link]
-
High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. (2024, September 29). ResearchGate. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PubMed Central. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). SciSpace. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2015). Der Pharma Chemica. [Link]
-
Specifications and Acceptance Criteria for Impurities: new FDA Principles! (2018, February 15). ECA Academy. [Link]
-
Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. (2022, July 8). ResearchGate. [Link]
-
Enantioselective synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021, April 6). Illinois College Journal of Science. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]
-
Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. (2022, August 15). e-Publications@Marquette. [Link]
-
Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2020). PubMed Central. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (2008, June). FDA. [Link]
-
Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. (2017). PubMed Central. [Link]
-
Guidance for Industry #169 - Drug Substance. (n.d.). Regulations.gov. [Link]
-
ICH Q3A (R2) Impurities in new drug substances. (2006, October 1). European Medicines Agency. [Link]
-
New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015, August 18). BioPharm International. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Chiral High Performance Liquid Chromatography: Review. (2020, July 30). International Journal of Pharmacy & Pharmaceutical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile
As a Senior Application Scientist, my goal is to empower you not only with high-quality reagents but also with the critical knowledge to manage their lifecycle safely and responsibly. This guide moves beyond mere instruction to provide a framework for thinking about chemical waste, ensuring that your disposal practices for 8-Oxabicyclo[3.2.1]octane-3-carbonitrile are robust, compliant, and scientifically sound. The bedrock of any disposal protocol is a deep understanding of the substance's hazards and unwavering adherence to your institution's and region's regulatory requirements.
Foundational Knowledge: Hazard Profile and Initial Assessment
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is an organic compound whose hazard profile necessitates careful handling. The primary concern stems from its classification as a nitrile compound and an irritant. Nitriles, as a class, are treated with caution due to the potential for hydrolysis to release cyanide, particularly under strong acidic or basic conditions, or during combustion.
Safety Data Sheets (SDS) from various suppliers indicate the following primary hazards.[1] It is imperative to consult the specific SDS provided by your supplier for the most accurate information.
| Hazard Category | GHS Hazard Statement | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Acute Toxicity (Oral) | H301/H302: Toxic or Harmful if swallowed | P264, P270, P301+P312/P317, P330 |
| Flammability | H226: Flammable liquid and vapor | P210 |
Note: Hazard statements can vary slightly between suppliers.[2][3] Always refer to the vendor-specific SDS for definitive classifications.
The fundamental principle of disposal is that the waste generator is responsible for its proper characterization and disposal .[4] This guide provides the scientific and logistical framework, but it is not a substitute for legal and institutional compliance.
The Primary Disposal Pathway: Professional Waste Management
The most secure, compliant, and environmentally responsible method for disposing of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile and its contaminated materials is through a licensed hazardous waste disposal service. This approach mitigates risk by placing the material in the hands of specialists equipped for high-temperature incineration with flue gas scrubbing, which is the preferred method for organic nitriles.[5]
Step-by-Step Protocol for Professional Disposal:
-
Waste Identification & Characterization:
-
Personal Protective Equipment (PPE):
-
Segregation and Storage:
-
Crucial: Do not mix this waste with incompatible materials. Specifically, keep it separate from strong acids and strong oxidizing agents.[8] Mixing with acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.
-
Store the waste in a designated, well-ventilated satellite accumulation area.
-
The waste container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
-
Arrange for Pickup:
-
Follow your institution's established procedures for contacting the Environmental Health & Safety (EHS) office to schedule a pickup by the licensed waste contractor.
-
Decision Workflow for Disposal
The following diagram outlines the logical steps and decision points for the proper management of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile waste.
Caption: Disposal decision workflow for 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
In-Laboratory Treatment: A Word of Caution
While in-lab neutralization of hazardous chemicals can be a component of a green chemistry approach, it should not be undertaken lightly.[9] For nitrile compounds, a common theoretical approach involves alkaline hydrolysis to the corresponding carboxylate, followed by oxidation of any residual cyanide.
However, no specific, validated protocol for the laboratory-scale destruction of 8-Oxabicyclo[3.2.1]octane-3-carbonitrile has been published in readily available literature. Applying a general procedure without understanding the specific reactivity, intermediates, and potential byproducts of this bicyclic structure could be hazardous.
Therefore, in-laboratory treatment is not recommended unless:
-
You are a trained chemist with extensive experience in handling hazardous materials.
-
A thorough literature review and risk assessment for this specific compound are conducted.
-
The procedure is performed on a small scale (i.e., less than a few grams) in a properly functioning chemical fume hood.
-
Your institutional EHS office has reviewed and approved the specific procedure.
Without these conditions, the default and recommended path remains professional disposal.
Emergency Procedures
-
Spills: Evacuate the immediate area. If the spill is small, absorb it with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Do not allow it to enter drains.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
By integrating these principles and procedures into your laboratory workflow, you build a foundation of safety and trust, ensuring that your valuable research is conducted with the utmost respect for personal and environmental well-being.
References
-
PubChem. 8-Oxabicyclo[3.2.1]oct-6-en-3-one. National Center for Biotechnology Information.
- Thermo Fisher Scientific.Safety Data Sheet: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol. (2023-09-05).
- Glentham Life Sciences.Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile SDS.
-
ChemScene. 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
-
Fisher Scientific. Safety Data Sheet: 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride. (2024-04-01).
-
National Institute for Occupational Safety and Health (NIOSH). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978).
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023-05-15).
-
AiFChem. 8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
-
ChemicalBook. 8-Oxabicyclo[3.2.1]octan-3-one - Safety Data Sheet. (2025-07-19).
-
Organic Syntheses. Working with Hazardous Chemicals.
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press.
- IAEG.Results of hazard assessment of chemical substances.
-
PubChem. 8-Oxabicyclo(3.2.1)octane. National Center for Biotechnology Information.
-
Synquest Labs. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Safety Data Sheet.
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
-
U.S. Environmental Protection Agency. Hazardous Waste Listings.
-
Fluorochem. (1R,3s,5S)-8-Oxabicyclo[3.2.1]octane-3-carbonitrile.
-
University of Maryland ESSR. EPA Hazardous Waste Codes.
-
National Research Council. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. In Prudent Practices for Disposal of Chemicals from Laboratories. (1983). The National Academies Press.
Sources
- 1. 855386-64-0 | 8-Oxabicyclo[3.2.1]octane-3-carbonitrile - AiFChem [aifchem.com]
- 2. 8-Oxabicyclo[3.2.1]oct-6-en-3-one | C7H8O2 | CID 557672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. epfl.ch [epfl.ch]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
